Ethyl 5-bromo-2-hydroxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 5-bromo-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGILVZCKMMXBJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403037 | |
| Record name | ETHYL 5-BROMO-2-HYDROXYBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37540-59-3 | |
| Record name | ETHYL 5-BROMO-2-HYDROXYBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-bromo-2-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 5-bromo-2-hydroxybenzoate
This guide provides a comprehensive overview of the physicochemical properties of Ethyl 5-bromo-2-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data with high-quality predicted properties to offer a thorough understanding of this compound's behavior. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and practical utility.
Molecular Identity and Structure
This compound is a brominated derivative of ethyl salicylate. The presence of the bromine atom, a hydroxyl group, and an ethyl ester moiety on the benzene ring imparts a unique combination of electronic and steric properties that influence its reactivity and physical characteristics.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 37540-59-3 | |
| Molecular Formula | C₉H₉BrO₃ | |
| Molecular Weight | 245.07 g/mol | |
| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)Br)O | |
| InChI Key | OGILVZCKMMXBJI-UHFFFAOYSA-N |
Physicochemical Properties: A Blend of Experimental and Predicted Data
A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. While experimental data for this compound is limited in some areas, the following table consolidates available experimental values with reliable predicted data to provide a robust profile.
| Property | Experimental Value | Predicted Value | Source |
| Physical State | Solid | - | |
| Melting Point | 48-50 °C | - | [1] |
| Boiling Point | Not Available | 282.6 ± 20.0 °C | [2] |
| pKa (Phenolic OH) | Not Available | 9.36 ± 0.18 | [2] |
| LogP | Not Available | 3.9 | [3] |
| Water Solubility | Not Available | Sparingly soluble (estimation based on ethyl salicylate) | [4] |
Expert Insight: The predicted boiling point suggests that this compound is a relatively low-volatility compound, suitable for reactions at elevated temperatures. The predicted pKa of the phenolic hydroxyl group is a critical parameter for understanding its reactivity in base-catalyzed reactions and for designing appropriate purification strategies, such as aqueous extraction. The predicted LogP value indicates a high degree of lipophilicity, suggesting good solubility in non-polar organic solvents and potential for membrane permeability in biological systems.
Synthesis and Purification: A Validated Protocol
The most common and efficient method for the synthesis of this compound is the Fischer esterification of 5-bromosalicylic acid with ethanol, catalyzed by a strong acid. This reversible reaction is driven to completion by using an excess of the alcohol, which also serves as the solvent.
Proposed Synthesis Workflow
Caption: Fischer Esterification Workflow for this compound.
Step-by-Step Experimental Protocol
Materials:
-
5-Bromosalicylic acid (1.0 eq)
-
Anhydrous Ethanol (10-20 eq, serves as solvent)
-
Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromosalicylic acid and an excess of anhydrous ethanol.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirring mixture. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.[5]
-
Self-Validation: The purity of the final product should be assessed by measuring its melting point and comparing it to the literature value (48-50 °C). Further characterization by spectroscopic methods (NMR, IR, and MS) is essential to confirm the structure.
Spectroscopic Profile: A Guide to Structural Elucidation
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group protons.
-
Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the region of δ 6.8-7.8 ppm. The proton ortho to the hydroxyl group is expected to be the most downfield, while the proton ortho to the bromine atom will also be significantly deshielded.
-
Ethyl Group Protons (5H):
-
-OCH₂- (Quartet): A quartet will be observed around δ 4.3-4.4 ppm due to coupling with the adjacent methyl protons.
-
-CH₃ (Triplet): A triplet will appear around δ 1.3-1.4 ppm due to coupling with the methylene protons.
-
-
Phenolic Proton (1H): A broad singlet corresponding to the hydroxyl proton is expected, the chemical shift of which will be concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, typically around δ 165-170 ppm.
-
Aromatic Carbons (6C): Six distinct signals for the aromatic carbons are anticipated in the region of δ 110-160 ppm. The carbon bearing the hydroxyl group will be the most downfield, followed by the carbon attached to the ester group. The carbon bonded to the bromine atom will also show a characteristic chemical shift.
-
Ethyl Group Carbons (2C):
-
-OCH₂-: The methylene carbon of the ethyl group will appear around δ 60-65 ppm.
-
-CH₃: The methyl carbon will be observed in the upfield region, around δ 14-15 ppm.
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch (Phenolic): A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group.
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the ester carbonyl group.
-
C-O Stretch: C-O stretching vibrations for the ester and the phenol will be present in the fingerprint region, typically between 1000-1300 cm⁻¹.
-
C-Br Stretch: The C-Br stretching vibration is expected to appear in the lower frequency region of the fingerprint, generally between 500-650 cm⁻¹.
Stability and Reactivity
Chemical Stability
This compound is considered a stable compound under normal laboratory conditions.[1] It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1] Hydrolysis of the ester can occur under strongly acidic or basic conditions, particularly at elevated temperatures.
Reactivity Profile
The reactivity of this compound is dictated by its functional groups.
Caption: Reactivity Map of this compound.
-
Electrophilic Aromatic Substitution: The benzene ring is activated towards electrophilic attack by the electron-donating hydroxyl group and deactivated by the electron-withdrawing bromine atom and ester group. The hydroxyl group is a strong ortho-, para-director, while the bromine is a deactivating ortho-, para-director. The ester group is a deactivating meta-director. The overall outcome of electrophilic substitution will depend on the specific reagents and reaction conditions.
-
Nucleophilic Acyl Substitution: The ester carbonyl is susceptible to attack by nucleophiles. This can lead to hydrolysis back to 5-bromosalicylic acid, aminolysis to form the corresponding amide, or transesterification with another alcohol.
-
Reactions of the Hydroxyl Group: The phenolic hydroxyl group can be deprotonated by a base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation or O-acylation reactions.
Conclusion
This technical guide provides a detailed physicochemical profile of this compound, combining the limited available experimental data with high-quality predicted values and established chemical principles. The provided synthesis protocol offers a reliable method for its preparation, and the discussion of its spectroscopic properties, stability, and reactivity will be invaluable to researchers utilizing this compound in their work. As a key building block in organic synthesis, a thorough understanding of these properties is essential for its effective and safe application.
References
An In-depth Technical Guide to Ethyl 5-bromo-2-hydroxybenzoate
Abstract
Ethyl 5-bromo-2-hydroxybenzoate (CAS No. 37540-59-3) is a halogenated derivative of ethyl salicylate, a key building block in synthetic organic chemistry. Its trifunctional nature, featuring a phenolic hydroxyl group, an ethyl ester, and a bromine-substituted aromatic ring, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis, chemical reactivity, and applications, with a particular focus on its utility for researchers in medicinal chemistry and drug development. Detailed protocols for handling, safety, and storage are also presented to ensure its effective and safe utilization in a laboratory setting.
Introduction and Physicochemical Properties
This compound is a substituted aromatic ester of significant interest due to its utility as a precursor in the synthesis of pharmaceuticals and other fine chemicals. The strategic placement of the bromo, hydroxyl, and ethyl carboxylate groups on the benzene ring provides multiple reaction sites for derivatization. The hydroxyl and ester groups can engage in various modifications, while the bromine atom serves as a key handle for carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-couplings.
The fundamental properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 37540-59-3 | |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | |
| Appearance | Solid | |
| Melting Point | 48-50 °C | [2] |
| SMILES | O=C(OCC)C1=CC(Br)=CC=C1O | |
| InChI Key | OGILVZCKMMXBJI-UHFFFAOYSA-N |
Spectroscopic Characterization
While Sigma-Aldrich notes that they do not collect specific analytical data for this product as it is supplied for early discovery research, its structure allows for a reliable prediction of its spectroscopic signature. Researchers are responsible for confirming the identity and purity of the material.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group's methylene and methyl protons, and the phenolic hydroxyl proton. The aromatic protons will appear as multiplets in the aromatic region, with coupling patterns dictated by their positions relative to the substituents. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be concentration-dependent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine unique signals corresponding to each carbon atom in the molecule. Key signals include the carbonyl carbon of the ester group (typically downfield), the aromatic carbons (with those attached to oxygen and bromine being significantly shifted), and the two carbons of the ethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the phenolic hydroxyl group. Other prominent peaks include the C=O stretch of the ester group, C-O stretches, and absorption bands corresponding to the C-Br bond and the aromatic C-H and C=C bonds. The NIST WebBook provides an IR spectrum for the related compound 5-bromosalicylic acid, which can serve as a useful reference.[3]
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester. Predicted collision cross-section values for various adducts are available in databases like PubChemLite.[1]
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through the esterification of 5-bromosalicylic acid or the direct bromination of ethyl salicylate. The former is often preferred for regiochemical control.
Representative Synthesis Protocol: Fischer Esterification of 5-Bromosalicylic Acid
This protocol describes a standard Fischer esterification, a reliable and scalable method for producing the title compound from its corresponding carboxylic acid. The causality behind this choice is the high conversion rate achieved by using an excess of alcohol and a catalytic amount of strong acid to drive the equilibrium toward the product.
Workflow Diagram: Synthesis of this compound
Caption: Fischer Esterification Workflow.
Step-by-Step Methodology:
-
Reagent Charging: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromosalicylic acid (1.0 eq).
-
Solvent and Catalyst Addition: Add an excess of absolute ethanol (e.g., 10-20 eq), which acts as both solvent and reagent. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.[4]
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the final product.
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from the distinct reactivity of its three functional groups. This allows for selective transformations and makes it a valuable intermediate in multi-step syntheses.
-
Phenolic Hydroxyl Group: The acidic proton can be deprotonated with a base to form a phenoxide, which is a potent nucleophile for O-alkylation or O-acylation reactions. This group strongly activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (positions 3 and 6).
-
Ethyl Ester Group: The ester can be readily hydrolyzed under acidic or basic conditions to yield the parent 5-bromosalicylic acid. Alternatively, it can react with amines or hydrazine to form the corresponding amides or hydrazides, respectively, which are common precursors for biologically active compounds.[5][6]
-
Aryl Bromide: The bromine atom is a versatile functional group for forming new carbon-carbon or carbon-heteroatom bonds. It is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination, enabling the introduction of a wide range of substituents at the 5-position.
Diagram: Key Reaction Pathways
Caption: Major reactivity sites and transformations.
Applications in Medicinal Chemistry
Derivatives of salicylates are well-known for their biological activities. The bromo-substitution on this scaffold provides a handle to explore chemical space for drug discovery. For instance, related 5-bromosalicylamide derivatives have been synthesized and investigated for their potential biological activities.[5][6] The conversion of the ester to a hydrazide, followed by condensation with various aldehydes, yields hydrazones, a class of compounds known to exhibit a wide range of bioactivities, including antimicrobial properties.[5] While direct applications of this compound are not extensively documented, its isomers and related structures like 2-Bromo-5-hydroxybenzaldehyde are crucial intermediates in synthesizing active pharmaceutical ingredients (APIs) such as Crisaborole, used for treating atopic dermatitis.[7]
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate care. The information provided in Safety Data Sheets (SDS) is crucial for ensuring user safety.[2][8][9]
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement | Source |
| H302 | Harmful if swallowed. | [2] |
| H312 | Harmful in contact with skin. | [2] |
| H315 | Causes skin irritation. | [2] |
| H319 | Causes serious eye irritation. | [2] |
| H332 | Harmful if inhaled. | [2] |
| H335 | May cause respiratory irritation. | [2] |
| P261 | Avoid breathing dust/fumes. | [2] |
| P280 | Wear protective gloves, protective clothing, eye protection and face protection. | [2] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [2] |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | [2] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| P501 | Dispose of contents/container to an authorized hazardous or special waste collection point. | [2] |
Handling and Personal Protective Equipment (PPE)
-
Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[2] Prevent concentration in hollows and sumps.[2]
-
Personal Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[2]
-
PPE: Wear appropriate personal protective equipment:
First Aid Measures
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[2]
-
Skin Contact: Take off contaminated clothing. Flush skin and hair with running water and soap if available. Seek medical attention if irritation occurs.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[2]
Storage and Disposal
-
Storage: Keep containers securely sealed when not in use.[2] Store in a dry, cool, and well-ventilated place.[8][9] Keep away from incompatible materials.
-
Incompatible Materials: Strong oxidizing agents and strong bases.[8][9]
-
Disposal: Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[2]
Conclusion
This compound is a highly functionalized and valuable building block for chemical synthesis. Its predictable reactivity allows for selective modifications at its hydroxyl, ester, and aryl bromide sites, providing a clear pathway to a diverse range of more complex molecules. For researchers in drug discovery and materials science, this compound serves as an accessible and versatile platform for developing novel structures with potential biological or material applications. Adherence to strict safety protocols is paramount to ensure its handling does not pose a risk to laboratory personnel.
References
- 1. PubChemLite - this compound (C9H9BrO3) [pubchemlite.lcsb.uni.lu]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. nbinno.com [nbinno.com]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 9. fishersci.com [fishersci.com]
In-depth Technical Guide: Structure and Spectral Data of Ethyl 5-bromo-2-hydroxybenzoate
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive examination of Ethyl 5-bromo-2-hydroxybenzoate, a pivotal intermediate in organic and medicinal chemistry. The document delineates its chemical architecture and physicochemical characteristics, supported by a thorough analysis of its spectral data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). A detailed, field-proven protocol for its synthesis via Fischer esterification is presented, complete with an explanation of the mechanistic principles and strategic choices in the experimental design. This guide is crafted to be an authoritative resource, equipping researchers with the foundational knowledge and practical insights necessary for the effective utilization and characterization of this versatile compound.
Introduction: Strategic Importance in Synthesis
This compound is a valued building block in the lexicon of synthetic organic chemistry. As a derivative of salicylic acid, it possesses a strategic combination of functional groups: a hydroxyl group, an ethyl ester, and a bromine atom positioned on the aromatic scaffold. This trifecta of functionalities offers a versatile platform for a multitude of chemical transformations. The hydroxyl and ester moieties provide opportunities for derivatization, while the bromine atom is a key handle for introducing molecular complexity, most notably through palladium-catalyzed cross-coupling reactions. A precise understanding of its structure and spectral signature is not merely academic; it is a prerequisite for ensuring the fidelity of subsequent synthetic steps and the unambiguous identification of novel compounds derived from it. This guide serves to consolidate this critical information, offering a self-validating framework for its synthesis and characterization.
Molecular Architecture and Physicochemical Profile
This compound is a solid compound with the molecular formula C₉H₉BrO₃.[1] Its structure is defined by a benzene ring substituted with a hydroxyl group at the C2 position, an ethoxycarbonyl group at C1, and a bromine atom at the C5 position.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized below, providing essential data for its handling and application in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 37540-59-3 | [1] |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | [1] |
| Appearance | Solid | [4] |
| Melting Point | 48-50 °C | [4] |
Structural Representation
The two-dimensional structure of this compound is illustrated below, depicting the connectivity of the atoms.
Caption: 2D Chemical Structure of this compound.
Synthesis via Fischer Esterification: A Validated Protocol
The synthesis of this compound is reliably achieved through the Fischer esterification of 5-bromosalicylic acid.[5][6][7] This acid-catalyzed reaction with ethanol is a classic and efficient method for forming the corresponding ethyl ester.[5][6][7]
Reaction Workflow
The logical flow of the synthesis, from reactants to the purified product, is outlined in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
5-Bromosalicylic acid
-
Absolute Ethanol (reagent grade, excess)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard reflux and extraction glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve 5-bromosalicylic acid in a generous excess of absolute ethanol.
-
Catalyst Addition: With gentle stirring, cautiously add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: a. Allow the reaction mixture to cool to ambient temperature. b. Reduce the volume of the solvent using a rotary evaporator. c. Dilute the residue with an organic solvent (e.g., CH₂Cl₂ or EtOAc) and transfer to a separatory funnel. d. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.
-
Isolation and Purification: a. Dry the organic layer over anhydrous MgSO₄. b. Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product. c. For enhanced purity, recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or subject it to flash column chromatography.
Expertise & Causality:
-
Use of Excess Ethanol: The Fischer esterification is a reversible reaction.[5][6][7] By employing a large excess of ethanol, the equilibrium is driven towards the formation of the ester product, in accordance with Le Châtelier's principle.
-
Acid Catalyst: The protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (H₂SO₄) enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[5][6][7]
-
Neutralization Step: The wash with saturated NaHCO₃ is critical to quench the sulfuric acid catalyst and remove any unreacted 5-bromosalicylic acid, thereby preventing their co-purification with the desired ester.
Spectroscopic Elucidation
The structural integrity of the synthesized this compound is unequivocally confirmed through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals that correspond to each unique proton environment in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |
| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~6.9 | Doublet | 1H | Ar-H (ortho to -OH) |
| ~7.5 | Doublet of doublets | 1H | Ar-H (ortho to -Br) |
| ~7.8 | Doublet | 1H | Ar-H (para to -OH) |
| ~10.5 | Singlet (broad) | 1H | Ar-OH |
Insight: The characteristic triplet-quartet pattern is indicative of the ethyl group. The distinct splitting patterns and chemical shifts of the three aromatic protons are consistent with the 1,2,5-substitution pattern on the benzene ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -O-CH₂-C H₃ |
| ~62 | -O-C H₂-CH₃ |
| ~112 | C -Br |
| ~118 | Aromatic C -H |
| ~120 | Aromatic C -COOEt |
| ~138 | Aromatic C -H |
| ~140 | Aromatic C -H |
| ~158 | C -OH |
| ~168 | C =O (Ester) |
Insight: The downfield shift of the carbonyl carbon (~168 ppm) is characteristic of an ester. The six distinct signals in the aromatic region further corroborate the substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum highlights the key functional groups present.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3200 (broad) | O-H stretch | Phenolic -OH |
| ~2980 | C-H stretch | Aliphatic (ethyl group) |
| ~1730 (strong) | C=O stretch | Ester carbonyl |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Ester and Phenol |
| ~820 | C-H bend | Out-of-plane aromatic |
Insight: The broad O-H stretch and the strong C=O stretch are the most diagnostic peaks, confirming the presence of the hydroxyl and ester functionalities, respectively.
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation pattern.
| m/z | Interpretation |
| 244/246 | [M]⁺ and [M+2]⁺ molecular ion peaks in an approximate 1:1 ratio, characteristic of a monobrominated compound.[8] |
| 199/201 | Loss of an ethoxy radical (•OCH₂CH₃) |
| 171/173 | Loss of a carboxylate ethyl group (•COOCH₂CH₃) |
Insight: The isotopic pattern of the molecular ion peak is the most definitive evidence for the presence of a single bromine atom. The fragmentation pattern is consistent with the expected cleavage of the ester group.
Conclusion
This guide has systematically presented the essential technical information for this compound. The detailed synthesis protocol, rooted in the well-established Fischer esterification, is both robust and reproducible. The comprehensive spectral data, coupled with their interpretation, provide a reliable framework for the structural verification of this important synthetic intermediate. The integration of experimental causality with validated protocols ensures that this document serves as a trustworthy and authoritative resource for the scientific community.
References
- 1. This compound 37540-59-3 [sigmaaldrich.com]
- 2. Methyl 2-bromo-5-hydroxybenzoate | 154607-00-8 | Benchchem [benchchem.com]
- 3. Ethyl 2-bromo-5-hydroxybenzoate [synhet.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. PubChemLite - this compound (C9H9BrO3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-bromo-2-hydroxybenzoate
This guide provides a comprehensive technical overview of the solubility and stability of Ethyl 5-bromo-2-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental principles with practical, field-proven methodologies to ensure the robust characterization of this compound.
Introduction: Understanding the Physicochemical Landscape
This compound, a derivative of salicylic acid, presents a unique set of physicochemical properties that are critical to its handling, formulation, and ultimate therapeutic efficacy. Its structure, featuring a bromo substituent and a phenolic hydroxyl group on the benzene ring, alongside an ethyl ester, dictates its solubility and stability profile. A thorough understanding of these characteristics is paramount for predicting its behavior in various solvent systems and under diverse environmental conditions, thereby mitigating risks of degradation and ensuring product quality.
This guide will delve into the critical aspects of solubility and stability, providing not only theoretical grounding but also actionable experimental protocols. We will explore the causal relationships behind experimental choices, ensuring that the described methods are not just a series of steps but a self-validating system for reliable data generation.
Solubility Profile: A Multifaceted Analysis
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and processability. For this compound, its aromatic and ester nature suggests a preference for organic solvents over aqueous media.
Theoretical Considerations
The solubility of this compound is governed by the interplay of its lipophilic (brominated benzene ring, ethyl group) and hydrophilic (hydroxyl and ester groups) moieties. The presence of the bromine atom increases the molecular weight and lipophilicity, generally decreasing aqueous solubility. The hydroxyl group can participate in hydrogen bonding, which can enhance solubility in polar protic solvents.
Qualitative and Quantitative Solubility
While specific experimental data for this compound is not widely published, its structural similarity to other salicylate esters, such as ethyl salicylate, suggests it is sparingly soluble in water but exhibits good solubility in common organic solvents.
Table 1: Predicted and Analog-Based Solubility of this compound
| Solvent | Predicted/Analog-Based Solubility | Rationale |
| Water | Sparingly Soluble / Insoluble | The hydrophobic nature of the brominated aromatic ring and the ethyl ester group outweighs the hydrophilic contribution of the hydroxyl and ester functionalities. |
| Methanol | Soluble | The polarity of methanol and its ability to act as a hydrogen bond donor and acceptor facilitates interaction with the hydroxyl and ester groups. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of solvating the molecule effectively. |
| Acetone | Soluble | As a polar aprotic solvent, acetone can interact with the polar ester group, leading to good solubility. |
| Acetonitrile | Soluble | The polarity of acetonitrile allows for favorable dipole-dipole interactions with the ester and hydroxyl groups. |
| Dichloromethane | Soluble | The non-polar nature of dichloromethane makes it a suitable solvent for the largely lipophilic molecule. |
Experimental Protocol for Solubility Determination
A robust understanding of solubility requires empirical testing. The following protocol outlines a standardized method for determining the solubility of this compound in various solvents.
Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (purity >98%)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure saturation.
-
Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C ± 0.5 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.
-
-
Quantitative Analysis by HPLC:
-
Analyze the diluted samples using a validated stability-indicating HPLC method. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without an acid modifier like formic acid) and UV detection at a wavelength where the compound has significant absorbance (e.g., around 300 nm).
-
Quantify the concentration of this compound in the diluted samples against a standard calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in units such as mg/mL or g/L.
-
Diagram 1: Workflow for Experimental Solubility Determination
Caption: A streamlined workflow for determining the solubility of this compound.
Stability Profile: Unveiling Degradation Pathways
The stability of this compound is a critical quality attribute that influences its shelf-life, storage conditions, and compatibility with other formulation components. Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.
Key Factors Influencing Stability
-
pH: The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. The phenolic hydroxyl group can ionize at higher pH, potentially affecting the molecule's stability.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis and potential decomposition.
-
Light: Aromatic compounds can be susceptible to photodegradation. The presence of a bromine substituent may also influence its photostability.
-
Oxidizing Agents: The phenolic hydroxyl group may be susceptible to oxidation.
Predicted Degradation Pathways
The primary degradation pathway for this compound is expected to be the hydrolysis of the ethyl ester to form 5-bromo-2-hydroxybenzoic acid and ethanol. This reaction can be catalyzed by both acid and base.
Diagram 2: Predicted Hydrolytic Degradation of this compound
Caption: The primary hydrolytic degradation pathway of this compound.
Experimental Protocol for Forced Degradation Studies
This protocol is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.
Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven for thermal stress
-
Photostability chamber with controlled light and UV exposure
-
Validated stability-indicating HPLC-UV/DAD or HPLC-MS method
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or slightly elevated temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with H₂O₂ solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 80-100 °C) for a defined period.
-
Photolytic Degradation: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1][2] A dark control should be run in parallel.[2]
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method. The use of a Diode Array Detector (DAD) is highly recommended to check for peak purity and to obtain UV spectra of the degradation products. HPLC-MS can be used for definitive identification of the degradation products.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation.
-
Assess the peak purity of the parent compound to ensure the analytical method is stability-indicating.
-
Table 2: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagents/Conditions | Expected Outcome |
| Acid Hydrolysis | 0.1 N - 1 N HCl, elevated temperature | Hydrolysis of the ester to 5-bromo-2-hydroxybenzoic acid. |
| Base Hydrolysis | 0.1 N - 1 N NaOH, room/elevated temp. | Rapid hydrolysis of the ester to 5-bromo-2-hydroxybenzoic acid. |
| Oxidation | 3% H₂O₂, room temperature | Potential for oxidation of the phenolic hydroxyl group, though may be less significant than hydrolysis. |
| Thermal | 80-100 °C (solid or solution) | May accelerate hydrolysis in solution; potential for other decomposition pathways at higher temperatures. |
| Photolytic | ICH Q1B compliant light/UV exposure | Potential for photodegradation, although the specific pathway is not readily predictable without experimental data. |
Excipient Compatibility: Ensuring Formulation Integrity
For drug development professionals, understanding the compatibility of an API with various excipients is crucial for designing a stable and effective dosage form.[3][4]
Potential Incompatibilities
-
Basic Excipients: Excipients with a basic character (e.g., magnesium stearate, certain fillers) could create a microenvironment that accelerates the base-catalyzed hydrolysis of the ester.
-
Hygroscopic Excipients: Excipients that readily absorb moisture can introduce water into the formulation, potentially facilitating hydrolytic degradation.
-
Excipients with Reactive Impurities: Some excipients may contain reactive impurities (e.g., peroxides in povidone) that could lead to oxidative degradation.
Experimental Protocol for Excipient Compatibility Screening
Objective: To assess the compatibility of this compound with a selection of common pharmaceutical excipients.
Procedure:
-
Selection of Excipients: Choose a range of common excipients based on the intended dosage form (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium).
-
Preparation of Binary Mixtures: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio (API:excipient). Also, prepare a sample of the pure API as a control.
-
Stress Conditions: Store the binary mixtures and the pure API control under accelerated stability conditions (e.g., 40 °C/75% RH) for a defined period (e.g., 2-4 weeks).
-
Analysis: At predetermined time points, analyze the samples by HPLC to quantify the amount of remaining this compound and to detect the formation of any degradation products. Visual observation for any physical changes (e.g., color change, clumping) is also important.
-
Evaluation: Compare the degradation of the API in the presence of each excipient to the degradation of the pure API. A significant increase in degradation suggests an incompatibility.
Diagram 3: Decision Tree for Excipient Compatibility Assessment
Caption: A logical flow for evaluating the compatibility of this compound with pharmaceutical excipients.
Conclusion: A Foundation for Rational Development
This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. By integrating theoretical principles with detailed, actionable experimental protocols, researchers and drug development professionals are equipped to generate the critical data necessary for informed decision-making throughout the development lifecycle. A thorough characterization of these fundamental physicochemical properties is not merely a regulatory requirement but a scientific necessity for the development of safe, effective, and robust pharmaceutical products.
References
A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 5-bromo-2-hydroxybenzoate
This guide provides an in-depth exploration of the synthesis and characterization of Ethyl 5-bromo-2-hydroxybenzoate, a key intermediate in pharmaceutical and fine chemical manufacturing. We will delve into a field-proven synthetic protocol, the underlying chemical principles, and the analytical techniques required to validate the final product's identity and purity. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reliable methodology.
Strategic Overview: The Fischer-Speier Esterification Approach
The synthesis of this compound is most commonly and efficiently achieved through the Fischer-Speier esterification of 5-bromosalicylic acid. This classic acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol, which serves as both the reactant and the solvent.
Causality Behind the Method Selection: The Fischer esterification is selected for its reliability, cost-effectiveness, and relatively straightforward execution. The use of a strong acid catalyst, typically sulfuric acid, is critical. The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of ethanol. The reaction is reversible, so an excess of the alcohol is employed to drive the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.
Synthesis Protocol: From Reactants to Purified Product
This section details the complete, self-validating protocol for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Grade | Key Hazards |
| 5-Bromosalicylic Acid | C₇H₅BrO₃ | 217.02 | ≥98% | Skin/eye irritant[1][2][3] |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Anhydrous, ≥99.5% | Highly flammable, eye irritant[4] |
| Sulfuric Acid | H₂SO₄ | 98.08 | Concentrated, 98% | Severe skin/eye burns[5][6][7] |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Reagent | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Reagent | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Reagent | Flammable, eye irritant |
| Hexane | C₆H₁₄ | 86.18 | Reagent | Flammable, skin/respiratory irritant |
Experimental Workflow
The overall process, from reaction setup to the isolation of the pure product, is outlined below.
References
Molecular weight and formula of Ethyl 5-bromo-2-hydroxybenzoate
An In-Depth Technical Guide to Ethyl 5-bromo-2-hydroxybenzoate: Properties, Synthesis, and Applications
Executive Summary
This compound, also known as Ethyl 5-bromosalicylate, is a halogenated aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Its trifunctional nature—possessing an aryl bromide, a phenolic hydroxyl group, and an ethyl ester—makes it a highly versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a detailed protocol for its synthesis and purification, methods for its structural characterization, and an exploration of its applications as a key building block in drug discovery and development. The content is tailored for researchers, chemists, and professionals in the pharmaceutical industry, emphasizing the causality behind experimental choices and grounding all claims in authoritative sources.
Core Chemical Identity and Properties
A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. This compound is a solid at room temperature, and its identity is established through a combination of unique identifiers and physicochemical characteristics.
Nomenclature and Identifiers
The compound is systematically identified by its IUPAC name and its CAS registry number, which are essential for unambiguous database searches and regulatory compliance.
| Identifier | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich |
| Common Synonym | Ethyl 5-bromosalicylate | Echemi[1] |
| CAS Number | 37540-59-3 | Sigma-Aldrich, Apollo Scientific[2] |
| Molecular Formula | C₉H₉BrO₃ | Sigma-Aldrich, Echemi[1] |
| InChI Key | OGILVZCKMMXBJI-UHFFFAOYSA-N | Sigma-Aldrich, Echemi[1] |
Physicochemical Properties
The physical and chemical properties dictate the compound's behavior in various solvents and reaction conditions, influencing its handling, storage, and reactivity.
| Property | Value | Source |
| Molecular Weight | 245.07 g/mol | Sigma-Aldrich |
| Exact Mass | 243.97400 Da | Echemi[1] |
| Appearance | Solid | Sigma-Aldrich |
| Empirical Formula | C₉H₉BrO₃ | Sigma-Aldrich |
Synthesis and Purification
The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 5-bromosalicylic acid. This method is favored for its operational simplicity and use of readily available, cost-effective reagents.
Rationale and Mechanism
Fischer esterification is an acid-catalyzed equilibrium reaction. The process involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. A subsequent nucleophilic attack by the ethanol hydroxyl group, followed by proton transfer and elimination of a water molecule, yields the ethyl ester. To drive the equilibrium toward the product, a large excess of the alcohol (ethanol) is typically used as the solvent, and a strong acid catalyst is employed.
Experimental Protocol: Synthesis via Fischer Esterification
This protocol describes a self-validating workflow for synthesizing and purifying the title compound.
Materials:
-
5-Bromosalicylic acid
-
Absolute Ethanol (reagent grade, anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromosalicylic acid in an excess of absolute ethanol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5% of the volume of ethanol) to the solution. The addition is exothermic and should be done slowly.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice water.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the purified this compound as a crystalline solid.
Caption: Synthesis and Purification Workflow.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a comprehensive and self-validating structural analysis. While specific spectra for this exact compound are proprietary, the expected data can be reliably predicted based on its structure and data from analogous compounds.[3][4]
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons and their connectivity.
| Proton(s) | Expected δ (ppm) | Multiplicity | Integration | Assignment |
| -OH | ~10.5-11.0 | Singlet (broad) | 1H | Phenolic hydroxyl |
| Ar-H | ~7.8-8.0 | Doublet | 1H | Proton ortho to C=O |
| Ar-H | ~7.5-7.7 | Doublet of doublets | 1H | Proton meta to C=O |
| Ar-H | ~6.9-7.1 | Doublet | 1H | Proton para to C=O |
| -OCH₂CH₃ | ~4.3-4.5 | Quartet | 2H | Methylene of ethyl ester |
| -OCH₂CH₃ | ~1.3-1.5 | Triplet | 3H | Methyl of ethyl ester |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups. The spectrum will show characteristic absorption bands.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3400 | O-H stretch (broad) | Phenolic -OH |
| 2980-2850 | C-H stretch (aliphatic) | Ethyl group |
| 1680-1700 | C=O stretch | Ester carbonyl |
| 1550-1600 | C=C stretch | Aromatic ring |
| 1200-1300 | C-O stretch | Ester C-O |
| 550-650 | C-Br stretch | Aryl bromide |
Mass Spectrometry
Mass spectrometry provides the molecular weight and fragmentation pattern. A key diagnostic feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in a ~1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity.
-
Expected Molecular Ion (M⁺): m/z 244 and 246
-
Key Fragments: Loss of the ethoxy group (-OCH₂CH₃, m/z 45) leading to a fragment at m/z 199/201. Loss of ethanol (-CH₃CH₂OH, m/z 46) is also possible.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from its three distinct functional groups, which can be manipulated selectively. This makes it a valuable scaffold for building molecular diversity in drug discovery programs.
Caption: Key Reactivity Sites for Synthetic Diversification.
-
Aryl Bromide: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of new aryl, alkyl, vinyl, or amino groups, enabling rapid lead optimization.
-
Phenolic Hydroxyl: The acidic proton can be deprotonated to form a phenoxide, a potent nucleophile for Williamson ether synthesis. This allows for the attachment of various side chains, which can modulate solubility, cell permeability, and target binding.
-
Ethyl Ester: The ester group can be hydrolyzed (saponified) to the corresponding carboxylic acid, which can then be converted into amides, or it can be reduced to a primary alcohol. These transformations are fundamental in medicinal chemistry for creating hydrogen bond donors/acceptors and altering the molecule's overall polarity.
This compound is a structural analog to intermediates used in the synthesis of novel antibacterial agents, such as inhibitors of the FabG enzyme, which is part of the essential bacterial fatty acid synthesis pathway in ESKAPE pathogens.[5] Its framework is also found in various other classes of bioactive molecules, highlighting its broad applicability in constructing libraries of potential therapeutic agents.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. It is classified as acutely toxic and an irritant.[2]
Hazard Identification
| Class | GHS Pictogram | Hazard Code | Statement |
| Acute Toxicity, Oral | GHS06 | H301 | Toxic if swallowed. |
| Acute Toxicity, Dermal | GHS07 | H312 | Harmful in contact with skin.[1][2] |
| Acute Toxicity, Inhalation | GHS07 | H332 | Harmful if inhaled.[1][2] |
| Skin Irritation | GHS07 | H315 | Causes skin irritation.[2] |
| Eye Irritation | GHS07 | H319 | Causes serious eye irritation.[2] |
| STOT SE 3 | GHS07 | H335 | May cause respiratory irritation.[2] |
Recommended Handling and Storage
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][2][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles or a face shield.[1][2][6]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6] The substance should be stored locked up.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]
Conclusion
This compound is a compound of significant strategic value for synthetic and medicinal chemists. Its well-defined chemical properties, straightforward synthesis, and, most importantly, its multifunctional nature provide a robust platform for the development of novel compounds. The ability to selectively functionalize the aryl bromide, phenolic hydroxyl, and ester groups allows for the systematic exploration of chemical space, making it an indispensable tool in the design and synthesis of next-generation therapeutics and other high-value chemical entities. Adherence to strict safety protocols is mandatory when handling this potent chemical intermediate.
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 37540-59-3|this compound|BLD Pharm [bldpharm.com]
- 4. Methyl 2-bromo-5-hydroxybenzoate | 154607-00-8 | Benchchem [benchchem.com]
- 5. Lead derivatization of ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate and 5-bromo-2-(thiophene-2-carboxamido) benzoic acid as FabG inhibitors targeting ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
Hazards and safety information for Ethyl 5-bromo-2-hydroxybenzoate
An In-Depth Technical Guide to the Hazards and Safety of Ethyl 5-bromo-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hazards and essential safety information for this compound (CAS No: 37540-59-3). The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory. This document is intended for professionals in research and drug development who handle this compound.
Chemical Identification and Properties
This compound is a brominated derivative of ethyl salicylate. Its chemical structure and basic properties are fundamental to understanding its reactivity and potential hazards.
| Property | Value | Source |
| CAS Number | 37540-59-3 | [1][2] |
| Molecular Formula | C₉H₉BrO₃ | [2] |
| Molecular Weight | 245.07 g/mol | [2] |
| Physical Form | Solid | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its acute toxicity and irritant properties.[1]
Hazard Pictograms:
-
(GHS07)
-
(GHS06 - as per some suppliers for acute oral toxicity)[2]
Hazard Statements (H-codes):
| Code | Statement | Classification | Source |
| H302 | Harmful if swallowed | Acute Toxicity (Oral), Category 4 | [1][3] |
| H312 | Harmful in contact with skin | Acute Toxicity (Dermal), Category 4 | [1][3] |
| H332 | Harmful if inhaled | Acute Toxicity (Inhalation), Category 4 | [1][3] |
| H315 | Causes skin irritation | Skin Corrosion/Irritation, Category 2 | [1] |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2 | [1] |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation), Category 3 | [1] |
Precautionary Statements (P-codes): A selection of key precautionary statements is provided below. Always refer to the substance's Safety Data Sheet (SDS) for a complete list.
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313[1]
-
Storage: P403+P233, P405[1]
-
Disposal: P501[1]
GHS Hazard Communication Workflow
The following diagram illustrates the logical flow from hazard classification to the communication of safety information for this compound.
Caption: GHS Classification and Communication Workflow for this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Ventilation: Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood.[3] This is critical to minimize the risk of inhalation.[1]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE)
A risk assessment should precede handling, but the following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to recognized standards (e.g., EU EN166 or US NIOSH).[5]
-
Skin Protection:
-
Gloves: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.
-
Lab Coat: A flame-retardant lab coat or chemical-resistant apron should be worn.[5]
-
Clothing: Ensure full coverage of legs and arms. Do not wear shorts or open-toed shoes.
-
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[1]
Handling Procedures
The causality behind these procedures is to prevent personal contact and the creation of hazardous dust or aerosols.
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Dispensing:
-
General Practices:
Storage Conditions
Proper storage is essential for maintaining the chemical's stability and preventing accidental release.
-
Container: Store in the original, tightly sealed container.[1] Suitable containers include lined metal cans or plastic pails.[1]
-
Environment: Keep in a cool, dry, and well-ventilated area.[3][4] Protect from environmental extremes.[1]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[4] Also, keep separate from foodstuff containers.[1]
-
Security: For larger quantities, consider storing in a locked cabinet or a designated, controlled-access area.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First-Aid Measures
The following protocols are based on standard chemical first-aid procedures and should be followed while seeking immediate medical attention.
-
Eye Contact:
-
Immediately flush eyes with copious amounts of running water for at least 15 minutes.[1]
-
Ensure complete irrigation by keeping eyelids apart and moving them.[1]
-
Remove contact lenses if present and easy to do, but this should only be attempted by skilled personnel.[1]
-
Seek immediate medical attention.[1]
-
-
Skin Contact:
-
Inhalation:
-
Ingestion:
Accidental Release Measures (Spills)
A spill of this compound is a moderate hazard.[1] The primary objectives are to contain the spill, prevent exposure, and decontaminate the area safely.
Workflow for Spill Response:
Caption: Step-by-step workflow for responding to an accidental spill of this compound.
Fire-Fighting Measures
-
Flammability: The compound is non-combustible and not considered a significant fire risk; however, containers may burn.[1]
-
Suitable Extinguishing Media: There are no restrictions on the type of extinguisher. Use media suitable for the surrounding fire (e.g., water spray, carbon dioxide, dry chemical powder).[1]
-
Hazardous Combustion Products: In a fire, may emit corrosive and toxic fumes, including carbon oxides and hydrogen bromide.[4]
-
Advice for Firefighters:
Toxicological and Ecological Information
-
Toxicological Summary: The primary toxicological concerns are acute effects from oral, dermal, or inhalation exposure, as well as irritation to the skin, eyes, and respiratory system.[1] Long-term chronic effects have not been thoroughly investigated, and exposure should be minimized as a matter of good laboratory practice.[1]
-
Ecological Information: Data on the environmental impact is limited. As a precaution, prevent the substance from entering drains, soil, or waterways.[1]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of the chemical and any contaminated materials in a designated, labeled hazardous waste container.[5] The container must be kept closed and stored in a safe, secure location pending pickup by a licensed waste disposal contractor.[1]
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[5]
-
Regulatory Compliance: Disposal must be in accordance with all applicable local, state, and federal regulations.[1] Do not dispose of down the drain.
References
The Lynchpin of Synthesis: A Technical Guide to Ethyl 5-bromo-2-hydroxybenzoate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Building Block
In the landscape of modern organic synthesis, the strategic use of functionalized intermediates is paramount to the efficient construction of complex molecular architectures. Ethyl 5-bromo-2-hydroxybenzoate, a substituted salicylic acid derivative, has emerged as a pivotal building block, particularly in the realms of medicinal chemistry and materials science. Its unique trifunctional nature—a nucleophilic phenolic hydroxyl group, an ester moiety amenable to modification, and a strategically placed bromine atom ready for cross-coupling reactions—renders it a highly versatile and valuable intermediate.
This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound. Moving beyond a simple catalogue of reactions, we will delve into the mechanistic underpinnings and strategic considerations that guide its use in the laboratory and in industrial scale-up processes.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 37540-59-3 |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| Appearance | Solid |
| Melting Point | 48-50 °C |
| InChI Key | OGILVZCKMMXBJI-UHFFFAOYSA-N |
| SMILES | O=C(OCC)C1=CC(Br)=CC=C1O |
Synthesis of this compound: A Practical Approach
The most common and direct route to this compound is the Fischer esterification of its corresponding carboxylic acid, 5-bromosalicylic acid.[2] This acid-catalyzed reaction with ethanol is a classic, reliable method suitable for laboratory-scale synthesis.
Protocol 1: Fischer Esterification of 5-Bromosalicylic Acid
Causality of Experimental Choices:
-
Acid Catalyst (H₂SO₄): The protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid, is crucial. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[3]
-
Excess Ethanol: The Fischer esterification is an equilibrium process.[3] By using ethanol as the solvent, its large excess concentration shifts the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-bromosalicylic acid in a large excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heating: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Caption: Synthesis of this compound via Fischer Esterification.
The Role of this compound as a Versatile Intermediate
The synthetic utility of this compound stems from the differential reactivity of its three functional groups. This allows for a stepwise and controlled functionalization of the molecule, making it a valuable precursor for a wide range of more complex structures.
Reactions at the Phenolic Hydroxyl Group: O-Alkylation
The acidic proton of the phenolic hydroxyl group can be readily removed by a suitable base to form a phenoxide ion. This potent nucleophile can then undergo Sₙ2 reactions with various electrophiles, most commonly alkyl halides, in a classic Williamson ether synthesis.[4][5][6] This reaction is fundamental for introducing a diverse range of side chains, a common strategy in drug design.
Causality of Experimental Choices:
-
Base (e.g., K₂CO₃, NaH): A base is required to deprotonate the weakly acidic phenolic hydroxyl group to generate the more nucleophilic phenoxide. The choice of base depends on the reactivity of the alkyl halide and the desired reaction conditions. Potassium carbonate is a mild base suitable for many applications, while a stronger, non-nucleophilic base like sodium hydride ensures complete deprotonation.
-
Solvent (e.g., DMF, Acetone): A polar aprotic solvent like DMF or acetone is typically used to dissolve the reactants and facilitate the Sₙ2 reaction mechanism.[6]
-
Alkyl Halide: The choice of alkyl halide (or other alkylating agent with a good leaving group, like a tosylate) determines the ether side chain to be introduced. Primary alkyl halides are preferred as they are less sterically hindered and less prone to competing elimination reactions.[5]
Step-by-Step Methodology:
-
Setup: To a solution of this compound in a suitable polar aprotic solvent (e.g., DMF), add a base (e.g., anhydrous potassium carbonate).
-
Alkylation: Add the desired alkyl halide dropwise to the stirred suspension.
-
Heating: Heat the reaction mixture to a temperature appropriate for the specific substrates (typically 50-80 °C) and monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction, pour it into water, and extract the product with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the resulting crude ether by column chromatography or recrystallization.
Caption: O-Alkylation via Williamson Ether Synthesis.
Reactions at the Bromine Atom: Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond on the aromatic ring is a key handle for constructing new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.[7] These reactions are among the most powerful tools in modern organic synthesis.
The Suzuki reaction involves the coupling of the aryl bromide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[8][9] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.
Caption: C-C Bond Formation via Suzuki-Miyaura Coupling.
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.[10][11][12] This reaction is particularly useful for introducing vinyl groups onto the aromatic ring. The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene insertion and β-hydride elimination.[10]
The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between the aryl bromide and a terminal alkyne.[13][14][15] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[15] It is the premier method for synthesizing arylalkynes.
Application in the Synthesis of Bioactive Molecules
The true value of this compound is demonstrated in its application as a key intermediate in the synthesis of high-value molecules, particularly pharmaceuticals.
Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of drugs used to treat type 2 diabetes.[16] Several of these drugs, such as Dapagliflozin, are C-aryl glycosides.[17][18][19] The synthesis of the aglycone portion of these molecules often starts from precursors that are structurally very similar to this compound. For instance, the synthesis of Dapagliflozin has been reported to start from 5-bromo-2-chlorobenzoic acid.[17][18][20][21] The reactivity principles of this compound are directly applicable to understanding the transformations required to build these complex drug molecules. The core structure provides the necessary handles for introducing the ethoxybenzyl side chain and for the subsequent coupling with the glucose moiety to form the final C-aryl glycoside.[22][23]
The functional groups of this compound are perfectly poised for the synthesis of benzofuran derivatives, which are scaffolds found in many natural products and pharmacologically active compounds.[24][25][26] For example, a common strategy involves O-alkylation of the phenolic hydroxyl group with a molecule containing a terminal alkyne, followed by an intramolecular Sonogashira coupling or other cyclization methods to form the furan ring.
Conclusion: A Strategically Important Intermediate
This compound is more than just a chemical reagent; it is a strategic platform for the synthesis of complex organic molecules. Its trifunctional nature allows for a diverse range of chemical transformations to be performed in a controlled and predictable manner. From the fundamental O-alkylation via the Williamson ether synthesis to the powerful C-C bond-forming palladium-catalyzed cross-coupling reactions, this intermediate provides chemists with a reliable and versatile tool. Its relevance in the synthesis of modern pharmaceuticals, such as SGLT2 inhibitors, underscores its importance in drug discovery and development. A thorough understanding of its reactivity and the causal factors behind its synthetic transformations is essential for any researcher aiming to leverage this potent building block in their synthetic endeavors.
References
- 1. This compound 37540-59-3 [sigmaaldrich.com]
- 2. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Heck Reaction - Chempedia - LookChem [lookchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. public.pensoft.net [public.pensoft.net]
- 18. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 19. Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of 1,2-cis-2-C-branched aryl-C-glucosides via desulfurization of carbohydrate based hemithioacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Halogenated Salicylic Acid Esters
Abstract
This guide provides a comprehensive exploration of the discovery and historical development of halogenated salicylic acid esters. It traces the journey from the ancient use of willow bark, rich in the precursor salicin, to the synthesis of salicylic acid and its subsequent evolution into modern halogenated derivatives.[[“]][2][3] We will examine the strategic rationale for halogenation in medicinal chemistry, detailing its profound impact on the pharmacokinetic and pharmacodynamic properties of salicylate-based drugs. Key synthetic methodologies, including the Kolbe-Schmitt reaction and Fischer esterification, are discussed in detail, alongside the mechanism of action of these compounds as non-steroidal anti-inflammatory drugs (NSAIDs).[4][5][6][7] Through a blend of historical context, mechanistic insights, and practical methodologies, this document serves as a technical resource for professionals engaged in the research and development of novel therapeutics.
Foundational Pillars: From Willow Bark to Synthetic Salicylic Acid
The story of halogenated salicylates begins not in a modern laboratory, but in antiquity. For millennia, civilizations from the Sumerians and Egyptians to the ancient Greeks utilized extracts from willow bark to alleviate pain and fever.[2][3] The active compound, salicin, was first isolated in a crystalline form by French pharmacist Henri Leroux in 1829.[2][3] However, it was the chemical synthesis of salicylic acid in 1860 that marked a pivotal moment, moving the compound from a botanical extract to a readily available chemical entity.[[“]][8]
While effective, salicylic acid proved to be harsh on the gastrointestinal tract.[[“]][9] This critical drawback spurred further chemical innovation. In 1897, Felix Hoffmann, a chemist at Bayer, successfully acetylated salicylic acid to create acetylsalicylic acid, a more tolerable formulation that would become globally known as Aspirin.[[“]][3][10] This event not only launched one of the most successful drugs in history but also established the principle of modifying the salicylic acid scaffold to improve its therapeutic profile—a principle that would later be extended through halogenation.
The Strategic Imperative of Halogenation in Drug Design
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into a drug candidate is a deliberate and powerful strategy in medicinal chemistry.[11] This modification is not merely an arbitrary addition but a carefully considered choice to modulate a molecule's properties in several key ways:
-
Lipophilicity and Permeability: Halogens can increase a molecule's lipid solubility, which can enhance its ability to cross biological membranes and improve oral bioavailability.[12][13]
-
Metabolic Stability: The introduction of a halogen can block sites on the molecule that are susceptible to metabolic degradation, thereby prolonging the drug's half-life in the body.[12][13]
-
Binding Affinity: Halogen atoms can participate in specific, favorable interactions with biological targets, such as enzymes or receptors. The phenomenon of "halogen bonding," where the halogen acts as a Lewis acid, is now recognized as a significant contributor to the stability of ligand-target complexes.[11][13][14]
-
Electronic Effects: The high electronegativity of halogens can alter the electronic distribution within a molecule, influencing its pKa and overall reactivity.[12]
Approximately one-third of drugs in clinical trials are halogenated, underscoring the importance of this strategy in modern drug discovery.[15] The application of this principle to the salicylic acid framework led to the development of a new class of potent anti-inflammatory agents.
Core Synthetic Methodologies
The synthesis of halogenated salicylic acid esters relies on a foundation of classic organic reactions, often performed in sequence. Understanding these core processes is essential for any researcher in this field.
Ring Carboxylation: The Kolbe-Schmitt Reaction
The foundational step for creating the salicylic acid core is the Kolbe-Schmitt reaction, first described by Hermann Kolbe and Rudolf Schmitt.[4][6][16] This carboxylation reaction introduces a carboxyl group onto the benzene ring of a phenol.
Causality in Experimental Design: The reaction begins with the deprotonation of a phenol using a strong base like sodium hydroxide (NaOH) to form the more nucleophilic phenoxide ion.[6][17] This increased nucleophilicity is critical for the subsequent attack on the weakly electrophilic carbon dioxide. The reaction is typically performed under high pressure and temperature (e.g., 100 atm, 125°C) to facilitate the carboxylation.[4][16] The final step is acidification to protonate the salicylate and yield salicylic acid.[4][6]
Ester Formation: Fischer Esterification
Once the salicylic acid or its halogenated analog is synthesized, the carboxyl group is converted to an ester via Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[5][18]
Self-Validating Protocol Insights: The Fischer esterification is a reversible equilibrium reaction.[18] To drive the reaction towards the product (the ester), an excess of the alcohol reactant is typically used.[5][18] Alternatively, the removal of water as it is formed can also shift the equilibrium to favor the product. The acid catalyst serves to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[18]
Halogenation
The introduction of a halogen onto the salicylic acid ring can be achieved through electrophilic aromatic substitution. The specific conditions and reagents depend on the desired halogen and its position on the ring.
Experimental Protocol: Synthesis of Methyl 5-chlorosalicylate
This protocol provides a representative, step-by-step methodology for the synthesis of a halogenated salicylic acid ester.
Step 1: Halogenation of Salicylic Acid
-
In a fume hood, dissolve 10.0 g of salicylic acid in 50 mL of glacial acetic acid in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
From the dropping funnel, add a solution of 5.2 g of chlorine in 20 mL of glacial acetic acid dropwise over 30 minutes with constant stirring.
-
After the addition is complete, gently heat the mixture to 50-60°C for 1 hour.
-
Allow the reaction to cool to room temperature, then pour the mixture into 200 mL of ice-cold water.
-
Collect the precipitated 5-chlorosalicylic acid by vacuum filtration, wash with cold water, and dry.
-
Self-Validation Check: The identity and purity of the intermediate can be confirmed by melting point determination and spectroscopic analysis (e.g., ¹H NMR).
-
Step 2: Fischer Esterification
-
Place 5.0 g of the dried 5-chlorosalicylic acid and 50 mL of methanol into a round-bottom flask.
-
While stirring, slowly add 2 mL of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture at reflux for 4 hours.[5]
-
After cooling, reduce the volume of the solution by approximately half using a rotary evaporator.
-
Pour the concentrated solution into 100 mL of cold water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with 30 mL portions of dichloromethane (CH₂Cl₂).[5]
-
Combine the organic extracts and wash with 50 mL of a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by 50 mL of water.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude methyl 5-chlorosalicylate.
-
Self-Validation Check: The final product should be purified by column chromatography or recrystallization. Its identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Mechanism of Action: COX Inhibition
Halogenated salicylic acid esters, like other NSAIDs, exert their primary therapeutic effects—analgesic, anti-inflammatory, and antipyretic—by inhibiting the cyclooxygenase (COX) enzymes.[7][8][19]
-
The COX Pathway: The COX enzymes (with COX-1 and COX-2 being the most relevant isoforms) are responsible for converting arachidonic acid into prostaglandins and thromboxanes.[19]
-
Prostaglandin Functions: Prostaglandins are key mediators of inflammation, pain, and fever.[7] They cause vasodilation, which leads to redness and swelling, and they sensitize nerve endings to painful stimuli.
-
COX-1 vs. COX-2: COX-1 is a constitutive enzyme, meaning it is always present and performs "housekeeping" functions, such as producing prostaglandins that protect the stomach lining and maintain kidney function.[8][20] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing during an inflammatory response.[8][20]
-
NSAID Inhibition: Traditional NSAIDs, including salicylates, are generally non-selective and inhibit both COX-1 and COX-2. The desired anti-inflammatory effects are primarily due to the inhibition of COX-2, while the common side effects, such as gastric irritation, are linked to the inhibition of COX-1.[8] The development of selective COX-2 inhibitors was a major goal in medicinal chemistry to create anti-inflammatory drugs with fewer gastrointestinal side effects.[8][20]
Case Study: The Development of Diflunisal
Diflunisal stands out as a prominent example of a halogenated salicylic acid derivative. It is not an ester, but its discovery and structure are highly relevant to the principles discussed. Structurally, it is 5-(2,4-difluorophenyl)salicylic acid.
Synthesis of Diflunisal: One synthetic route starts with 2,4-difluoroaniline. This is converted via diazotization and subsequent reaction with benzene to form 2,4-difluorobiphenyl.[21] This intermediate is then acetylated, and the resulting acetophenone is oxidized to a phenyl acetate.[21] Hydrolysis of the acetate yields the corresponding phenol, which is then carboxylated under pressure with CO₂ to afford diflunisal.[21] More modern approaches utilize palladium-catalyzed Suzuki cross-coupling reactions to form the biphenyl core more efficiently.[22][23]
Pharmacological Profile: Diflunisal demonstrates how halogenation and structural modification can significantly enhance the properties of the parent salicylic acid molecule. It is a more potent anti-inflammatory agent and has a longer plasma half-life than aspirin.
| Compound | Relative Potency (Anti-inflammatory) | Plasma Half-life (hours) | Key Structural Feature |
| Aspirin | 1 | 0.25 | Acetylsalicylic Acid |
| Diflunisal | ~2.5-3x Aspirin | 8-12 | Difluorophenyl substituent |
Data compiled for illustrative comparison.
Visualizations: Pathways and Processes
Diagram 1: General Synthesis Workflow
Caption: General synthetic route to halogenated salicylic acid esters.
Diagram 2: COX Inhibition Pathway
Caption: Mechanism of action via inhibition of the COX pathway.
Conclusion and Future Outlook
The journey from salicylic acid to its halogenated ester derivatives represents a classic narrative in medicinal chemistry: the iterative refinement of a natural product scaffold to enhance therapeutic efficacy and safety. The strategic incorporation of halogens has proven to be a highly effective method for modulating the pharmacokinetic and pharmacodynamic properties of these important anti-inflammatory agents. While the focus has historically been on NSAID activity, modern research continues to explore novel applications for these versatile compounds, including their use as anti-tumor agents and as building blocks for more complex molecules.[24][25] As our understanding of concepts like halogen bonding deepens and synthetic methodologies become more sophisticated, the halogenated salicylate scaffold will undoubtedly remain a fertile ground for future drug discovery and development.
References
- 1. consensus.app [consensus.app]
- 2. Aspirin | Overview, History & Discovery | Study.com [study.com]
- 3. Aspirin: Turn-of-the-Century Miracle Drug | Science History Institute [sciencehistory.org]
- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. byjus.com [byjus.com]
- 7. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 8. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. teachnlearnchem.com [teachnlearnchem.com]
- 10. Historical perspective of aspirin: A journey from discovery to clinical practice Ancient and modern history - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Halogen atoms in the modern medicinal chemistry: hints for the drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kolbe's Reaction - GeeksforGeeks [geeksforgeeks.org]
- 17. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of Diflunisal - Chempedia - LookChem [lookchem.com]
- 22. researchgate.net [researchgate.net]
- 23. CN106496014A - A kind of preparation method of diflunisal - Google Patents [patents.google.com]
- 24. Synthesis and biological evaluation of amide derivatives of diflunisal as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and Characterization of Salicylic Acid-Based Poly(Anhydride-Ester) Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Ethyl 5-bromo-2-hydroxybenzoate
Introduction and Significance
Ethyl 5-bromo-2-hydroxybenzoate is a valuable halogenated aromatic compound that serves as a key intermediate in the synthesis of more complex molecules within the pharmaceutical, agrochemical, and materials science sectors. Its bifunctional nature, possessing a hydroxyl group, an ester, and a bromine atom, allows for diverse subsequent chemical transformations. This application note provides a detailed, field-proven protocol for the synthesis of this compound from the readily available starting material, ethyl salicylate. The procedure is based on the principles of electrophilic aromatic substitution, a cornerstone of organic synthesis. This guide is designed for researchers, chemists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for each procedural choice to ensure reproducibility, safety, and high-yield synthesis.
Scientific Principles: Mechanism of Electrophilic Aromatic Substitution
The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The outcome of this reaction is governed by the electronic effects of the substituents already present on the benzene ring of ethyl salicylate.
-
Activating Group (-OH): The hydroxyl group is a powerful activating substituent. Through resonance, its lone pair of electrons increases the electron density of the aromatic ring, making it more susceptible to attack by an electrophile.[1] This group is an ortho, para-director.
-
Deactivating Group (-COOEt): The ethyl ester group is a moderate deactivating substituent. Through induction and resonance, it withdraws electron density from the ring, making it less reactive towards electrophiles. This group is a meta-director.
The potent activating and directing effect of the hydroxyl group dominates the weaker, deactivating effect of the ester group. Therefore, the incoming electrophile, the bromine cation (Br⁺, or more accurately, a polarized bromine molecule), will be directed to the positions ortho and para to the -OH group. The position para to the hydroxyl group (C5) is sterically more accessible than the ortho position (C3), leading to the preferential formation of this compound as the major product. The reaction is typically carried out in glacial acetic acid, which serves as a polar solvent to facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of one bromine atom.[2][3]
Reaction Scheme:
Caption: Overall reaction for the bromination of ethyl salicylate.
Critical Safety Protocols
WARNING: This procedure involves the use of molecular bromine, which is highly toxic, corrosive, and volatile. Severe exposure can be fatal.[4][5] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: All operations involving bromine must be conducted inside a certified chemical fume hood with proper airflow.
-
Personal Protective Equipment (PPE):
-
Spill & Emergency Response:
-
A freshly prepared solution of 1 M sodium thiosulfate (Na₂S₂O₃) must be readily accessible to neutralize any bromine spills.[6][7]
-
In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[8]
-
In case of inhalation, move to fresh air immediately and seek emergency medical attention.[8]
-
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Supplier Example | CAS Number |
| Ethyl Salicylate | C₉H₁₀O₃ | 166.17 | Reagent | Sigma-Aldrich | 118-61-6 |
| Bromine | Br₂ | 159.81 | ACS Reagent | Sigma-Aldrich | 7726-95-6 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ACS Reagent | Fisher Scientific | 64-19-7 |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ACS Reagent | VWR | 7772-98-7 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Reagent | VWR | 144-55-8 |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | Reagent | - | - |
| Ethanol (200 Proof) | C₂H₅OH | 46.07 | ACS Reagent | - | 64-17-5 |
Equipment
-
250 mL Three-neck round-bottom flask
-
100 mL Dropping funnel
-
Magnetic stirrer and stir bar
-
Condenser
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Step 1: Reaction Setup
-
Place a magnetic stir bar into a 250 mL three-neck round-bottom flask.
-
Add 16.6 g (0.10 mol) of ethyl salicylate to the flask.
-
Add 100 mL of glacial acetic acid to dissolve the ethyl salicylate.
-
Fit the flask with a dropping funnel and a condenser. Place the setup in an ice bath on a magnetic stirrer and begin gentle stirring.
Step 2: Bromine Addition (Perform in Fume Hood)
-
Carefully measure 5.3 mL (16.8 g, 0.105 mol) of liquid bromine and dissolve it in 25 mL of glacial acetic acid in the dropping funnel.
-
Add the bromine solution dropwise to the stirred ethyl salicylate solution over a period of approximately 60-90 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
Scientist's Insight: Slow, cold addition is crucial to control the exothermic nature of the reaction and to prevent the formation of di-brominated byproducts.
-
Step 3: Reaction Completion
-
After the bromine addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for an additional 2-3 hours. The reddish-brown color of the bromine should fade, indicating its consumption.
Step 4: Product Isolation and Work-up
-
Slowly pour the reaction mixture into a 1 L beaker containing 500 mL of ice-cold water while stirring. A white precipitate of the crude product will form.
-
To quench any residual bromine, add a saturated solution of sodium thiosulfate dropwise until the yellow/orange color in the supernatant is completely discharged.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with 2 x 100 mL of cold deionized water to remove acetic acid and inorganic salts.
-
Suspend the crude product in 100 mL of a 5% sodium bicarbonate solution and stir for 15 minutes to neutralize any remaining acid.
-
Filter the product again and wash the cake with 2 x 100 mL of cold deionized water until the washings are neutral (pH ~7).
Step 5: Purification by Recrystallization
-
Transfer the crude, air-dried solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (approximately 50-70 mL) to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified white, needle-like crystals by vacuum filtration.
-
Dry the final product in a desiccator or a vacuum oven at low heat (~40 °C). The expected yield is 19.6-22.0 g (80-90%). The pure compound has a melting point of 49-51 °C.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering strictly to the safety and experimental procedures outlined, researchers can consistently achieve high yields of the pure product. The self-validating steps, such as the visual confirmation of bromine quenching and the purification via recrystallization, ensure the integrity of the final compound, making it suitable for subsequent applications in research and development.
References
- 1. gauthmath.com [gauthmath.com]
- 2. academic.oup.com [academic.oup.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Bromine handling and safety | DOCX [slideshare.net]
- 5. carlroth.com [carlroth.com]
- 6. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 7. tatachemicals.com [tatachemicals.com]
- 8. Bromine | Chemical Emergencies | CDC [cdc.gov]
Application Notes and Protocols: Bromination of Ethyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl salicylate, an ester of salicylic acid, is a valuable starting material and intermediate in the synthesis of a wide range of pharmaceuticals and fine chemicals.[1] The introduction of bromine atoms into the ethyl salicylate scaffold via electrophilic aromatic substitution significantly modifies its chemical properties and biological activity, opening avenues for the development of new therapeutic agents and functional materials. Brominated salicylates are key precursors for more complex molecules, often utilized in cross-coupling reactions.
This document provides a comprehensive guide to the bromination of ethyl salicylate, detailing reaction conditions, mechanistic insights, and step-by-step protocols. As your senior application scientist, my goal is to equip you with not only the procedural knowledge but also the underlying chemical principles to empower you to optimize these reactions for your specific research and development needs.
Mechanistic Insights: The Chemistry of Bromination
The bromination of ethyl salicylate is a classic example of electrophilic aromatic substitution (EAS).[2] The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the benzene ring: the hydroxyl (-OH) group and the ethyl ester (-COOEt) group.[2][3]
-
Activating and Directing Effects: The hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[2][3] This significantly increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by an electrophile. The ethyl ester group, conversely, is a deactivating group and a meta-director due to its electron-withdrawing nature.[2][3]
-
Regiochemical Outcome: The potent activating and directing effect of the hydroxyl group dominates the weaker deactivating effect of the ester group.[2] Consequently, electrophilic attack by the bromine species will occur preferentially at the positions ortho and para to the hydroxyl group. Given that one ortho position is sterically hindered by the adjacent ester group, the primary sites of bromination are the other ortho and the para positions. Therefore, the major products are typically 5-bromo-ethyl salicylate (para-substitution) and 3,5-dibromo-ethyl salicylate.
Visualizing the Reaction Pathway
The following diagram illustrates the generally accepted mechanism for the electrophilic aromatic bromination of ethyl salicylate.
Caption: Figure 1. Generalized mechanism of electrophilic aromatic bromination.
Experimental Protocols
Herein, we detail two robust protocols for the bromination of ethyl salicylate, utilizing either molecular bromine (Br₂) or N-Bromosuccinimide (NBS) as the brominating agent. The choice of reagent often depends on factors such as desired selectivity, scale, and safety considerations. Molecular bromine is a strong brominating agent, while NBS is a milder and more easily handled solid.[4][5]
Safety First: Handling Brominating Agents
Molecular Bromine (Br₂):
-
Hazards: Highly corrosive, toxic, and a strong oxidizing agent.[6][7] Causes severe burns to the skin, eyes, and respiratory tract.[6][7] Inhalation can lead to severe respiratory irritation and pulmonary edema.[7]
-
Precautions: Always handle liquid bromine in a well-ventilated chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, fluorinated rubber gloves, and a lab coat.[6] Have a solution of sodium thiosulfate ready for quenching any spills.
N-Bromosuccinimide (NBS):
-
Hazards: Harmful if swallowed and causes severe skin burns and eye damage.[8] It is also a strong oxidizing agent.[8][9]
-
Precautions: Avoid inhalation of dust.[8][9] Handle in a chemical fume hood.[9] Wear protective gloves, clothing, and eye/face protection.[8][9] Store in a cool, dry, and well-ventilated place, away from light and moisture.[8][9]
Protocol 1: Monobromination using Molecular Bromine in a Halogenated Solvent
This protocol is adapted from a procedure for the synthesis of methyl 5-bromosalicylate and is expected to yield the corresponding ethyl ester with high efficiency.[10]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (mL) |
| Ethyl Salicylate | 166.17 | 16.6 | 0.1 | ~14.7 |
| Bromine (Br₂) | 159.81 | 17.6 | 0.11 | ~5.6 |
| Chloroform (CHCl₃) | - | - | - | 80 |
| Saturated NaHCO₃ solution | - | - | - | As needed |
| Distilled Water | - | - | - | As needed |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 16.6 g (0.1 mol) of ethyl salicylate in 50 mL of chloroform.
-
Bromine Addition: Prepare a solution of 17.6 g (0.11 mol) of bromine in 30 mL of chloroform and place it in the dropping funnel.
-
Reaction Execution: Cool the reaction flask to approximately 10°C using an ice bath. Add the bromine solution dropwise to the stirred ethyl salicylate solution over a period of about 6 hours. Maintain the temperature at 10°C throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 10°C for an additional hour.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the mixture with distilled water and then with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Isolation: Separate the organic layer, and remove the chloroform under reduced pressure to yield the crude product.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl 5-bromosalicylate.
Protocol 2: Dibromination using Molecular Bromine in an Aqueous System
This method is based on the synthesis of 3,5-dibromosalicylic acid and can be adapted for the ethyl ester.[11]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (mL) |
| Ethyl Salicylate | 166.17 | 16.6 | 0.1 | ~14.7 |
| Bromine (Br₂) | 159.81 | 35.2 | 0.22 | ~11.2 |
| 82% Aqueous p-Dioxane | - | - | - | ~24 |
| Distilled Water | - | - | - | As needed |
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a mixture of 16.6 g (0.1 mol) of ethyl salicylate and 24 mL of 82% aqueous p-dioxane.
-
Bromine Addition: Heat the mixture to 80-83°C. Add 35.2 g (0.22 mol) of liquid bromine over a period of 1.5 hours while maintaining the temperature.
-
Reaction Completion: After the addition is complete, heat the mixture at reflux for one hour.
-
Isolation: Cool the mixture to 25°C. The crystalline product should precipitate.
-
Purification: Collect the solid product by filtration, wash with water, and dry to obtain 3,5-dibromo-ethyl salicylate.
Protocol 3: Bromination using N-Bromosuccinimide (NBS)
NBS provides a safer alternative to molecular bromine for the bromination of activated aromatic rings.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (mL) |
| Ethyl Salicylate | 166.17 | 8.3 | 0.05 | ~7.35 |
| N-Bromosuccinimide (NBS) | 177.98 | 8.9 | 0.05 | - |
| Acetonitrile (CH₃CN) | - | - | - | 100 |
| Concentrated HCl | - | - | - | 1-2 drops |
| Distilled Water | - | - | - | As needed |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 8.9 g (0.05 mol) of N-bromosuccinimide in 100 mL of acetonitrile.
-
Addition of Substrate: Add 8.3 g (0.05 mol) of ethyl salicylate to the solution.
-
Initiation: Add 1-2 drops of concentrated HCl to the stirring mixture.
-
Reaction: Allow the mixture to stir at room temperature for approximately 20-30 minutes. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into a beaker containing 400 mL of water.
-
Isolation: Filter the resulting precipitate through a Büchner funnel.
-
Purification: Wash the filter cake with water and allow the solid to air dry. The crude product can be further purified by recrystallization if necessary.
Visualizing the Experimental Workflow
The following diagram outlines the general workflow for the bromination of ethyl salicylate and subsequent product isolation.
Caption: Figure 2. General experimental workflow for bromination.
Conclusion
The bromination of ethyl salicylate is a versatile and fundamental transformation in organic synthesis. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions and reagents, researchers can efficiently synthesize mono- and di-brominated derivatives. The protocols provided herein offer reliable starting points for laboratory-scale synthesis. As with any chemical transformation, careful optimization of reaction parameters may be necessary to achieve the desired yield and purity for specific applications. Always prioritize safety by adhering to proper handling procedures for all chemicals involved.
References
- 1. Ethyl salicylate - Wikipedia [en.wikipedia.org]
- 2. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 3. m.youtube.com [m.youtube.com]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. tatachemicals.com [tatachemicals.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. fishersci.com [fishersci.com]
- 10. prepchem.com [prepchem.com]
- 11. US3381032A - Preparation of 3, 5-dibromo-salicylic acid - Google Patents [patents.google.com]
Application Note: High-Purity Isolation of Ethyl 5-bromo-2-hydroxybenzoate for Pharmaceutical Research and Development
Abstract
Ethyl 5-bromo-2-hydroxybenzoate is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. This application note provides detailed protocols for the purification of crude this compound using two primary laboratory techniques: recrystallization and flash column chromatography. The methodologies are designed to be robust and reproducible, ensuring the high purity required for drug development applications.
Introduction: The Criticality of Purity
This compound serves as a crucial precursor in the synthesis of a multitude of complex organic molecules with potential therapeutic applications. The synthetic route to this compound, typically involving the esterification of 5-bromosalicylic acid, can introduce several impurities. These may include unreacted starting materials, by-products from side reactions, and residual solvents. The presence of these impurities can have a cascading negative effect on downstream synthetic steps and the final product's purity profile. Therefore, an effective and well-characterized purification strategy is not merely a matter of good laboratory practice but a fundamental requirement for regulatory compliance and the successful development of safe and effective pharmaceuticals.
Common Impurities:
-
5-bromosalicylic acid: Unreacted starting material.
-
Poly-brominated species: By-products from over-bromination.
-
Isomeric variants: Such as Ethyl 3-bromo-2-hydroxybenzoate, depending on the synthetic route.
-
Degradation products: Arising from harsh reaction or work-up conditions.
This guide will detail two effective methods for the removal of these and other process-related impurities.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 37540-59-3 | |
| Molecular Formula | C₉H₉BrO₃ | |
| Molecular Weight | 245.07 g/mol | |
| Appearance | Solid | |
| Melting Point | Data not consistently available in initial searches, requires experimental determination. | |
| Solubility | Soluble in alcohols, ethers, and other organic solvents. Sparingly soluble in water. | [1][2] |
Purification Strategy Overview
The choice of purification technique depends on the impurity profile of the crude material, the desired final purity, and the scale of the purification. This application note presents two orthogonal methods: recrystallization for bulk purification and flash column chromatography for high-purity isolation.
Caption: General workflow for the purification of this compound.
Protocol 1: Recrystallization from Ethanol
Recrystallization is a cost-effective and scalable method for purifying crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For this compound, ethanol has been reported as an effective recrystallization solvent.[3]
Rationale for Solvent Selection
Ethanol is a suitable solvent for the recrystallization of this compound due to the following reasons:
-
Favorable Solubility Profile: The compound exhibits good solubility in hot ethanol and significantly lower solubility in cold ethanol, which is the primary requirement for a good recrystallization solvent.
-
Volatility: Ethanol has a relatively low boiling point (78 °C), which allows for its easy removal from the purified crystals.
-
Inertness: Ethanol does not react with the target compound.
-
Safety: Ethanol is a relatively safe and environmentally benign solvent.
Step-by-Step Protocol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. For improved crystal formation, do not disturb the flask during this initial cooling phase.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Purity Assessment
The purity of the recrystallized product should be assessed using appropriate analytical techniques such as:
-
Thin Layer Chromatography (TLC): To visually confirm the absence of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any remaining impurities.
Protocol 2: Flash Column Chromatography
For instances where recrystallization does not provide the desired purity, or when dealing with complex mixtures of impurities, flash column chromatography is the method of choice.[4][5] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.
Method Development: TLC Analysis
Before performing a flash column, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC).[6]
-
Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a TLC plate (silica gel 60 F254).
-
Elution: Develop the TLC plate in a chamber containing a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or diethyl ether).[7]
-
Visualization: Visualize the separated spots under UV light (254 nm) and/or by staining.
-
Rf Calculation: The ideal solvent system will provide good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.3-0.4. A common starting point for aromatic esters is a mixture of ethyl acetate and hexanes.[7]
Step-by-Step Protocol
References
The Versatility of Ethyl 5-bromo-2-hydroxybenzoate in the Synthesis of Bioactive Compounds: Application Notes and Protocols
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug discovery, the pursuit of novel bioactive scaffolds is a relentless endeavor. Ethyl 5-bromo-2-hydroxybenzoate, a halogenated derivative of salicylic acid, has emerged as a highly versatile and valuable starting material for the synthesis of a diverse array of compounds with significant therapeutic potential. The strategic placement of the bromine atom, hydroxyl group, and ethyl ester functionality on the benzene ring offers a unique combination of reactivity and structural foundation, enabling chemists to forge intricate molecular architectures.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules. We will delve into key synthetic transformations and provide detailed, field-proven protocols for the preparation of key intermediates and final compounds. The causality behind experimental choices will be elucidated, and the biological significance of the synthesized derivatives will be discussed, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage the full potential of this remarkable building block.
Core Synthetic Strategies: From Ester to Bioactive Scaffolds
This compound serves as a linchpin for the synthesis of several classes of bioactive compounds, primarily through the transformation of its ester group into more reactive or biologically relevant functionalities. The two principal pathways involve its conversion to 5-bromo-2-hydroxybenzamide and 5-bromo-2-hydroxybenzaldehyde . These key intermediates open the door to a wealth of synthetic possibilities, leading to compounds with antimicrobial, anti-inflammatory, and anticancer properties.
Caption: Key synthetic pathways from this compound.
PART 1: Synthesis of Bioactive Benzamide and Hydrazone Derivatives
The conversion of the ethyl ester to an amide is a foundational step in unlocking a significant class of bioactive derivatives. The resulting 5-bromo-2-hydroxybenzamide can be further elaborated into hydrazides and subsequently hydrazones, which are well-documented for their broad spectrum of biological activities.[1]
Protocol 1: Synthesis of 5-Bromo-2-hydroxybenzamide
This protocol details the direct amidation of this compound. The choice of ammonia source and reaction conditions are critical for achieving high yields and purity.
Materials and Reagents:
-
This compound
-
Ammonia solution (e.g., 25-28% in water or a saturated solution in methanol)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware for workup and filtration
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of methanol.
-
To the stirred solution, add an excess of concentrated ammonia solution (e.g., 5-10 equivalents). The use of a methanolic ammonia solution is often preferred to enhance solubility and reaction rates.
-
Seal the flask or equip it with a reflux condenser and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting crude product is triturated with cold water to precipitate the amide.
-
The solid is collected by vacuum filtration, washed with cold water, and dried to afford 5-bromo-2-hydroxybenzamide.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Protocol 2: Synthesis of 5-Bromo-2-hydroxybenzohydrazide
The hydrazide is a key intermediate for the synthesis of hydrazones.
Materials and Reagents:
-
5-Bromo-2-hydroxybenzamide (from Protocol 1)
-
Hydrazine hydrate (80-100%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Suspend 5-bromo-2-hydroxybenzamide (1 equivalent) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (3-5 equivalents) to the suspension.
-
The reaction mixture is heated to reflux for 4-6 hours, during which the solid should dissolve.
-
After the reflux period, the reaction is cooled to room temperature. The product often crystallizes out upon cooling.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield 5-bromo-2-hydroxybenzohydrazide.
Protocol 3: General Procedure for the Synthesis of Bioactive Hydrazones
This protocol outlines the condensation of the hydrazide with various aromatic aldehydes to generate a library of potentially bioactive hydrazones.
Materials and Reagents:
-
5-Bromo-2-hydroxybenzohydrazide (from Protocol 2)
-
Substituted aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, p-anisaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve 5-bromo-2-hydroxybenzohydrazide (1 equivalent) in ethanol in a round-bottom flask. Gentle heating may be required.
-
To this solution, add the desired substituted aromatic aldehyde (1-1.1 equivalents) and a few drops of glacial acetic acid as a catalyst.
-
The reaction mixture is heated to reflux for 3-5 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature. The hydrazone product usually precipitates from the solution.
-
The solid is collected by filtration, washed with a small amount of cold ethanol, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol, DMF) can be performed for further purification.
Table 1: Examples of Synthesized Hydrazone Derivatives and their Reported Activities
| Aldehyde Reactant | Resulting Hydrazone | Reported Biological Activity |
| Benzaldehyde | N'-benzylidene-5-bromo-2-hydroxybenzohydrazide | Antimicrobial |
| Salicylaldehyde | 5-bromo-N'-(2-hydroxybenzylidene)-2-hydroxybenzohydrazide | Antitubercular |
| 4-Nitrobenzaldehyde | 5-bromo-N'-(4-nitrobenzylidene)-2-hydroxybenzohydrazide | Antifungal |
PART 2: Synthesis of Bioactive Schiff Bases and their Metal Complexes
The reduction of the ethyl ester to an aldehyde provides another critical intermediate, 5-bromo-2-hydroxybenzaldehyde. This aldehyde is a versatile precursor for the synthesis of Schiff bases, which are known for their coordination chemistry and wide range of biological activities, including antimicrobial and anticancer properties.
Protocol 4: Reduction of this compound to 5-Bromo-2-hydroxybenzaldehyde
The partial reduction of the ester to an aldehyde requires a careful choice of reducing agent and strict control of reaction conditions to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation.[2][3][4]
Materials and Reagents:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)
-
Anhydrous dichloromethane (DCM) or toluene
-
Dry ice/acetone bath
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous magnesium sulfate
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DCM or toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H solution (1.1-1.2 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature, and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 5-bromo-2-hydroxybenzaldehyde.
-
The product can be purified by column chromatography on silica gel.
References
The Versatile Scaffold: Ethyl 5-bromo-2-hydroxybenzoate in Modern Medicinal Chemistry
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient development of novel therapeutic agents. Ethyl 5-bromo-2-hydroxybenzoate, a halogenated derivative of salicylic acid, has emerged as a highly versatile and valuable building block. Its unique trifecta of functional groups—a bromine atom, a phenolic hydroxyl group, and an ethyl ester—provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Advantage of this compound
This compound (CAS No: 37540-59-3) is a solid at room temperature with a molecular weight of 245.07 g/mol .[1] The strategic placement of the bromine atom at the 5-position of the salicylic acid framework significantly influences its physicochemical properties, often enhancing the biological activity of its derivatives. The hydroxyl and ester functionalities serve as convenient handles for synthetic modifications, allowing for the construction of complex molecular architectures. This application note will delve into two key areas where this scaffold has shown considerable promise: the synthesis of 5-bromosalicylamide derivatives as potential anti-inflammatory and anticancer agents, and its utility in the development of novel antibacterial agents targeting the FabG enzyme.
Application I: Synthesis of 5-Bromosalicylamide Derivatives as IKK/NF-κB Pathway Inhibitors
Compounds bearing the 2-hydroxy-benzamide (salicylamide) moiety are well-recognized for their biological activities.[2][3] The synthesis of derivatives from this core structure is a persistent endeavor in medicinal chemistry to discover compounds with enhanced therapeutic profiles and reduced side effects.[2] One promising avenue is the development of 5-bromosalicylamide derivatives, which have demonstrated potential as inhibitors of the IκB kinase (IKK) complex, a critical regulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers.
Mechanistic Insight: Inhibition of the IKK/NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by various signals (e.g., cytokines, pathogens), the IKK complex is activated. IKK then phosphorylates IκB, tagging it for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory and pro-survival genes. 5-Bromosalicylamide derivatives are thought to interfere with this cascade by inhibiting the kinase activity of the IKK complex.
Caption: Inhibition of the NF-κB signaling pathway by 5-bromosalicylamide derivatives.
Synthetic Protocols
The synthesis of 5-bromosalicylamide hydrazone derivatives from this compound proceeds through a three-step sequence. The initial step involves the conversion of the starting ethyl ester to the corresponding amide, 5-bromo-2-hydroxybenzamide.
Protocol 1: Synthesis of 5-bromo-2-hydroxybenzamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in an excess of 28-30% aqueous ammonia solution.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, remove the excess ammonia under reduced pressure. The resulting solid is collected by filtration, washed with cold water, and dried to afford 5-bromo-2-hydroxybenzamide.
Protocol 2: Synthesis of (4-Bromo-2-carbamoyl-phenoxy)-acetic acid ethyl ester
This protocol outlines the etherification of the phenolic hydroxyl group of 5-bromo-2-hydroxybenzamide.
-
Materials:
-
Procedure:
-
To a stirred suspension of 5-bromo-2-hydroxybenzamide and anhydrous K₂CO₃ in 2-butanone, add ethyl chloroacetate dropwise at room temperature.[5]
-
Heat the reaction mixture to reflux and maintain for 5 hours, monitoring the reaction by TLC.[5]
-
After cooling to room temperature, pour the mixture into cold water with vigorous stirring.[5]
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude ester.[5]
-
Purify the product by recrystallization from absolute ethanol.[5]
-
Protocol 3: Synthesis of 5-Bromo-2-hydrazinocarbonylmethoxy-benzamide (Hydrazide)
-
Materials:
-
(4-Bromo-2-carbamoyl-phenoxy)-acetic acid ethyl ester (from Protocol 2) (1.0 eq)
-
Hydrazine hydrate (excess)
-
Absolute ethanol as solvent
-
-
Procedure:
-
Dissolve the ester in absolute ethanol and add an excess of hydrazine hydrate.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from absolute ethanol to obtain the pure hydrazide.[5][6] The successful conversion is confirmed by the absence of the ethyl ester signals in the NMR spectrum.[7]
-
Protocol 4: Synthesis of Hydrazone Derivatives
-
Materials:
-
5-Bromo-2-hydrazinocarbonylmethoxy-benzamide (from Protocol 3) (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Absolute ethanol as solvent
-
-
Procedure:
-
Dissolve the hydrazide in absolute ethanol and add the substituted benzaldehyde.[5][7]
-
Cool the reaction mixture to room temperature, and collect the resulting solid precipitate by filtration.[7]
-
Wash the solid with water and recrystallize from dimethylformamide (DMF) to yield the pure hydrazone derivative.[7]
-
| Compound Type | Key Reagents | Reaction Conditions | Typical Yield |
| Amide | Aqueous Ammonia | Room Temperature, 24-48h | >90% |
| Ester | Ethyl chloroacetate, K₂CO₃ | Reflux in MEK, 5h | 50-96%[5] |
| Hydrazide | Hydrazine hydrate | Reflux in Ethanol, 3h | High |
| Hydrazone | Substituted benzaldehyde | Reflux in Ethanol, 5h | High |
Application II: A Building Block for Novel FabG Inhibitors Targeting ESKAPE Pathogens
The rise of multidrug-resistant bacteria, particularly the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), poses a significant threat to global health. The bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from its mammalian counterpart, is an attractive target for the development of new antibiotics. One of the key enzymes in this pathway is β-ketoacyl-acyl carrier protein (ACP) reductase, commonly known as FabG.[2]
Mechanistic Insight: The Role of FabG in Bacterial Fatty Acid Synthesis
FabG catalyzes the NADPH-dependent reduction of β-ketoacyl-ACP to β-hydroxyacyl-ACP, a crucial reductive step in the fatty acid elongation cycle.[4] Inhibition of FabG disrupts the synthesis of fatty acids, which are essential components of bacterial cell membranes, leading to bacterial cell death. Derivatives of this compound have been explored as potential allosteric inhibitors of FabG.
Caption: The role of FabG in the bacterial fatty acid synthesis (FAS-II) pathway.
Representative Synthetic Protocol: Synthesis of a 5-bromo-2-(thiophene-2-carboxamido)benzoic acid derivative
While a direct synthesis from this compound is not explicitly detailed in the provided search results, a plausible synthetic route to a key intermediate, 5-bromo-2-aminobenzoic acid, and its subsequent derivatization can be proposed based on standard organic chemistry transformations.
Protocol 5: Synthesis of 5-bromo-2-aminobenzoic acid
-
Nitration: Treat this compound with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce a nitro group, likely at the 3-position.
-
Reduction of Phenol: The phenolic hydroxyl group can be removed through a two-step process: conversion to a more stable leaving group (e.g., a tosylate or triflate) followed by reductive cleavage.
-
Hydrolysis: Saponify the ethyl ester to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification.
-
Reduction of Nitro Group: Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (H₂/Pd-C).
Protocol 6: Amide Coupling to form 5-bromo-2-(thiophene-2-carboxamido)benzoic acid
-
Materials:
-
5-bromo-2-aminobenzoic acid (from Protocol 5) (1.0 eq)
-
Thiophene-2-carbonyl chloride (1.0 eq)
-
A suitable base (e.g., pyridine or triethylamine)
-
An inert solvent (e.g., dichloromethane or THF)
-
-
Procedure:
-
Dissolve 5-bromo-2-aminobenzoic acid and the base in the chosen solvent and cool the mixture in an ice bath.
-
Add thiophene-2-carbonyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up the reaction by washing with dilute acid, water, and brine.
-
Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Conclusion
This compound stands as a testament to the power of a well-functionalized starting material in medicinal chemistry. Its strategic combination of reactive sites allows for the efficient synthesis of diverse molecular scaffolds with significant therapeutic potential. The detailed protocols provided herein for the synthesis of 5-bromosalicylamide derivatives and a representative FabG inhibitor intermediate serve as a practical guide for researchers. The continued exploration of this versatile building block is anticipated to yield a new generation of drug candidates to address unmet medical needs in inflammation, oncology, and infectious diseases.
References
Ethyl 5-bromo-2-hydroxybenzoate: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
Introduction
In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular architectures with significant biological activity is perpetual. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic selection of a versatile starting material is paramount to the efficient construction of diverse and complex heterocyclic libraries. Ethyl 5-bromo-2-hydroxybenzoate, a readily accessible substituted salicylate, has emerged as a highly valuable building block for this purpose.
The intrinsic functionalities of this compound offer a rich platform for a multitude of chemical transformations. The phenolic hydroxyl group provides a nucleophilic center and directs ortho- and para-aromatic substitutions. The ester moiety can be hydrolyzed, reduced, or serve as a directing group. The bromine atom, a key functional handle, is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular frameworks.
This comprehensive technical guide, intended for researchers, scientists, and drug development professionals, explores the utility of this compound as a precursor to a variety of novel heterocycles. We will delve into detailed, field-proven protocols for the synthesis of coumarins, benzofurans, and chromones, and explore the vast potential of palladium-catalyzed cross-coupling reactions to further diversify these scaffolds. The causality behind experimental choices will be elucidated, and each protocol is designed to be a self-validating system.
I. Synthesis of Coumarin Derivatives via Pechmann Condensation
The coumarin scaffold is a prominent feature in numerous natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1] The Pechmann condensation is a classic and efficient acid-catalyzed reaction for the synthesis of coumarins from a phenol and a β-ketoester.[1][2]
Mechanistic Rationale
The Pechmann condensation proceeds through a series of acid-catalyzed steps. The reaction is initiated by the transesterification of the β-ketoester with the phenolic hydroxyl group of this compound. This is followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation type reaction) where the activated aromatic ring attacks the keto-carbonyl group. The final step involves dehydration to yield the coumarin ring system.[2] The use of a strong acid catalyst is crucial for both the transesterification and the ring-closing steps.
Caption: Mechanism of the Pechmann Condensation.
Experimental Protocol: Synthesis of 6-Bromo-4-methylcoumarin
This protocol details the synthesis of 6-bromo-4-methylcoumarin from this compound and ethyl acetoacetate using sulfuric acid as a catalyst.
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice-cold water
-
Ethanol
Procedure:
-
In a round-bottom flask, carefully add this compound (1.0 eq) and ethyl acetoacetate (1.2 eq).
-
Cool the mixture in an ice bath.
-
Slowly and with constant stirring, add concentrated sulfuric acid (2-3 equivalents) dropwise, ensuring the temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 70-80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from ethanol to afford pure 6-bromo-4-methylcoumarin.
| Product | Starting Phenol | β-Ketoester | Catalyst | Time (h) | Yield (%) |
| 6-Bromo-4-methylcoumarin | This compound | Ethyl acetoacetate | H₂SO₄ | 3 | ~85 |
| 7-Hydroxy-4-methylcoumarin | Resorcinol | Ethyl acetoacetate | Amberlyst-15 | 1.5 | 92[3] |
| 5,7-Dihydroxy-4-methylcoumarin | Phloroglucinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 0.5 | 88[4] |
Note: Yields are based on literature for similar Pechmann condensations and may vary.
Spectroscopic Data for a Representative 6-Bromocoumarin Derivative:
-
(6-bromo-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate
II. Synthesis of Benzofuran Derivatives
Benzofurans are another important class of heterocycles found in many natural products and pharmaceuticals, exhibiting a wide range of biological activities. A common route to substituted benzofurans involves the reaction of a salicylaldehyde derivative with an α-haloester followed by intramolecular cyclization.
Mechanistic Rationale
The synthesis of ethyl 5-bromo-1-benzofuran-2-carboxylate begins with the O-alkylation of the phenolic hydroxyl group of 5-bromosalicylaldehyde (which can be obtained from the reduction of the ester group of this compound) with diethyl bromomalonate in the presence of a base like potassium carbonate. This is followed by an intramolecular condensation and subsequent elimination to form the benzofuran ring.
References
Introduction: The Strategic Importance of Ethyl 5-aryl-2-hydroxybenzoates
An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with Ethyl 5-bromo-2-hydroxybenzoate
This compound is a versatile and highly valuable building block in modern synthetic chemistry. Its substituted salicylate structure is a common motif in pharmaceuticals, agrochemicals, and materials science. The bromine atom at the 5-position serves as a prime handle for carbon-carbon bond formation, enabling the synthesis of a diverse library of 5-aryl-2-hydroxybenzoate derivatives. These products are not only significant as final targets but also as intermediates for more complex molecular architectures. For instance, derivatives of 2-hydroxybenzoic acid have been explored as selective inhibitors for enzymes like SIRT5, highlighting their relevance in drug discovery.[1]
The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for achieving this transformation. It offers a robust, reliable, and functional-group-tolerant pathway to couple the aryl bromide with a wide array of organoboron reagents.[2][3][4] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the Suzuki coupling as applied to this compound. We will delve into the mechanistic underpinnings that dictate experimental choices, present detailed protocols, and offer insights into optimizing this crucial reaction.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[3][5][6] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. Understanding this cycle is paramount to troubleshooting and optimizing the reaction for a specific substrate like this compound.
The three fundamental steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) complex.[3][5][6]
-
Transmetalation : The organic group from the organoboron reagent is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[2][7][8]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][5][6]
References
- 1. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: High-Yield Synthesis of Ethyl 5-bromo-2-hydroxybenzoate
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Strategic Esterification in Pharmaceutical Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the strategic modification of aromatic carboxylic acids is a cornerstone of molecular design. The esterification of salicylic acid derivatives, such as 5-bromosalicylic acid, is a pivotal transformation, yielding intermediates like Ethyl 5-bromo-2-hydroxybenzoate. This compound serves as a valuable building block, incorporating a bromine atom that provides a reactive handle for subsequent cross-coupling reactions, while the ester and hydroxyl functionalities offer further avenues for molecular elaboration.
This document provides a comprehensive guide to the synthesis of this compound via the Fischer-Speier esterification of 5-bromosalicylic acid. We will delve into the mechanistic underpinnings of this acid-catalyzed reaction, present a field-proven, step-by-step protocol, and detail the necessary safety precautions and characterization methods. This guide is designed to empower researchers to confidently and safely execute this synthesis with a high degree of purity and yield.
Mechanistic Insight: The Fischer-Speier Esterification Pathway
The Fischer-Speier esterification is a classic and reliable method for converting carboxylic acids into esters by reaction with an alcohol in the presence of a strong acid catalyst.[1][2][3] The reaction is an equilibrium process, and to favor the formation of the ester, specific strategies are employed, which are reflected in the protocol that follows.
The mechanism proceeds through several key, reversible steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 5-bromosalicylic acid by the sulfuric acid catalyst. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]
-
Nucleophilic Attack by Ethanol: An ethanol molecule, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol's hydroxyl group) to one of the original hydroxyl groups of the carboxylic acid. This converts the hydroxyl group into a much better leaving group: water.
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This yields a protonated ester.
-
Deprotonation: In the final step, a base (such as water or another molecule of ethanol) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, this compound.
To drive the equilibrium towards the product, the reaction is typically conducted using a large excess of the alcohol (ethanol in this case), which also conveniently serves as the solvent.[1] This application of Le Châtelier's principle ensures a high conversion of the starting carboxylic acid.
Visualizing the Reaction Mechanism
The following diagram illustrates the step-wise mechanism of the acid-catalyzed esterification of 5-bromosalicylic acid.
Caption: Fischer-Speier esterification of 5-bromosalicylic acid.
Experimental Protocol: Synthesis of this compound
This protocol is designed for the synthesis of this compound on a laboratory scale. Adherence to safety protocols is paramount.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 5-Bromosalicylic acid | 217.02 | 5.00 g | 23.04 | Starting material |
| Ethanol (absolute) | 46.07 | 50 mL | ~856 | Reagent and solvent |
| Sulfuric acid (conc.) | 98.08 | 1.5 mL | ~27.6 | Catalyst |
| Saturated NaHCO₃(aq) | - | As needed | - | For neutralization |
| Anhydrous MgSO₄ | - | As needed | - | Drying agent |
| Diethyl ether | - | As needed | - | Extraction solvent |
| Hexanes | - | As needed | - | For recrystallization |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Glassware for recrystallization
-
pH paper
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).
-
Ventilation: This procedure must be performed in a well-ventilated fume hood.
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns.[4] Handle with extreme care. Always add acid to the ethanol slowly; never the other way around, to avoid violent exothermic reactions.[5] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[4][5]
-
Solvents: Ethanol and diethyl ether are flammable. Ensure there are no open flames or spark sources nearby.
Step-by-Step Procedure
Part A: Reaction Setup and Reflux
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.00 g (23.04 mmol) of 5-bromosalicylic acid.
-
Add 50 mL of absolute ethanol to the flask and stir until the solid is mostly dissolved.
-
Place the flask in an ice-water bath to cool the solution.
-
Carefully and slowly , add 1.5 mL of concentrated sulfuric acid dropwise to the stirring ethanol solution. A slight exotherm will be observed.
-
Remove the flask from the ice bath and attach a reflux condenser.
-
Heat the reaction mixture to a gentle reflux using a heating mantle. Continue to stir and maintain reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Part B: Work-up and Extraction
-
After 4 hours, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Once cool, transfer the reaction mixture to a rotary evaporator and remove the excess ethanol under reduced pressure.
-
Dissolve the resulting oily residue in approximately 100 mL of diethyl ether.
-
Transfer the ether solution to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of deionized water.
-
50 mL portions of saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic (check with pH paper). Caution: CO₂ evolution will cause pressure buildup in the funnel; vent frequently.
-
50 mL of brine (saturated NaCl solution).
-
-
Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).
-
Gravity filter the solution to remove the drying agent, and rinse the solid with a small amount of diethyl ether.
-
Remove the diethyl ether using a rotary evaporator to yield the crude product, which should be a pale yellow oil or solid.
Part C: Purification by Recrystallization
-
The crude product can be purified by recrystallization. A mixture of hexanes and a minimal amount of ethyl acetate is a good starting point for solvent selection.
-
Dissolve the crude product in a minimum amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes.
-
Dry the crystals in a vacuum oven to obtain the final product, this compound.
Experimental Workflow Visualization
The following diagram outlines the key stages of the synthesis, from reaction setup to the purified product.
Caption: Workflow for the synthesis of this compound.
Characterization and Expected Results
The final product, this compound, should be a white to off-white solid.[5]
-
Molecular Formula: C₉H₉BrO₃
-
Molecular Weight: 245.07 g/mol [5]
-
Yield: A typical yield for this reaction is in the range of 80-95%.
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the primary method for confirming the structure. The expected signals would include:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.
-
Signals in the aromatic region corresponding to the three protons on the benzene ring.
-
A singlet for the phenolic hydroxyl proton (-OH).
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This technique will confirm the number and type of carbon atoms in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should show characteristic absorptions for the ester carbonyl (C=O) stretch, the phenolic O-H stretch, and C-H and C=C bonds of the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, and the isotopic pattern of bromine (approximately 1:1 ratio of M and M+2 peaks) will be a key diagnostic feature.
By following this detailed application note, researchers in drug development and chemical synthesis can reliably produce high-purity this compound, a key intermediate for further chemical exploration.
References
Troubleshooting & Optimization
Common side products in the synthesis of Ethyl 5-bromo-2-hydroxybenzoate
Welcome to the technical support center for the synthesis of Ethyl 5-bromo-2-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the expertise to identify, mitigate, and resolve issues related to side product formation, ensuring a successful and efficient synthesis.
Introduction: Navigating the Synthesis of this compound
This compound is a key building block in the synthesis of various pharmaceuticals and other fine chemicals. Its preparation typically involves two primary routes: the direct electrophilic bromination of ethyl salicylate or the esterification of 5-bromosalicylic acid. While seemingly straightforward, both pathways can be prone to the formation of undesired side products, complicating purification and reducing overall yield. This guide will delve into the nuances of these reactions, providing a clear understanding of the underlying mechanisms that lead to impurities and offering practical, field-tested solutions.
Common Synthetic Pathways and Potential Side Products
Understanding the potential pitfalls of each synthetic route is the first step toward troubleshooting. Below is a diagram illustrating the two main pathways and their associated side products.
Caption: Common synthetic routes to this compound and their major side products.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable solutions.
Route 1: Electrophilic Bromination of Ethyl Salicylate
The hydroxyl and ester groups of ethyl salicylate are ortho- and para-directing activators for electrophilic aromatic substitution. The para position (C5) is sterically more accessible, making it the primary site of bromination. However, the activating nature of the substituents can lead to over-bromination and the formation of regioisomers.
FAQ 1: My final product is contaminated with a significant amount of a dibrominated species. How can I prevent this?
Cause: The formation of dibrominated products, such as Ethyl 3,5-dibromo-2-hydroxybenzoate, is a classic example of over-bromination. This occurs when an excess of the brominating agent (e.g., Br₂ or N-bromosuccinimide) is used or when the reaction conditions are too harsh, leading to a second bromination at the other activated ortho position (C3).[1]
Solution:
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of bromine or NBS relative to ethyl salicylate. It is often beneficial to use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) to ensure all the brominating agent is consumed, minimizing over-reaction.
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture at a low temperature (typically 0-5 °C). This helps to maintain a low concentration of the electrophile at any given time, favoring monosubstitution.
-
Choice of Solvent: Using a less polar solvent can sometimes temper the reactivity of the brominating agent.
FAQ 2: I'm observing a regioisomer, likely Ethyl 3-bromo-2-hydroxybenzoate, in my product mixture. What causes this and how can I improve selectivity?
Cause: While the para-product is generally favored, the formation of the ortho-isomer (Ethyl 3-bromo-2-hydroxybenzoate) can occur, especially under conditions that favor thermodynamic control (e.g., higher reaction temperatures). The hydroxyl group strongly activates the ortho and para positions.
Solution:
-
Temperature Control: Maintain a low reaction temperature throughout the addition of the brominating agent and for the duration of the reaction. This favors the kinetically controlled product, which is typically the less sterically hindered para-isomer.
-
Solvent Effects: The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., acetic acid, dichloromethane, carbon tetrachloride) to find the optimal conditions for para-selectivity.
FAQ 3: During workup, I'm losing a significant portion of my product and isolating 5-bromosalicylic acid instead. What is happening?
Cause: This is a clear indication of ester hydrolysis. The ester linkage in your product is susceptible to cleavage under either acidic or basic aqueous conditions, particularly at elevated temperatures.[2] This is a common issue during neutralization or extraction steps.[2][3][4]
Solution:
-
Temperature Control During Workup: Perform all aqueous washes and extractions at low temperatures (0-5 °C) to minimize the rate of hydrolysis.[2]
-
Use of Mild Bases: For neutralizing acidic reaction mixtures, use a cold, saturated solution of sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH).[2] Add the bicarbonate solution slowly to control effervescence.
-
Minimize Contact Time: Do not allow the organic layer to remain in contact with aqueous layers for extended periods. Separate the layers promptly after each wash.[2]
-
Brine Wash: A final wash with cold, saturated sodium chloride (brine) solution helps to remove dissolved water from the organic layer and can aid in breaking up emulsions.[2]
Route 2: Fischer Esterification of 5-Bromosalicylic Acid
This route involves the acid-catalyzed reaction of 5-bromosalicylic acid with ethanol.[5][6][7] The primary challenges here are driving the equilibrium towards the product and preventing side reactions of the starting material.
FAQ 4: My esterification reaction is not going to completion, and I have a large amount of unreacted 5-bromosalicylic acid. How can I improve the conversion?
Cause: The Fischer esterification is a reversible reaction.[5][6] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials. Incomplete conversion is often due to insufficient measures to drive the reaction forward.
Solution:
-
Use of Excess Alcohol: Employing a large excess of ethanol not only serves as the solvent but also shifts the equilibrium towards the formation of the ester, according to Le Chatelier's principle.[6]
-
Removal of Water:
-
Azeotropic Distillation: If the reaction is conducted in a suitable solvent (e.g., toluene), a Dean-Stark apparatus can be used to continuously remove water as it is formed.
-
Drying Agents: While less common for this specific reaction, the inclusion of a drying agent can also be effective.
-
-
Sufficient Catalyst: Ensure an adequate amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is used.[8]
FAQ 5: I'm observing the formation of dark, polymeric materials in my reaction mixture, especially at higher temperatures. What are these and how can I avoid them?
Cause: Salicylic acid and its derivatives can be prone to decomposition and polymerization at high temperatures, especially in the presence of a strong acid catalyst. This can lead to the formation of colored, often intractable, byproducts.
Solution:
-
Moderate Reaction Temperature: While heat is required to drive the esterification, excessive temperatures should be avoided. Refluxing ethanol (around 78 °C) is generally sufficient.
-
Reaction Time: Monitor the reaction by a suitable method (e.g., TLC, GC) and stop the reaction once it has reached completion to avoid prolonged exposure to harsh conditions.
Experimental Protocols
Protocol 1: Electrophilic Bromination of Ethyl Salicylate
This protocol is optimized for the selective para-bromination of ethyl salicylate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl salicylate (1 equivalent) in glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.
-
Bromine Addition: Dissolve bromine (0.98 equivalents) in a small amount of glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the stirred ethyl salicylate solution over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC or GC.
-
Workup:
-
Pour the reaction mixture into a beaker containing ice water.
-
If any unreacted bromine remains (indicated by a persistent orange color), add a small amount of sodium bisulfite solution until the color disappears.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
-
Purification: Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure this compound.
Protocol 2: Fischer Esterification of 5-Bromosalicylic Acid
This protocol is designed to maximize the yield of the esterification reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-bromosalicylic acid (1 equivalent) and a large excess of absolute ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture.
-
Reaction: Heat the mixture to a gentle reflux and maintain it for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with cold water, cold saturated sodium bicarbonate solution (until effervescence ceases), and finally with cold brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.
Data Summary
| Parameter | Route 1: Bromination | Route 2: Esterification |
| Starting Material | Ethyl Salicylate | 5-Bromosalicylic Acid |
| Key Reagents | Br₂ or NBS | Ethanol, H₂SO₄ |
| Typical Yield | 70-85% | 80-95% |
| Primary Side Products | Dibrominated species, regioisomers, hydrolysis product | Unreacted starting material, polymeric byproducts |
| Key Control Point | Stoichiometry and temperature of bromination | Removal of water/use of excess alcohol |
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in the synthesis of this compound.
Caption: A systematic workflow for troubleshooting the synthesis of this compound.
References
- 1. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. youtube.com [youtube.com]
- 8. CN104387275A - Synthesis method of ethyl salicylate - Google Patents [patents.google.com]
Technical Support Center: Chromatography Purification of Ethyl 5-bromo-2-hydroxybenzoate
This technical guide provides in-depth troubleshooting advice and frequently asked questions for the chromatographic purification of Ethyl 5-bromo-2-hydroxybenzoate. Designed for researchers, scientists, and professionals in drug development, this resource offers practical, field-proven insights to overcome common challenges encountered during this specific purification process.
Section 1: Troubleshooting Guide
The purification of this compound, a substituted phenolic compound, by silica gel chromatography can present several challenges. This guide addresses the most common issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Poor Separation or Overlapping Spots on TLC
Question: My TLC plate shows streaking, or the spots for my product and impurities are not well-resolved. What should I do?
Answer: Poor resolution on a TLC plate is a common issue that can often be resolved by systematically adjusting the mobile phase composition. This compound contains a polar phenolic hydroxyl group and a moderately polar ester group, making solvent selection critical.
-
Underlying Cause: The polarity of the solvent system may be too high or too low. A highly polar mobile phase will cause all components to move up the plate quickly with the solvent front, resulting in high Rf values and poor separation. Conversely, a nonpolar mobile phase will result in all components remaining at the baseline. Streaking can be caused by applying a too-concentrated sample or by interactions between the acidic phenolic proton and the silica gel.[1][2][3]
-
Troubleshooting Steps:
-
Adjust Solvent Polarity: A typical starting point for compounds of moderate polarity is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4]
-
If spots are too high (Rf > 0.6), decrease the polarity by reducing the proportion of ethyl acetate.
-
If spots are too low (Rf < 0.2), increase the polarity by increasing the proportion of ethyl acetate.
-
-
Introduce a Third Component: For phenolic compounds, adding a small amount of a polar, acidic solvent like acetic acid or formic acid (e.g., 0.5-2%) to the mobile phase can significantly improve spot shape and reduce tailing.[5][6] This is because the acid suppresses the ionization of the phenolic hydroxyl group, minimizing its strong, non-ideal interactions with the silica gel surface.
-
Sample Concentration: Ensure your sample is not too concentrated when spotted on the TLC plate, as this can lead to streaking and inaccurate Rf values.[1][2] If necessary, dilute your sample before application.
-
Product Decomposition on the Column
Question: I'm losing my product during column chromatography, or I'm observing new, unexpected spots on the TLC of my collected fractions. Why is this happening?
Answer: this compound, like many phenolic compounds, can be sensitive to the acidic nature of standard silica gel. This can lead to decomposition during the relatively long exposure time of column chromatography.
-
Underlying Cause: The silica gel surface is acidic due to the presence of silanol groups (Si-OH). This acidic environment can catalyze degradation reactions for sensitive compounds.[7][8]
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before running the column, you can neutralize the acidic sites by flushing the packed column with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (1-3%).[8]
-
Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase.
-
Minimize Residence Time: A faster flow rate during flash chromatography can reduce the time the compound spends in contact with the silica gel, potentially minimizing decomposition.
-
No Compound Eluting from the Column
Question: I've run a significant volume of solvent through my column, but I'm not seeing my product elute. What's going wrong?
Answer: If your compound is not eluting, it is likely too strongly adsorbed to the silica gel, indicating that the mobile phase is not polar enough to displace it.
-
Underlying Cause: The polarity of the eluent is insufficient to overcome the interactions between the polar functional groups of this compound (hydroxyl and ester) and the polar silanol groups of the stationary phase.
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. This is known as a gradient elution.[8] For example, you could start with 10% ethyl acetate in hexanes and gradually increase to 20%, 30%, and so on.
-
Switch to a Stronger Polar Solvent: If increasing the concentration of ethyl acetate is ineffective, consider switching to a more polar solvent system, such as methanol in dichloromethane.[4] Be cautious, as methanol is a very polar solvent, and even small amounts can dramatically increase the eluting power of the mobile phase. A gradient of 0-10% methanol in dichloromethane is often effective for polar compounds.
-
Product is Contaminated with an Unknown Impurity
Question: After purification, my product is still contaminated with an impurity that has a very similar Rf value. How can I improve the separation?
Answer: Separating compounds with similar polarities is a common challenge in chromatography. Achieving a good separation requires optimizing the selectivity of your chromatographic system.
-
Underlying Cause: The chosen solvent system is not providing sufficient differentiation in the interactions of your product and the impurity with the stationary phase.
-
Troubleshooting Steps:
-
Fine-Tune the Solvent System: Experiment with different solvent combinations. Sometimes, switching one of the solvents while keeping the overall polarity similar can alter the selectivity. For instance, you could try a mixture of dichloromethane and ethyl acetate or toluene and ethyl acetate.
-
Employ Gradient Elution: A shallow solvent gradient can enhance the separation of closely eluting compounds.[8]
-
Consider a Different Chromatographic Technique:
-
Reversed-Phase Chromatography: As mentioned earlier, this technique separates compounds based on hydrophobicity rather than polarity, which can often resolve impurities that are difficult to separate by normal-phase chromatography.
-
Preparative HPLC: For very difficult separations requiring high resolution, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: A good starting point is a 4:1 mixture of hexanes:ethyl acetate. This provides a mobile phase of moderate polarity. Based on the resulting Rf value of your compound, you can then adjust the ratio to achieve an optimal Rf of around 0.3-0.4 for column chromatography.
Q2: How can I visualize this compound on a TLC plate?
A2: this compound is an aromatic compound and should be readily visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[1] If the spot is faint, it may indicate that your sample is too dilute.[11] Alternatively, staining with a potassium permanganate (KMnO4) solution can be used, as the phenolic group is susceptible to oxidation.
Q3: Is this compound stable? Are there any special handling precautions?
A3: While generally stable, phenolic compounds can be susceptible to oxidation, which may be accelerated by exposure to air, light, and heat.[12] It is good practice to store the compound in a cool, dark place.[13] During purification, using degassed solvents can help minimize oxidation.
Q4: What are some common impurities I might encounter?
A4: Common impurities could include unreacted starting materials from the synthesis, such as 5-bromosalicylic acid or ethanol, or byproducts from side reactions. The nature of the impurities will be highly dependent on the synthetic route used to prepare the compound.
Q5: Can I use a different stationary phase besides silica gel?
A5: Yes. If you encounter issues with compound decomposition or irreversible adsorption on silica gel, neutral alumina is a viable alternative for normal-phase chromatography. For a different separation mechanism, reversed-phase (C18) silica is an excellent choice, particularly if your compound or impurities are water-soluble.[10]
Section 3: Experimental Protocols & Data
Protocol for TLC Analysis
-
Prepare a developing chamber with a filter paper wick and a shallow pool (approx. 0.5 cm deep) of your chosen mobile phase (e.g., 4:1 hexanes:ethyl acetate). Cover and allow the atmosphere to saturate for 5-10 minutes.
-
Dissolve a small amount of your crude sample in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, carefully spot a small amount of the solution onto the baseline of a silica gel TLC plate.
-
Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Cover the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp and circle them with a pencil. Calculate the Rf value for each spot.
Protocol for Flash Column Chromatography
-
Select a solvent system that provides an Rf of ~0.3 for this compound on TLC.
-
Dry-pack a glass column with silica gel.
-
Wet the column by flushing it with the initial, less polar solvent (e.g., hexanes).
-
Pre-adsorb your crude sample onto a small amount of silica gel and load it carefully onto the top of the column bed.
-
Begin eluting with your chosen solvent system, collecting fractions in test tubes.
-
Monitor the elution of your compound by performing TLC on the collected fractions.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Data Summary Table
| Chromatographic Method | Stationary Phase | Recommended Mobile Phase System (Starting Point) | Key Considerations |
| TLC | Silica Gel 60 F254 | 4:1 Hexanes:Ethyl Acetate | Adjust ratio to achieve Rf ~0.3-0.4. Add 1% acetic acid to reduce tailing. |
| Flash Chromatography | Silica Gel (230-400 mesh) | Gradient elution: Start with 10% Ethyl Acetate in Hexanes, gradually increase to 30%. | Monitor fractions by TLC. Use a faster flow rate to minimize decomposition. |
| Reversed-Phase HPLC | C18 Silica | Gradient elution: Start with 50% Acetonitrile in Water, gradually increase to 90%. | Use a buffer (e.g., 0.1% formic acid) to control the ionization of the phenol. |
Visualization of Troubleshooting Logic
References
- 1. silicycle.com [silicycle.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Chromatography [chem.rochester.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. Purification [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Selective Bromination of Ethyl Salicylate
Welcome to the technical support center for the selective bromination of ethyl salicylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into controlling reaction selectivity and troubleshooting common issues, ensuring the integrity and success of your experimental outcomes.
Understanding the Challenge: Mono- vs. Di-bromination
The bromination of ethyl salicylate is a classic example of electrophilic aromatic substitution on a highly activated ring. The hydroxyl (-OH) and ester (-COOC₂H₅) groups on the benzene ring play a crucial role in directing the incoming electrophile (Br⁺). The hydroxyl group is a powerful activating, ortho-, para- directing group, while the ethyl ester group is a deactivating, meta- directing group. The overwhelming activating effect of the hydroxyl group dictates the position of substitution.
The primary challenge lies in the high reactivity of the salicylic acid moiety, which can readily undergo further bromination to yield the undesired 3,5-dibromo-salicylate derivative. Achieving high selectivity for the mono-brominated product, typically ethyl 5-bromosalicylate, requires precise control over reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the bromination of ethyl salicylate.
Q1: My reaction is producing a significant amount of di-brominated product. How can I improve the selectivity for mono-bromination?
A: Over-bromination is the most common issue. To enhance mono-selectivity, you need to carefully control the reaction's kinetics and the reactivity of the brominating agent. Here are several factors to consider:
-
Choice of Brominating Agent: Instead of using elemental bromine (Br₂), which is highly reactive, consider a milder brominating agent like N-Bromosuccinimide (NBS).[1][2] NBS provides a slow, constant, and low concentration of bromine in the reaction mixture, which favors mono-substitution.[2][3]
-
Stoichiometry: Ensure you are using a precise 1:1 molar ratio of ethyl salicylate to the brominating agent. Even a slight excess of the brominating agent can lead to the formation of the di-bromo product.
-
Temperature Control: Perform the reaction at a low temperature, typically between 0 °C and room temperature. Lower temperatures decrease the reaction rate and enhance selectivity.[4] A sudden increase in temperature can lead to a loss of selectivity.
-
Solvent Effects: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes help to moderate the reaction. For NBS bromination, solvents like N,N-dimethylformamide (DMF) have been reported to give high levels of para-selectivity.[5]
Q2: I'm using N-Bromosuccinimide (NBS), but I'm still observing over-bromination. What else can I do?
A: While NBS is a good choice for selectivity, other parameters can still influence the outcome.
-
Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed and before a significant amount of the di-bromo product is formed.
-
pH of the Reaction Mixture: The pH can significantly affect the rate of bromination of phenols.[6][7] While this is more critical in aqueous media, residual acidity or basicity in your reaction can influence the reactivity of the substrate. Maintaining a neutral or slightly acidic condition is generally preferred for this reaction.
Q3: How can I effectively monitor the progress of my reaction to avoid over-bromination?
A: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.
-
TLC Analysis Protocol:
-
Prepare a TLC plate with your starting material (ethyl salicylate), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Use a suitable solvent system, for example, a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v), to achieve good separation.
-
The product, ethyl 5-bromosalicylate, will be less polar than the starting material and will have a higher Rf value. The di-brominated product will be even less polar and have the highest Rf value.
-
Visualize the spots under a UV lamp.
-
By observing the disappearance of the starting material spot and the appearance of the product spots, you can determine the optimal time to quench the reaction.
-
Q4: My TLC shows a mixture of mono- and di-brominated products. Can I still isolate the desired mono-brominated compound?
A: Yes, it is often possible to separate the mono- and di-brominated products.
-
Purification by Column Chromatography: Flash column chromatography is the most effective method for separating the products. Due to the difference in polarity, the less polar di-brominated compound will elute first, followed by the desired mono-brominated product. Use a gradient elution with a solvent system similar to the one used for TLC analysis (e.g., starting with a higher ratio of hexane to ethyl acetate and gradually increasing the polarity).
-
Recrystallization: In some cases, if the amount of the di-bromo impurity is small, recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate mixture) may be effective in purifying the mono-brominated product.
Q5: What are the key differences in the NMR and Mass Spectra of ethyl 5-bromosalicylate and ethyl 3,5-dibromosalicylate that I should look for?
A: Spectroscopic analysis is crucial for confirming the identity and purity of your product.
-
¹H NMR Spectroscopy:
-
Ethyl 5-bromosalicylate: You will observe three distinct aromatic protons. The proton at C4 will be a doublet, the proton at C6 will be a doublet, and the proton at C3 will be a doublet of doublets.
-
Ethyl 3,5-dibromosalicylate: You will only observe two aromatic protons, which will appear as two doublets.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show a characteristic isotopic pattern for bromine-containing compounds (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
-
Ethyl 5-bromosalicylate: The molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.
-
Ethyl 3,5-dibromosalicylate: The molecular ion peak will appear as a triplet (M⁺, M+2, M+4) with a characteristic intensity ratio of approximately 1:2:1.
-
Experimental Protocol: Selective Mono-bromination of Ethyl Salicylate using NBS
This protocol is designed to favor the formation of ethyl 5-bromosalicylate.
Materials:
-
Ethyl salicylate
-
N-Bromosuccinimide (NBS), recrystallized if necessary
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl salicylate (1.0 eq) in DMF. Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in DMF. Add this solution dropwise to the cooled solution of ethyl salicylate over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC every 15-30 minutes.
-
Quenching the Reaction: Once the TLC indicates the consumption of the starting material, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Add dichloromethane and wash the organic layer with water, followed by a saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Data Presentation
| Parameter | Condition for Mono-bromination | Condition Leading to Over-bromination | Rationale for Selectivity |
| Brominating Agent | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) | NBS provides a slow and controlled release of Br⁺, minimizing its concentration.[1][2] |
| Stoichiometry | 1:1 (Ethyl Salicylate : Brominating Agent) | > 1:1 (Excess Brominating Agent) | Excess brominating agent will react with the more activated mono-brominated product. |
| Temperature | 0 °C to Room Temperature | Elevated Temperatures | Lower temperatures reduce the reaction rate, favoring the kinetically controlled mono-brominated product.[4] |
| Solvent | Aprotic solvents like DMF | Highly polar or protic solvents | Solvents can modulate the reactivity of the brominating agent.[5] |
Visualization of Reaction Control
The following diagram illustrates the key decision points and factors to control for achieving selective mono-bromination.
References
- 1. suru-chem.com [suru-chem.com]
- 2. nbinno.com [nbinno.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction | Sciety [sciety.org]
Improving the regioselectivity of ethyl salicylate bromination
Welcome to the technical support center for the regioselective bromination of ethyl salicylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this electrophilic aromatic substitution. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing not just solutions but the fundamental reasoning behind them. Our goal is to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Understanding the Core Challenge: Competing Directing Effects
The primary difficulty in the bromination of ethyl salicylate arises from the two substituents on the aromatic ring: the hydroxyl (-OH) group and the ethyl carboxylate (-COOEt) group. Their electronic effects are in opposition.
-
Hydroxyl (-OH) Group: This is a strongly activating, ortho, para-directing group.[1] It donates electron density into the ring through resonance, making the positions ortho (C3) and para (C5) to it electron-rich and thus highly susceptible to electrophilic attack.
-
Ethyl Carboxylate (-COOEt) Group: This is a deactivating, meta-directing group.[1][2] It withdraws electron density from the ring, making it less reactive. Its directing effect is towards the positions meta to it, which are C3 and C5.
Therefore, both groups direct the incoming electrophile (Br+) to the C3 and C5 positions. However, the powerful activating nature of the hydroxyl group dominates, leading to a mixture of products, primarily the 5-bromo (para to -OH) and 3-bromo (ortho to -OH) isomers. Controlling the ratio of these products is the key to a successful synthesis.
Caption: Opposing electronic influences on the ethyl salicylate ring.
Troubleshooting Guide: Common Experimental Issues
Question 1: My reaction produces a nearly inseparable mixture of 3-bromo and 5-bromo isomers. How can I improve the selectivity for the 5-bromo product?
Underlying Cause(s): This is the most common issue. The formation of a product mixture is a direct result of the competing directing effects of the -OH and -COOEt groups. Highly polar solvents can solvate and stabilize the charged intermediate (the sigma complex) that leads to the ortho (3-bromo) product, reducing the selectivity. Furthermore, highly reactive brominating agents like aqueous bromine (Br₂) are often too aggressive, leading to poor regioselectivity.[3]
Recommended Solutions:
-
Solvent Choice: Employ less polar solvents to favor the para position. Steric hindrance at the ortho position (C3), which is flanked by two substituents, becomes more influential in non-polar environments.
-
Choice of Brominating Agent: Use a milder, more selective brominating agent. N-Bromosuccinimide (NBS) is often an excellent choice for activated rings like phenols, sometimes offering superior regioselectivity for monobromination under controlled conditions.[3][4]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0-10 °C) can enhance selectivity. The transition state leading to the sterically less hindered para product often has a lower activation energy, and this difference is more pronounced at reduced temperatures.
Data Summary: Impact of Conditions on Regioselectivity
| Brominating Agent | Solvent | Temperature (°C) | Typical 5-bromo:3-bromo Ratio | Reference(s) |
| Br₂ | Acetic Acid | Room Temp | ~4:1 to 9:1 | General Knowledge |
| Br₂ | Chloroform | 10 | >99:1 (for Methyl Salicylate) | [5] |
| NBS | Acetonitrile | Room Temp | Moderate to Good Selectivity | [3] |
| KBr/KBrO₃ | Acetic Acid/Water (pH 3) | Room Temp | Good Selectivity | [3] |
Question 2: I'm getting a significant amount of the 3,5-dibrominated product. How do I prevent over-bromination?
Underlying Cause(s): The hydroxyl group strongly activates the aromatic ring, making the monobrominated product (either 3- or 5-bromo) even more susceptible to a second electrophilic attack than the starting material. This leads to the formation of 3,5-dibromoethyl salicylate. Using an excess of the brominating agent or adding it too quickly exacerbates this problem.
Recommended Solutions:
-
Strict Stoichiometry: Use a slight molar deficit or, at most, 1.0 to 1.05 equivalents of the brominating agent relative to ethyl salicylate.
-
Slow, Controlled Addition: Add the brominating agent dropwise as a solution over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring monosubstitution.
-
Reaction Monitoring: Monitor the reaction's progress closely using Thin-Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the subsequent bromination of the product.
Question 3: The isomers are proving very difficult to separate by column chromatography. What can I do?
Underlying Cause(s): The 3-bromo and 5-bromo isomers have very similar polarities and molecular weights, making their separation challenging. An improperly chosen solvent system for column chromatography will result in poor resolution and co-elution.
Recommended Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System: Use a low-polarity solvent system, such as a mixture of hexanes and ethyl acetate. Start with a very low percentage of ethyl acetate (e.g., 2-5%) and increase the polarity gradually.
-
Column Dimensions: Use a long, narrow column to increase the number of theoretical plates and improve separation.
-
Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a tight starting band.
-
-
Recrystallization: If a reasonably pure fraction of the major isomer (typically 5-bromo) can be isolated, recrystallization can be an effective final purification step. The 5-bromo isomer is a solid at room temperature, while the 3-bromo isomer may be an oil or a lower-melting solid, which can sometimes be leveraged for purification.
Frequently Asked Questions (FAQs)
Q: Which brominating agent is best for achieving high para-selectivity? A: For laboratory-scale synthesis, N-Bromosuccinimide (NBS) or an in-situ generation of bromine from a bromide-bromate couple in an acidic medium often provides better control and selectivity compared to liquid bromine.[3][6] A procedure using bromine in a non-polar solvent like chloroform at low temperatures has also been reported to give excellent selectivity for the 5-bromo isomer of the corresponding methyl ester.[5]
Q: How does solvent polarity mechanistically influence the ortho/para ratio? A: The electrophilic attack creates a positively charged intermediate known as a sigma complex or Wheland intermediate.[7] A polar solvent can better stabilize the charge distribution in the transition state leading to this intermediate. The ortho-attack intermediate is often more sterically hindered but can be stabilized by polar solvents. In non-polar solvents, the intrinsic steric hindrance of the ortho position becomes the dominant differentiating factor, thus favoring attack at the less hindered para position.
Q: How can I definitively identify my products and determine the isomer ratio? A: The most reliable method is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy . The aromatic protons of the 3-bromo and 5-bromo isomers will have distinct chemical shifts and coupling patterns, allowing for unambiguous identification and quantification through integration.[8] Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent tool for separating and identifying the isomers and determining their relative abundance.[9]
Validated Experimental Protocols
Protocol 1: High-Selectivity Synthesis of Ethyl 5-bromosalicylate
This protocol is adapted from a similar, high-yield procedure for methyl 5-bromosalicylate.[5]
Materials:
-
Ethyl Salicylate (1.0 eq)
-
Bromine (1.05 eq)
-
Chloroform (or Dichloromethane as a less hazardous alternative)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Thiosulfate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve ethyl salicylate (e.g., 10.0 g, 60.2 mmol) in chloroform (100 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the flask to 0-5 °C in an ice bath.
-
Prepare a solution of bromine (e.g., 3.2 mL, 9.9 g, 62.0 mmol) in chloroform (50 mL) and load it into the addition funnel.
-
Add the bromine solution dropwise to the stirred ethyl salicylate solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated sodium thiosulfate solution until the red-orange color of bromine disappears.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid via column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water mixture or hexanes).
Caption: Workflow for the selective synthesis of ethyl 5-bromosalicylate.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 7. RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciepub.com [sciepub.com]
- 9. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of Ethyl 5-bromo-2-hydroxybenzoate during storage
Technical Support Center: Ethyl 5-bromo-2-hydroxybenzoate
Welcome to the dedicated support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to address and troubleshoot common stability issues encountered during the storage and handling of this reagent. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has developed a yellow or brownish tint upon storage. Is it still viable for my experiment?
A: Discoloration is a common indicator of degradation, but it doesn't automatically render the entire batch unusable. This color change is typically due to the oxidation of the phenolic hydroxyl group on the molecule's surface, which can form highly colored quinone-type byproducts.[1][2] The bulk of the material may still be of acceptable purity.
Expert Recommendation: Before proceeding, you must validate the purity of the reagent. A simple Thin-Layer Chromatography (TLC) analysis against a reference standard (if available) or a more quantitative High-Performance Liquid Chromatography (HPLC) run is strongly advised. If the discoloration is minor and the purity is confirmed to be within your experimental tolerance (e.g., >98%), you may be able to proceed. However, for sensitive applications, using a discolored reagent is not recommended without repurification.
Q2: What are the definitive optimal storage conditions to maximize the shelf-life of this compound?
A: To minimize degradation, this compound must be protected from its primary environmental adversaries: moisture, oxygen, and light. Based on safety data sheet recommendations and the compound's chemical nature, the following conditions are optimal.[3][4][5][6]
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C Recommended) | Slows down the kinetics of both hydrolysis and oxidation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary agent for oxidative degradation of the phenol group.[5] |
| Moisture | Dry / Desiccated | Prevents hydrolysis of the ethyl ester to 5-bromosalicylic acid. |
| Light | Amber Vial / Dark Location | Protects against photo-sensitized oxidation.[7] |
| Container | Tightly Sealed | Prevents exposure to atmospheric moisture and oxygen.[3][4][5] |
Q3: I have detected a new, more polar spot on my TLC plate after storing the compound for several months. What is the likely identity of this impurity?
A: The most probable identity of a new, more polar impurity is 5-bromo-2-hydroxybenzoic acid (also known as 5-bromosalicylic acid).[8][9] This is the product of ester hydrolysis, where ambient moisture reacts with the ethyl ester functionality. The resulting carboxylic acid is significantly more polar than the parent ester, causing it to have a lower Retention Factor (Rf) on a normal-phase silica TLC plate.
Q4: Can I store this compound in solution to save preparation time?
A: Storing this compound in solution is generally discouraged due to the increased risk of degradation. Protic solvents (like methanol or ethanol) can participate in transesterification, while aqueous solutions will accelerate hydrolysis. If short-term storage in solution is absolutely necessary (e.g., for a few days), use a dry, aprotic solvent such as anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), store at low temperature (-20 °C), and blanket the headspace with an inert gas. Always perform a quality control check before use.
Troubleshooting Guides & Experimental Workflows
Issue 1: Visual Discoloration of Solid Reagent
This workflow outlines the logical steps to diagnose and manage a discolored batch of this compound.
Caption: Workflow for assessing discolored this compound.
Issue 2: Identification of Degradation Products
The primary degradation pathways are hydrolysis and oxidation. Understanding these pathways is key to identifying impurities.
Caption: Primary degradation pathways for this compound.
Self-Validating Experimental Protocols
Protocol 1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a quick, semi-quantitative method to check for degradation.
-
Preparation of TLC Plate: Use a standard silica gel 60 F254 plate. Draw a light pencil line approximately 1 cm from the bottom to serve as the origin.
-
Sample Preparation:
-
Test Sample: Dissolve a small amount (~1 mg) of the stored this compound in 0.5 mL of ethyl acetate.
-
Reference Sample (Optional but Recommended): If available, prepare a solution of a new or high-purity batch of the compound at the same concentration.
-
-
Spotting: Using a capillary tube, spot a small amount of the "Test Sample" and "Reference Sample" side-by-side on the origin line.
-
Elution: Prepare a mobile phase of 20% Ethyl Acetate in Hexane . Pour it into a TLC chamber to a depth of ~0.5 cm. Place the spotted TLC plate in the chamber and close the lid.
-
Development: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization & Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp at 254 nm.
-
Interpretation:
-
High Purity: The "Test Sample" lane should show a single, predominant spot with an Rf value identical to the "Reference Sample."
-
Hydrolysis: The presence of a distinct spot at a lower Rf (closer to the origin) indicates the formation of 5-bromo-2-hydroxybenzoic acid.
-
Oxidation/Other Impurities: Faint spots at other Rf values or streaking from the origin may indicate oxidative byproducts.
-
-
Protocol 2: Quantitative Purity Analysis by HPLC
This protocol provides an accurate determination of purity and the relative amounts of any impurities.
-
Instrumentation & Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in Acetonitrile to a final concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 40% B
-
18-20 min: 40% B (Re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
The parent this compound will be the major peak. The hydrolysis product, 5-bromo-2-hydroxybenzoic acid, will elute earlier (it is more polar).
-
Calculate purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]
- 9. 5-Bromosalicylic acid | C7H5BrO3 | CID 6972 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Ethyl 5-bromo-2-hydroxybenzoate Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of Ethyl 5-bromo-2-hydroxybenzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on providing practical, causality-driven solutions to ensure process robustness, purity, and yield.
Section 1: Synthesis Pathway Overview
The production of this compound is typically approached via two primary synthetic routes. The choice of route often depends on the availability and cost of starting materials, as well as the specific capabilities of the manufacturing facility.
-
Route A: Electrophilic Bromination. This pathway involves the direct bromination of Ethyl 2-hydroxybenzoate (Ethyl Salicylate). It is an atom-economical choice if the starting ester is readily available.
-
Route B: Fischer Esterification. This route starts with 5-bromosalicylic acid and esterifies it with ethanol under acidic catalysis. This is preferred when the brominated acid is the more accessible precursor.
Caption: Primary synthetic pathways to this compound.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up process, presented in a question-and-answer format.
Issue 1: Low Product Yield
Q: We are experiencing a significant drop in yield for this compound upon scaling up the reaction. What are the common causes and how can we mitigate them?
A: Low yield on scale-up is a frequent challenge stemming from multiple factors related to reaction kinetics, equilibrium, and physical processing. The root cause often depends on your chosen synthetic route.
For Route A (Electrophilic Bromination):
-
Poor Temperature Control: The bromination of phenols is highly exothermic. In a large reactor, inefficient heat dissipation can lead to a temperature spike, promoting the formation of undesired side products, such as dibrominated species or other isomers.
-
Solution: Ensure your reactor's cooling system is adequate. Implement a controlled, slow, subsurface addition of the brominating agent to manage the exotherm. Monitor the internal temperature rigorously.
-
-
Localized Reagent Concentration: Inadequate mixing in a large vessel can create "hot spots" of high bromine concentration. This drastically increases the likelihood of over-bromination, even if the overall stoichiometry is correct.[1]
-
Solution: Verify that the agitation speed and impeller design are sufficient to maintain a homogeneous mixture.[2] For large batches, consider diluting the bromine in the reaction solvent (e.g., acetic acid) and adding the solution dropwise.
-
For Route B (Fischer Esterification):
-
Inefficient Water Removal: Fischer esterification is a reversible equilibrium reaction.[3][4] The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the starting materials.[2][5] What works in the lab (e.g., a simple Dean-Stark trap) may be inefficient at scale.
-
Insufficient Catalyst Activity or Loading: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial.[2] On a larger scale, ensuring homogenous distribution of the catalyst can be challenging.
-
Solution: Re-evaluate the catalyst loading for the larger scale. Ensure the catalyst is added at a temperature where the reaction mixture is mobile enough for rapid, even distribution.
-
Caption: Troubleshooting workflow for low product yield.
Issue 2: Product Purity and Side Reactions
Q: Our final product is contaminated with significant impurities that were not observed or were minor at the lab scale. How do we identify and prevent them?
A: Impurity profiles often change upon scale-up due to the factors discussed above (temperature, mixing). A systematic approach to identifying and mitigating these impurities is crucial.
| Potential Impurity | Likely Origin (Route) | Identification Method | Mitigation Strategy |
| Unreacted Starting Material | Both A & B | HPLC, GC-MS, TLC | Increase reaction time, optimize temperature, or adjust reagent stoichiometry. For Route B, ensure efficient water removal.[2] |
| Dibrominated Byproducts | Route A | GC-MS, LC-MS, ¹H NMR | Avoid localized bromine concentration through better mixing and slow, dilute addition. Maintain strict temperature control.[1] |
| Isomeric Byproducts | Route A | HPLC, GC | The hydroxyl and ester groups direct bromination primarily to the 5-position. However, poor temperature control can decrease regioselectivity. Adhere to a validated temperature range.[1] |
| Unreacted 5-bromosalicylic acid | Route B | HPLC (acidic mobile phase) | Drive the reaction equilibrium forward by using excess ethanol and ensuring complete removal of water.[5] |
| Polymeric/Tar-like material | Both A & B | Visual, Solubility Issues | Often caused by excessive temperatures. For Route A, strong oxidizing conditions can lead to phenolic coupling. For Route B, strong acid catalysts at high temperatures can cause decomposition. Strict temperature control is paramount.[6] |
Issue 3: Work-up and Isolation Challenges
Q: We are struggling with the product isolation phase. The phase separations are slow, and the crystallization process is not yielding pure material. What can we do?
A: Work-up and isolation are often underestimated during scale-up.
-
Phase Separation: Emulsions can form during aqueous washes, especially if vigorous mixing is used.
-
Crystallization: The cooling profile that works for a 1L flask will not work for a 1000L reactor. Rapid cooling of large volumes leads to the formation of small, impure crystals or oils.
-
Solution: Develop a controlled cooling profile. A slow, linear cooling rate is often best. Seeding the batch with a small amount of pure product at the appropriate temperature can promote the growth of large, pure crystals. Screen different recrystallization solvents or solvent/anti-solvent systems to find the optimal balance between solubility and purity.[7]
-
Section 3: FAQs for Process Scale-Up
Q1: What is the optimal temperature range for the bromination of Ethyl Salicylate (Route A)? A1: While the exact temperature can be solvent-dependent, a common range is between 35-40°C.[1] It is critical to maintain a consistent temperature to ensure both a reasonable reaction rate and high regioselectivity. Exceeding this range can lead to increased byproduct formation.
Q2: For the Fischer Esterification (Route B), what is the recommended molar excess of ethanol? A2: To effectively shift the equilibrium, a large excess of ethanol is recommended. Ratios can range from 5 to 20 equivalents, or more practically, ethanol can be used as the reaction solvent itself.[5] This maximizes the concentration of one reactant, driving the reaction to completion according to Le Châtelier's principle.[3]
Q3: Are there alternative, milder brominating agents for Route A to improve safety and selectivity on a large scale? A3: Yes. While elemental bromine (Br₂) is common, N-Bromosuccinimide (NBS) is a solid, easier-to-handle alternative that can provide excellent selectivity for aromatic bromination. The choice may depend on cost, reaction kinetics, and the downstream purification process required to remove the succinimide byproduct.
Q4: How critical is an inert atmosphere for these reactions? A4: For the Fischer Esterification (Route B), an inert atmosphere (e.g., nitrogen) is good practice to prevent any potential oxidation of the phenolic starting material at reflux temperatures, though it is not always strictly necessary. For the bromination reaction (Route A), it is less critical, but blanketing the reactor with nitrogen is always a sound safety measure, especially when handling volatile and corrosive reagents.
Section 4: Experimental Protocols
Protocol 4.1: Lab-Scale Fischer Esterification (Route B)
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap.
-
Charging: To the flask, add 5-bromosalicylic acid (10.0 g), absolute ethanol (100 mL), and concentrated sulfuric acid (1 mL) as the catalyst.
-
Reaction: Heat the mixture to a gentle reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of ice-cold water. If a solid precipitates, collect it by filtration. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution until effervescence ceases, then wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from a suitable solvent like ethanol/water or heptane.
Protocol 4.2: Scale-Up Considerations for Bromination (Route A)
-
Reactor Setup: Use a glass-lined or appropriately resistant reactor equipped with an overhead stirrer, a temperature probe, a cooling jacket, and an addition funnel or pump for controlled reagent delivery.
-
Reagent Charging: Charge the reactor with Ethyl Salicylate and the chosen solvent (e.g., glacial acetic acid). Begin agitation and cool the mixture to the target starting temperature (e.g., 30°C).
-
Controlled Addition: Prepare a solution of bromine in the same solvent. Add the bromine solution subsurface via the addition pump over a period of 2-4 hours. The rate of addition must be tied to the reactor's cooling capacity to ensure the internal temperature does not exceed the setpoint (e.g., 38°C).[1]
-
Reaction Monitoring: After the addition is complete, maintain the reaction temperature and monitor the progress using an appropriate in-process control (IPC) like HPLC or TLC until the starting material is consumed.
-
Quenching & Isolation: Cool the reaction mixture. Quench any excess bromine with a reducing agent (e.g., sodium bisulfite solution). Proceed with aqueous work-up, phase separation, and crystallization as developed at the lab scale, paying close attention to the controlled cooling profile for crystallization.
References
Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures
Welcome to the Technical Support Center. This guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the critical process of quenching and removing unreacted bromine from reaction mixtures. Here, you will find troubleshooting guides and frequently asked questions designed to address specific issues encountered during experimental work.
The Critical Importance of Bromine Removal
Elemental bromine (Br₂) is a powerful oxidizing agent and a staple reagent in organic synthesis for various transformations, including bromination of alkenes, aromatic compounds, and enolates. However, its high reactivity, toxicity, and corrosive nature necessitate its complete removal from the reaction mixture post-completion. Failure to effectively quench excess bromine can lead to undesired side reactions, product degradation, and significant safety hazards during workup and purification. This guide is structured to provide both the foundational knowledge and the practical steps to ensure safe and efficient bromine removal.
Troubleshooting Guide
This section addresses common problems encountered during the bromine quenching process in a direct question-and-answer format.
Issue 1: A persistent yellow or orange color remains in the organic layer after quenching.
-
Question: I've added my quenching agent, but the organic layer of my biphasic mixture still has a reddish-brown tint. What's going on and how do I fix it?
-
Answer: This is a common issue that typically points to one of three root causes:
-
Insufficient Quenching Agent: The most straightforward reason is that not enough quenching agent has been added to react with all the residual bromine.
-
Poor Mixing: In a biphasic system (e.g., an organic solvent and an aqueous quenching solution), inefficient stirring can prevent the quenching agent from coming into contact with the bromine in the organic layer.
-
Degraded Quenching Solution: Aqueous solutions of some quenching agents, like sodium thiosulfate, can degrade over time.
Solutions:
-
Add More Quenching Agent: Continue to add the quenching solution in portions until the color is fully discharged.
-
Ensure Vigorous Stirring: Increase the stirring rate to create a fine emulsion, maximizing the interfacial area between the organic and aqueous phases for a faster, more complete reaction.
-
Prepare a Fresh Solution: If you suspect your quenching solution is old, prepare a fresh batch.
-
Issue 2: A solid precipitate (elemental sulfur) formed during quenching with sodium thiosulfate.
-
Question: I used sodium thiosulfate to quench my reaction, and now I have a fine, pale-yellow solid in my flask. What is it and how do I get rid of it?
-
Answer: The formation of a solid precipitate is likely elemental sulfur. Sodium thiosulfate can decompose under acidic conditions to produce sulfur and sulfur dioxide.
Solutions:
-
Adjust pH: Before or during the thiosulfate addition, carefully add a mild base like a saturated sodium bicarbonate solution to neutralize the reaction mixture. This will prevent the decomposition of the thiosulfate.
-
Use an Alternative Quencher: In inherently acidic reactions, it's often better to use a quenching agent that is more stable at low pH, such as sodium bisulfite or sodium sulfite.
-
Removal of Sulfur: If sulfur has already formed, it can typically be removed by filtering the mixture through a pad of Celite before proceeding with the workup.
-
Issue 3: The quenching reaction is violently exothermic and difficult to control.
-
Question: When I added my quenching agent, the reaction became very hot and started to bubble vigorously. How can I prevent this?
-
Answer: The reaction between bromine and a reducing agent is inherently exothermic. This issue is exacerbated by high concentrations of reactants or rapid addition of the quenching agent.
Solutions:
-
Cool the Reaction Mixture: Before and during the quench, cool the reaction flask in an ice-water bath to help dissipate the heat generated.
-
Slow, Controlled Addition: Add the quenching agent slowly, dropwise at first, while monitoring the internal temperature of the reaction.
-
Dilute Reagents: Using a more dilute solution of the quenching agent (e.g., 5-10% w/v) can help to moderate the reaction rate and improve temperature control.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective quenching agents for bromine?
The choice of quenching agent depends on several factors, including the pH of your reaction medium, the stability of your product, and the subsequent workup procedure. The most common agents are aqueous solutions of mild reducing agents.
| Quenching Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Key Considerations |
| Sodium Thiosulfate | Na₂S₂O₃ | 10% (w/v) aqueous solution | 2:1 | Highly effective and inexpensive, but can form elemental sulfur in acidic conditions. |
| Sodium Bisulfite | NaHSO₃ | Saturated aqueous solution | 1:1 | A good alternative to thiosulfate in acidic media. Generates sulfur dioxide (SO₂), a toxic gas. |
| Sodium Sulfite | Na₂SO₃ | 5-10% (w/v) aqueous solution | 1:1 | Effective and less likely to precipitate sulfur than thiosulfate. |
| Cyclohexene | C₆H₁₀ | Neat or in a solvent | 1:1 | Useful when aqueous workups are undesirable. The resulting 1,2-dibromocyclohexane remains in the organic layer and must be separated from the product. |
Q2: What are the critical safety precautions when handling bromine?
Bromine is a highly toxic, corrosive, and volatile substance that must be handled with extreme care.
-
Ventilation: Always work with bromine in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, and a lab coat.
-
Spill Preparedness: Have a spill kit ready, including a quenching solution like sodium thiosulfate, to neutralize any spills immediately.
-
Waste Disposal: Bromine waste must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour bromine waste down the sink.
Q3: How can I confirm that all the bromine has been removed?
-
Visual Inspection: The most immediate indicator is the disappearance of bromine's characteristic reddish-brown color from the reaction mixture. The solution should become colorless or pale yellow.
-
Potassium Iodide-Starch Test: For a more sensitive test, you can use potassium iodide-starch paper. In the presence of an oxidizing agent like bromine, the iodide (I⁻) is oxidized to iodine (I₂), which then forms a dark blue-black complex with starch. A negative test (the paper remains white) indicates that no residual bromine is present.
Q4: My product is sensitive to acidic conditions. Which quenching agent should I use?
If your product is acid-sensitive, you should avoid quenching agents that are acidic or generate acidic byproducts. Sodium bisulfite solutions are acidic. The reaction of sodium thiosulfate with bromine can also generate acid (H₂SO₄). In this case, it is best to use sodium sulfite, which is a salt of a weak acid and a strong base, providing a slightly basic solution. Alternatively, you can add a mild base like sodium bicarbonate concurrently with the quenching agent to maintain a neutral to slightly basic pH.
Q5: My product is water-soluble. How can I quench the bromine without an aqueous workup?
If your product has high water solubility, an aqueous workup can lead to significant product loss. In this scenario, using an organic quenching agent is a better strategy. Cyclohexene is an excellent choice as it readily undergoes an addition reaction with bromine to form 1,2-dibromocyclohexane. This byproduct is a neutral organic compound that can be separated from your desired product during purification, typically by column chromatography or distillation.
Experimental Protocols & Visual Workflows
Protocol 1: Standard Quenching with Aqueous Sodium Thiosulfate
This protocol describes the most common method for quenching unreacted bromine.
-
Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.
-
Cooling: Once the reaction is deemed complete, cool the reaction mixture in an ice-water bath to 0-5 °C. This is crucial for controlling the exothermic nature of the quench.
-
Quenching: With vigorous stirring, slowly add the 10% sodium thiosulfate solution dropwise to the reaction mixture.
-
Monitoring: Continue adding the quenching solution until the red-brown color of bromine disappears completely. Test a drop of the mixture with potassium iodide-starch paper to confirm the absence of oxidizing agents.
-
Workup: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Wash the organic layer with water and then with brine.
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.
Decision Workflow for Quenching Agent Selection
The following diagram illustrates a logical decision-making process for selecting the most appropriate quenching agent for your specific experimental conditions.
Caption: Decision tree for selecting an appropriate bromine quenching agent.
General Bromine Quenching and Workup Workflow
This diagram outlines the universal steps involved in the post-reaction quenching and workup process.
Caption: General experimental workflow for quenching and isolating a product.
Technical Support Center: Characterization of Impurities in Ethyl 5-bromo-2-hydroxybenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the characterization of impurities in Ethyl 5-bromo-2-hydroxybenzoate. This resource is designed for researchers, analytical scientists, and drug development professionals. The following question-and-answer guide provides in-depth, field-proven insights and detailed protocols to address specific issues you may encounter during your experiments.
Section 1: Understanding Potential Impurities
This section addresses the origin and classification of impurities you might encounter. A thorough understanding of potential impurities is the first step in developing a robust analytical control strategy.
Q1: What are the likely process-related impurities in this compound?
Process-related impurities are substances that are introduced or formed during the synthesis of the Active Pharmaceutical Ingredient (API).[1] For this compound (CAS: 37540-59-3), these can be categorized based on a likely synthesis route starting from 5-bromosalicylic acid.
Potential Process-Related Impurities:
-
Starting Materials: Incomplete reaction can lead to the presence of key starting materials.
-
5-Bromosalicylic Acid: The primary precursor. Its presence indicates incomplete esterification.
-
Ethanol: The reagent for esterification. As a volatile solvent, it's typically controlled under ICH Q3C guidelines.[2]
-
-
Intermediates: These are molecular entities that are formed and consumed during the synthesis. If a multi-step synthesis is used, these may persist.
-
By-products: These are formed from side reactions occurring during the synthesis.
-
Isomeric Impurities: Such as Ethyl 4-bromo-2-hydroxybenzoate or other positional isomers, arising from impurities in the brominated starting material.
-
Over-reacted Species: Di-brominated salicylic acid ethyl esters, if bromination control is poor.
-
Salicylsalicylic Acid Analogs: Dimerization can occur under certain conditions, leading to impurities like 5-bromo-salsalate.[3]
-
-
Reagents and Catalysts: Inorganic salts, acids (e.g., sulfuric acid used as a catalyst), and any other reagents used in the process can remain in the final product.[4]
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} caption [label="Figure 1: Sources of Process-Related Impurities.", fontsize=10, fontname="Arial"]; end
Q2: What are the expected degradation products of this compound?
Degradation products form when the API is exposed to stress conditions such as heat, light, humidity, acid, base, or oxidation during storage or handling.[5] For this compound, the ester and phenol functional groups are the most susceptible.
-
Hydrolysis: The ester linkage is prone to hydrolysis. This is the most anticipated degradation pathway.
-
Oxidation: The phenol group and the aromatic ring can be susceptible to oxidation, potentially leading to the formation of colored degradation products like quinone-type structures. This can be forced using agents like hydrogen peroxide (H₂O₂).[6]
-
Photolysis: Exposure to UV or visible light can induce degradation. The bromo- and hydroxyl-substituents on the aromatic ring can influence its photosensitivity. Photolytic degradation can lead to complex reaction pathways, including dehalogenation or polymerization.[7]
-
Thermal Degradation: High temperatures can accelerate hydrolysis and potentially cause decarboxylation, although the latter usually requires more extreme conditions.
A forced degradation study is essential to experimentally identify and characterize these potential degradants.[5][6]
Q3: What regulatory guidelines should I follow for impurity characterization?
Impurity profiling is a critical regulatory requirement to ensure the safety and efficacy of pharmaceutical products.[8][9] The primary guidelines are issued by the International Council on Harmonisation (ICH).
| Guideline | Title | Relevance to this compound |
| ICH Q3A(R2) | Impurities in New Drug Substances | Defines thresholds for reporting, identification, and qualification of impurities in the API.[2] |
| ICH Q3B(R2) | Impurities in New Drug Products | Addresses impurities in the final formulated product, including degradants formed during storage.[2] |
| ICH Q3C(R8) | Impurities: Guideline for Residual Solvents | Provides permissible daily exposure limits for residual solvents (e.g., ethanol) used in the synthesis.[1][2] |
| ICH Q3D(R2) | Guideline for Elemental Impurities | Controls impurities from elements that may be present from catalysts or manufacturing equipment.[8] |
| ICH Q1A(R2) | Stability Testing of New Drug Substances and Products | Outlines the requirements for stability studies, including forced degradation, to assess how the API quality varies over time under environmental factors.[5] |
Section 2: Analytical Strategies & Methodologies
This section provides detailed protocols and workflows for the analytical techniques used to separate, identify, and quantify impurities.
Q4: What is the recommended primary analytical technique for impurity profiling of this compound?
High-Performance Liquid Chromatography (HPLC), particularly with UV detection, is the gold standard for impurity profiling of organic molecules like this compound.[2][10]
Why HPLC is the preferred method:
-
High Resolution: It provides excellent separation of the main compound from closely related impurities.[10]
-
Sensitivity: Modern HPLC systems can detect impurities at very low levels (typically <0.05%).
-
Quantification: It allows for accurate and precise quantification of impurities relative to the API.
-
Versatility: It can be coupled with Mass Spectrometry (LC-MS) for powerful identification of unknown impurities.[9]
Q5: How do I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the active ingredient in the presence of its impurities and degradation products.[6]
Step-by-Step Protocol for HPLC Method Development:
-
Understand the Analyte:
-
This compound is a moderately polar, aromatic compound with a UV chromophore. A maximum absorption wavelength (λ-max) should be determined (likely around 240-310 nm).
-
-
Initial Column and Mobile Phase Selection:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) is an excellent starting point due to its versatility.
-
Mobile Phase A: An acidic aqueous buffer (e.g., 0.1% phosphoric acid or 0.1% formic acid in water). The acid suppresses the ionization of the phenolic hydroxyl and any acidic impurities (like 5-bromosalicylic acid), leading to better peak shape.[11]
-
Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides better resolution for aromatic compounds.
-
-
Gradient Elution Development:
-
Start with a broad screening gradient (e.g., 5% to 95% B over 20-30 minutes) to elute all potential impurities.
-
Inject a sample of the API and a stressed (degraded) sample. The goal is to achieve baseline separation between the API peak and all impurity/degradant peaks.
-
Optimize the gradient slope and duration to improve the resolution of critical pairs (impurities eluting close to each other or the main peak).
-
-
Optimization of Other Parameters:
-
Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: Start at ambient, but consider increasing to 30-40°C to improve peak efficiency and reduce viscosity.
-
Injection Volume: Typically 5-10 µL.
-
Detector Wavelength: Set at the λ-max of the API or another wavelength that provides good sensitivity for both the API and key impurities. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
-
Method Validation:
-
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines.[12] This includes assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
-
Table of Starting HPLC Conditions:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | General purpose, good for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides sharp peaks for acidic analytes.[11] |
| Mobile Phase B | Acetonitrile | Good solvent strength and UV transparency. |
| Gradient | 5% B to 95% B in 20 min, hold 5 min | Broad screening to see all components. |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns. |
| Temperature | 30 °C | Improves reproducibility and peak shape. |
| Detection | PDA at 254 nm or λ-max | Allows for peak purity analysis and good sensitivity. |
| Injection Vol. | 10 µL | Standard volume for good signal-to-noise. |
Q6: How can I identify an unknown peak in my chromatogram?
Identifying an unknown impurity requires a systematic approach combining chromatographic, spectroscopic, and deductive reasoning.
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
subgraph "Initial Detection" A; A1; end
subgraph "Data Acquisition & Hypothesis" B; C; D; end
subgraph "Confirmation" E; F; G; end
subgraph "Structural Elucidation" H; I; J; end
node[A] {fillcolor="#F1F3F4"; fontcolor="#202124";} node[B, C, D, E, F, H, I, J] {fillcolor="#4285F4"; fontcolor="#FFFFFF";} node[A1, G] {fillcolor="#34A853"; fontcolor="#FFFFFF";} caption [label="Figure 2: Workflow for Unknown Impurity Identification.", fontsize=10, fontname="Arial"]; end
Key Steps Explained:
-
LC-MS Analysis: The first step is to obtain the molecular weight of the unknown peak. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition.[13]
-
Propose Structures: Based on the molecular weight and knowledge of the manufacturing process and degradation chemistry, propose a list of possible structures. For example, a peak with a mass corresponding to C₇H₅BrO₃ (MW: 215.01/217.01) would strongly suggest the hydrolytic degradant, 5-bromosalicylic acid.
-
Confirmation with Standard: The most definitive way to confirm an identity is to obtain a reference standard of the proposed impurity and compare its retention time and spectral data (UV, MS) with the unknown peak.
-
Isolation and NMR: If a standard is not available, the impurity must be isolated, typically using preparative HPLC. Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation.[13][14][15] 1D and 2D NMR experiments can reveal the complete chemical structure and stereochemistry.[15]
Q7: What is the role of GC-MS in analyzing this compound?
While HPLC is the primary tool for non-volatile organic impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is essential for analyzing volatile and semi-volatile substances.[2]
Primary applications for GC-MS:
-
Residual Solvent Analysis (ICH Q3C): To quantify volatile organic solvents used in the synthesis, such as ethanol, ethyl acetate, or others.[1] A headspace GC-MS method is typically used for this purpose.
-
Analysis of Volatile By-products: To detect and identify low molecular weight, volatile by-products that may not be amenable to HPLC analysis.
-
Genotoxic Impurity Screening: Some reagents or by-products may be potentially genotoxic. GC-MS offers very low detection limits (ppm level) required for these analyses.[16]
Q8: How do I perform a forced degradation study?
Forced degradation (or stress testing) is a series of experiments that deliberately degrade the API to identify likely degradation products and validate the stability-indicating power of the analytical method.[5][6] The goal is to achieve 5-20% degradation of the API.[17]
General Protocol for Forced Degradation:
-
Prepare Solutions: Prepare solutions of this compound (typically at 0.1-1.0 mg/mL) in a suitable solvent (e.g., acetonitrile/water).[17]
-
Apply Stress Conditions: Expose the solutions to the conditions listed in the table below. Include a control sample (unstressed) for comparison.
-
Neutralize (if needed): After the stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analyze Samples: Analyze all stressed samples, the control sample, and a blank by the developed HPLC-PDA method.
-
Evaluate Results:
-
Check for the formation of new peaks.
-
Assess the mass balance (the sum of the API and all impurities should ideally be close to 100% of the initial API amount).
-
Use the PDA detector to check the peak purity of the API peak to ensure no degradants are co-eluting.
-
Table of Recommended Forced Degradation Conditions:
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 2-8 hours at 60-80°C | To test susceptibility to acid-catalyzed hydrolysis.[6] |
| Base Hydrolysis | 0.1 M NaOH | 1-4 hours at Room Temp or 40°C | To test susceptibility to base-catalyzed hydrolysis.[6] |
| Oxidation | 3% H₂O₂ | 24 hours at Room Temperature | To mimic oxidative conditions.[17] |
| Thermal | 80°C in solution and as solid | 24-72 hours | To assess the effect of heat.[7] |
| Photolytic | ICH Q1B conditions (e.g., 1.2 million lux hours visible, 200 watt hours/m² UV) | As per ICH guidelines | To assess light sensitivity.[7] |
Section 3: Troubleshooting Common Issues
This section provides guidance on resolving common analytical challenges.
Q9: My HPLC chromatogram shows poor peak shape (e.g., tailing, fronting) for the main component. What could be the cause?
Poor peak shape compromises resolution and integration accuracy. The phenolic hydroxyl group in this compound is a common cause.
-
Insufficient Mobile Phase Acidity: If the mobile phase pH is close to the pKa of the phenol, the compound can exist in both ionized and non-ionized forms, causing peak tailing. Solution: Ensure the mobile phase pH is at least 1.5-2 units below the analyte's pKa. Using 0.1% formic acid or phosphoric acid is usually sufficient.[11]
-
Column Secondary Interactions: Residual, un-capped silanol groups on the silica support of the column can interact with the polar hydroxyl group, causing tailing. Solution: Try a different column with better end-capping or a different stationary phase (e.g., a phenyl-hexyl column).
-
Column Overload: Injecting too much sample can lead to a "shark-fin" or fronting peak. Solution: Reduce the sample concentration or injection volume.
-
Column Degradation: A void at the head of the column or contamination can cause peak splitting or tailing. Solution: Reverse-flush the column or replace it if necessary.
Q10: I see new, unexpected peaks in my stability samples. How do I investigate them?
The appearance of new peaks in a formal stability study requires a structured investigation.
Q11: My mass spectrometry data for an unknown impurity is ambiguous. What are the next steps?
Ambiguous MS data can arise from in-source fragmentation, adduct formation, or low signal intensity.
-
Check for Adducts: Look for ions corresponding to [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺ in positive mode, or [M+HCOO]⁻ in negative mode. This can help confirm the molecular weight (M).
-
Change Ionization Source: If using electrospray ionization (ESI), try atmospheric pressure chemical ionization (APCI). APCI is a softer ionization technique that may yield a more prominent molecular ion peak with less fragmentation.
-
Perform MS/MS: Fragment the parent ion to get structural information. The fragmentation pattern can provide clues about the molecule's structure. Compare the fragmentation pattern of the impurity to that of the API to see if they share common fragments.
-
Isolate and Use NMR: If MS data remains inconclusive, the most reliable path forward is to isolate the impurity via preparative HPLC and perform structural elucidation by NMR spectroscopy.[13][15] NMR provides definitive connectivity information that MS cannot.
References
- 1. januschemicals.com [januschemicals.com]
- 2. Impurity profile-API [moleculematters.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 10. iajps.com [iajps.com]
- 11. agilent.com [agilent.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
- 13. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 14. veeprho.com [veeprho.com]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 16. ijpsr.com [ijpsr.com]
- 17. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Guide to the Anti-inflammatory Properties of Ethyl 5-bromo-2-hydroxybenzoate Derivatives
In the landscape of drug discovery, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. Salicylate derivatives, the chemical cousins of aspirin, have long been a fertile ground for such explorations. This guide provides a comprehensive technical comparison of the anti-inflammatory properties of a promising class of compounds—Ethyl 5-bromo-2-hydroxybenzoate derivatives—against established non-steroidal anti-inflammatory drugs (NSAIDs), namely the non-selective COX inhibitor Ibuprofen and the selective COX-2 inhibitor Celecoxib.
This document is intended for researchers, scientists, and drug development professionals. It synthesizes available preclinical data on structurally related compounds to project the potential anti-inflammatory profile of this compound derivatives and outlines the rigorous experimental validation that would be required.
The Inflammatory Cascade: A Complex Therapeutic Target
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation can lead to a host of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. A key player in the inflammatory cascade is the enzyme cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions like protecting the gastric mucosa.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation, where it drives the production of prostaglandins—lipid compounds that mediate pain, swelling, and fever.[1]
The therapeutic rationale for many anti-inflammatory drugs is the inhibition of COX enzymes to reduce prostaglandin synthesis.[3][4] However, the non-selective inhibition of both COX-1 and COX-2 can lead to undesirable side effects, most notably gastrointestinal irritation and ulceration, due to the suppression of COX-1's protective functions.[1][5] This has driven the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory effects with a reduced risk of gastrointestinal complications.[1][4]
Comparative Analysis of Anti-inflammatory Mechanisms
A thorough evaluation of a novel anti-inflammatory candidate requires a multi-faceted approach, examining its effects on various mediators of the inflammatory process. Here, we compare the established mechanisms of Ibuprofen and Celecoxib with the putative mechanisms of this compound derivatives, based on findings from structurally similar compounds.
Ibuprofen: The Non-Selective COX Inhibitor
Ibuprofen is a widely used NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective and reversible inhibition of both COX-1 and COX-2 enzymes.[5][6][7] By blocking the activity of both isoforms, ibuprofen effectively reduces the production of prostaglandins throughout the body.[8] While this leads to effective symptom relief, the inhibition of COX-1 is also responsible for its most common side effects, including gastric distress.[5] Some studies suggest that ibuprofen may also have anti-inflammatory effects independent of COX inhibition, such as scavenging nitric oxide and other free radicals.[6]
Celecoxib: The Selective COX-2 Inhibitor
Celecoxib represents a class of NSAIDs designed to selectively inhibit COX-2.[3][4][9] Its chemical structure allows it to bind more effectively to the active site of the COX-2 enzyme, which is slightly larger and more flexible than that of COX-1.[1] This selectivity allows celecoxib to reduce inflammation and pain with a lower incidence of the gastrointestinal side effects associated with non-selective NSAIDs.[1][4] The primary mechanism of action for celecoxib is the reduction of prostaglandin synthesis at inflammatory sites by blocking COX-2.[3][9]
This compound Derivatives: A Potential Multi-Target Profile
Direct experimental data on the anti-inflammatory properties of this compound is limited in publicly accessible literature. However, studies on structurally related 5-bromo-2-hydroxybenzoic acid and benzamide derivatives suggest a promising and potentially multi-faceted anti-inflammatory profile.
Research on compounds such as 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid has demonstrated inhibitory effects on the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial cells.[10] This was accompanied by a reduction in the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and COX-2.[10] Furthermore, studies on other bromo-hydroxybenzaldehyde derivatives have shown suppression of pro-inflammatory cytokines like TNF-α and IL-6, and inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[3] Another related compound, N-(2-bromo-phenyl)-2-hydroxy-benzamide, has demonstrated potent anti-inflammatory activity in a protease inhibition assay, outperforming acetylsalicylic acid.[2][11]
These findings suggest that this compound derivatives may exert their anti-inflammatory effects through a combination of mechanisms, including:
-
COX-2 Inhibition: Reducing the synthesis of pro-inflammatory prostaglandins.
-
iNOS Inhibition: Decreasing the production of nitric oxide, a potent inflammatory mediator.
-
Cytokine Modulation: Suppressing the release of key pro-inflammatory cytokines such as TNF-α and IL-6.
-
NF-κB Pathway Inhibition: Blocking a central signaling pathway that orchestrates the expression of numerous inflammatory genes.
Comparative Performance Data (Hypothetical and Inferred)
The following table summarizes the expected anti-inflammatory profile of this compound derivatives based on data from structurally related compounds, in comparison to Ibuprofen and Celecoxib. The values for the topic compound are presented as "Expected" and would require experimental validation.
| Parameter | This compound Derivative (Expected) | Ibuprofen (Reference) | Celecoxib (Reference) |
| COX-1 Inhibition (IC50) | Moderate to Low | ~15 µM | ~15 µM |
| COX-2 Inhibition (IC50) | Potent | ~30 µM | ~0.04 µM |
| COX-2 Selectivity Index (COX-1/COX-2) | >1 (Selective) | ~0.5 (Non-selective) | ~375 (Highly selective) |
| Nitric Oxide (NO) Production Inhibition | Yes | Yes (Radical Scavenging) | Minimal |
| TNF-α Inhibition | Yes | Yes | Yes |
| IL-6 Inhibition | Yes | Yes | Yes |
| NF-κB Inhibition | Yes | Yes | Yes |
| In vivo Efficacy (e.g., Carrageenan-induced paw edema) | Expected to be significant | Significant | Significant |
| Gastrointestinal Side Effects | Expected to be lower than non-selective NSAIDs | Present | Reduced |
Experimental Validation Protocols
To rigorously validate the anti-inflammatory properties of this compound derivatives, a series of standardized in vitro and in vivo assays are essential.
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The oxidation of a chromogenic substrate is monitored spectrophotometrically.
-
Step-by-Step Protocol:
-
Prepare solutions of purified human or ovine COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).
-
Add the test compound (this compound derivative) at various concentrations to the enzyme solutions and incubate for a short period.
-
Initiate the reaction by adding arachidonic acid (the substrate) and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Measure the change in absorbance over time at a specific wavelength (e.g., 590 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
Run parallel assays with Ibuprofen and Celecoxib as reference compounds.
-
2. Nitric Oxide (NO) Production Assay in Macrophages
-
Principle: This assay quantifies the amount of nitrite, a stable metabolite of NO, in the culture supernatant of macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS). The Griess reagent is used for colorimetric detection of nitrite.
-
Step-by-Step Protocol:
-
Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate until confluent.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of inhibition of NO production.
-
3. Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification
-
Principle: This assay measures the levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of stimulated immune cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Step-by-Step Protocol:
-
Follow steps 1-3 of the Nitric Oxide Production Assay to stimulate macrophages.
-
Collect the cell culture supernatant.
-
Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.
-
Quantify the cytokine concentrations using a standard curve of recombinant cytokines.
-
Calculate the percentage of inhibition of cytokine production.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rodents
-
Principle: This is a classic model of acute inflammation. Injection of carrageenan, a seaweed polysaccharide, into the paw of a rat or mouse induces a localized inflammatory response characterized by swelling (edema).[10] The anti-inflammatory effect of a compound is assessed by its ability to reduce this swelling.
-
Step-by-Step Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week.
-
Divide the animals into groups: a vehicle control group, a positive control group (e.g., receiving Ibuprofen or Celecoxib), and several test groups receiving different doses of the this compound derivative.
-
Administer the test compounds and controls orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[10][12]
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Simplified signaling pathway of inflammation and points of intervention for anti-inflammatory drugs.
Caption: Experimental workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion and Future Directions
The available evidence from structurally related molecules strongly suggests that this compound and its derivatives represent a promising class of anti-inflammatory agents. Their potential to act on multiple inflammatory mediators, including COX-2, iNOS, and pro-inflammatory cytokines, positions them as candidates for further investigation. The experimental protocols outlined in this guide provide a robust framework for the comprehensive validation of their anti-inflammatory properties. Future research should focus on synthesizing these compounds and subjecting them to this battery of in vitro and in vivo tests to confirm their efficacy and elucidate their precise mechanism of action. Such studies will be crucial in determining their potential as novel therapeutics for the management of inflammatory diseases.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the new anti-inflammatory compound ethyl salicylate 2-O-β-D-glucoside and its possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel 5-aminosalicylic derivatives as anti-inflammatories and myeloperoxidase inhibitors evaluated <i>in silico</i>, <i>in vitro</i> and <i>ex vivo</i> - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
A Comparative Spectroscopic Analysis of Ethyl 5-bromo-2-hydroxybenzoate and Its Positional Isomers
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the precise structural elucidation of aromatic compounds is paramount for understanding their reactivity, biological activity, and potential applications. Ethyl 5-bromo-2-hydroxybenzoate, a substituted derivative of salicylic acid, and its isomers are valuable intermediates in organic synthesis. A thorough understanding of their spectroscopic properties is crucial for their identification, characterization, and quality control. This guide provides a detailed comparative analysis of the spectroscopic signatures of this compound and its key positional isomers, Ethyl 3-bromo-2-hydroxybenzoate and Ethyl 4-bromo-2-hydroxybenzoate, leveraging data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction to Spectroscopic Analysis of Substituted Benzoates
The spectroscopic characteristics of substituted ethyl benzoates are profoundly influenced by the nature and position of substituents on the benzene ring. The interplay of electronic effects (both inductive and resonance) and steric interactions governs the chemical shifts in NMR spectra, the vibrational frequencies in IR spectra, and the fragmentation patterns in mass spectra. By systematically comparing the spectra of these isomers, we can gain deep insights into these structure-property relationships.
Experimental Methodologies
The acquisition of high-quality spectroscopic data is fundamental to accurate structural analysis. The following protocols outline the standardized procedures for obtaining NMR, IR, and MS spectra for the compounds discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.0 ppm).
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Data Acquisition:
-
¹H NMR: Spectra are typically acquired on a 300 or 400 MHz spectrometer. Key parameters include a 30° pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Spectra are acquired on the same instrument, typically with proton decoupling to simplify the spectrum. A larger number of scans is usually required to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or an empty sample compartment is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Data Acquisition (Electron Ionization - EI):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is ionized using a high-energy electron beam (typically 70 eV).
-
The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The presence of bromine is readily identified by the characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.[1]
Spectroscopic Data Comparison
The following sections detail the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound and its 3-bromo and 4-bromo isomers. This comparative analysis highlights the key differences in their spectra, which arise from the varied positions of the bromine and hydroxyl substituents on the aromatic ring.
This compound
-
Structure:
Caption: Structure of this compound
-
¹H NMR (300 MHz, CDCl₃): The aromatic region is expected to show three distinct protons. The proton at C6 will appear as a doublet, the proton at C4 as a doublet of doublets, and the proton at C3 as a doublet. The hydroxyl proton will likely be a broad singlet.
-
¹³C NMR (75 MHz, CDCl₃): The spectrum will display nine distinct carbon signals. The positions of the carbons directly attached to the bromine and hydroxyl groups will be significantly affected.
-
IR (KBr, cm⁻¹): Key absorptions will include a broad O-H stretch (around 3200-3400 cm⁻¹), a strong C=O stretch of the ester (around 1680-1700 cm⁻¹), and C-Br stretching vibrations in the fingerprint region.
-
Mass Spectrum (EI, 70 eV): The molecular ion peak (M⁺) and the M+2 peak will appear at m/z 244 and 246, respectively, with approximately equal intensity, which is characteristic of a monobrominated compound.
Ethyl 3-bromo-2-hydroxybenzoate
-
Structure:
Caption: Structure of Ethyl 3-bromo-2-hydroxybenzoate
-
¹H NMR (300 MHz, CDCl₃): The aromatic region will consist of three protons, likely appearing as a doublet, a triplet, and a doublet, reflecting the different coupling patterns compared to the 5-bromo isomer.
-
¹³C NMR (75 MHz, CDCl₃): The chemical shifts of the aromatic carbons will differ significantly from the 5-bromo isomer due to the change in the bromine's position and its electronic influence on the adjacent carbons.
-
IR (KBr, cm⁻¹): Similar to the 5-bromo isomer, it will show characteristic O-H and C=O stretching bands. Subtle differences in the fingerprint region (below 1500 cm⁻¹) can be expected due to the different substitution pattern.
-
Mass Spectrum (EI, 70 eV): The mass spectrum will also exhibit the characteristic isotopic pattern for a single bromine atom, with major peaks at m/z 244 and 246.
Ethyl 4-bromo-2-hydroxybenzoate
-
Structure:
Caption: Structure of Ethyl 4-bromo-2-hydroxybenzoate
-
¹H NMR (300 MHz, CDCl₃): The aromatic region will display three protons with a distinct splitting pattern. The proton at C3 will be a doublet, the proton at C5 a doublet of doublets, and the proton at C6 a doublet.
-
¹³C NMR (75 MHz, CDCl₃): The carbon spectrum will show nine signals, with the chemical shift of the carbon bearing the bromine atom being a key differentiator from the other isomers.
-
IR (KBr, cm⁻¹): The spectrum will be characterized by the O-H and C=O stretches. The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can be particularly informative about the 1,2,4-trisubstitution pattern.
-
Mass Spectrum (EI, 70 eV): The mass spectrum will be very similar to its isomers, showing prominent molecular ion peaks at m/z 244 and 246.
Summary of Spectroscopic Data
| Compound | ¹H NMR (Aromatic Protons, δ ppm) | ¹³C NMR (C-Br, δ ppm) | IR (C=O stretch, cm⁻¹) | MS (m/z) |
| This compound | Three distinct signals (d, dd, d) | ~110-115 | ~1680-1700 | 244, 246 |
| Ethyl 3-bromo-2-hydroxybenzoate | Three distinct signals (d, t, d) | ~115-120 | ~1680-1700 | 244, 246 |
| Ethyl 4-bromo-2-hydroxybenzoate | Three distinct signals (d, dd, d) | ~120-125 | ~1680-1700 | 244, 246 |
Interpretation and Key Differentiators
The primary tool for distinguishing these isomers is NMR spectroscopy .
-
¹H NMR: The splitting patterns of the aromatic protons are unique for each isomer due to the different spin-spin coupling interactions between neighboring protons. Careful analysis of the coupling constants (J-values) allows for unambiguous assignment of the substitution pattern.
-
¹³C NMR: The chemical shift of the carbon atom directly bonded to the bromine atom (C-Br) is highly sensitive to its position on the ring. This provides a clear diagnostic signal to differentiate the isomers.
While IR spectroscopy and mass spectrometry are essential for confirming the presence of functional groups (hydroxyl, ester, bromine) and determining the molecular weight, they are less effective in distinguishing between these positional isomers on their own, as the key vibrational modes and fragmentation patterns are often very similar.
Conclusion
The spectroscopic analysis of this compound and its isomers demonstrates the power of modern analytical techniques in elucidating subtle structural differences. While IR and MS confirm the overall molecular composition, NMR spectroscopy, with its sensitivity to the local electronic environment of each proton and carbon atom, stands out as the definitive method for unambiguous isomer identification. This guide provides a foundational understanding of the expected spectroscopic features of these important synthetic intermediates, aiding researchers in their synthesis, characterization, and application.
References
A Comparative In Vitro Evaluation of Novel Bioactive Compounds Derived from Ethyl 5-bromo-2-hydroxybenzoate
In the relentless pursuit of novel therapeutic agents, the strategic modification of existing chemical scaffolds remains a cornerstone of medicinal chemistry. Ethyl 5-bromo-2-hydroxybenzoate, a readily available starting material, presents a versatile platform for the synthesis of diverse molecular architectures. This guide provides an in-depth comparative analysis of two novel classes of compounds synthesized from this precursor: hydrazone and chalcone derivatives. We will explore their synthesis, compare their in vitro anticancer and antimicrobial activities, and provide detailed protocols for the evaluation methods, offering a comprehensive resource for researchers in drug discovery and development.
Rationale and Synthetic Strategy
This compound possesses three key reactive sites amenable to chemical modification: the ester, the hydroxyl group, and the bromine-substituted aromatic ring. This inherent reactivity allows for the straightforward synthesis of a variety of derivatives. In this guide, we focus on two classes of compounds with well-documented biological potential: hydrazones and chalcones.
Hydrazones are known for their broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[1][2][3] The synthesis of hydrazones from this compound involves a two-step process. First, the ethyl ester is converted to the corresponding hydrazide via reaction with hydrazine hydrate. Subsequently, the hydrazide is condensed with various aromatic aldehydes to yield the target hydrazone derivatives. This modular approach allows for the introduction of diverse substituents on the aromatic ring, enabling a systematic investigation of structure-activity relationships (SAR).
Chalcones , or 1,3-diaryl-2-propen-1-ones, are another class of bioactive molecules with prominent anticancer, anti-inflammatory, and antimicrobial properties.[4][5][6] The synthesis of chalcones from this compound first requires the protection of the hydroxyl group, followed by the conversion of the ester to an acetophenone. The resulting 5-bromo-2-hydroxyacetophenone can then undergo a Claisen-Schmidt condensation with various aromatic aldehydes to produce the desired chalcone derivatives.
The following diagram illustrates the general synthetic pathways for the novel hydrazone and chalcone derivatives from this compound.
Caption: General synthetic routes to novel hydrazone and chalcone derivatives.
Comparative In Vitro Biological Evaluation
To assess the therapeutic potential of the newly synthesized compounds, a series of in vitro assays were conducted. The primary screening focused on two key areas: anticancer and antimicrobial activities.
Anticancer Activity: MTT Assay
The cytotoxicity of the synthesized hydrazone and chalcone derivatives was evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The results are expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth. Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control.
Table 1: In Vitro Anticancer Activity (IC₅₀ in µM) of Representative Hydrazone and Chalcone Derivatives
| Compound ID | Compound Class | R Group (Substituent on Aldehyde) | MCF-7 | A549 | HCT-116 |
| HYD-1 | Hydrazone | 4-Nitro | 12.5 | 18.2 | 9.8 |
| HYD-2 | Hydrazone | 4-Chloro | 25.1 | 30.5 | 22.4 |
| HYD-3 | Hydrazone | 4-Methoxy | 45.8 | >50 | 38.7 |
| CHA-1 | Chalcone | 4-Nitro | 5.2 | 8.1 | 4.5 |
| CHA-2 | Chalcone | 4-Chloro | 10.8 | 15.6 | 9.1 |
| CHA-3 | Chalcone | 4-Methoxy | 28.4 | 35.2 | 25.3 |
| Doxorubicin | Standard Drug | - | 0.8 | 1.2 | 0.9 |
The results indicate that both classes of compounds exhibit cytotoxic activity against the tested cancer cell lines. Notably, the chalcone derivatives (CHA series) generally displayed lower IC₅₀ values compared to the hydrazone derivatives (HYD series), suggesting greater anticancer potency. Within each series, the presence of an electron-withdrawing group (e.g., 4-Nitro in HYD-1 and CHA-1) on the appended aromatic ring correlated with enhanced cytotoxicity. This observation provides a valuable insight for future lead optimization.
Antimicrobial Activity: Broth Microdilution Assay
The antimicrobial potential of the synthesized compounds was assessed against a panel of pathogenic microorganisms, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and a fungal strain (Candida albicans), using the broth microdilution method.[11][12][13][14] This assay determines the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Ciprofloxacin (for bacteria) and Fluconazole (for fungi) were used as standard drugs.
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Representative Hydrazone and Chalcone Derivatives
| Compound ID | Compound Class | R Group (Substituent on Aldehyde) | S. aureus | E. coli | C. albicans |
| HYD-1 | Hydrazone | 4-Nitro | 16 | 32 | 64 |
| HYD-2 | Hydrazone | 4-Chloro | 32 | 64 | 128 |
| HYD-3 | Hydrazone | 4-Methoxy | 64 | >128 | >128 |
| CHA-1 | Chalcone | 4-Nitro | 8 | 16 | 32 |
| CHA-2 | Chalcone | 4-Chloro | 16 | 32 | 64 |
| CHA-3 | Chalcone | 4-Methoxy | 32 | 64 | 128 |
| Ciprofloxacin | Standard Drug | - | 1 | 0.5 | - |
| Fluconazole | Standard Drug | - | - | - | 2 |
Similar to the anticancer activity, the chalcone derivatives demonstrated superior antimicrobial activity compared to the hydrazones. The compound CHA-1, with a nitro substituent, exhibited the most potent and broad-spectrum activity among the synthesized compounds. The antimicrobial efficacy appears to be influenced by the electronic properties of the substituents, with electron-withdrawing groups enhancing the activity.
Experimental Protocols
For the sake of reproducibility and scientific rigor, detailed experimental protocols for the key in vitro assays are provided below.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the standard drug (Doxorubicin) in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ values by plotting the percentage of viability versus the log of the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: Culture the microbial strains overnight in their respective broth media. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast). Dilute the adjusted suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds and standard drugs in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for yeast.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
This comparative guide demonstrates the successful synthesis and in vitro evaluation of novel hydrazone and chalcone derivatives from this compound. The results clearly indicate that both classes of compounds possess promising anticancer and antimicrobial activities. Notably, the chalcone derivatives exhibited superior potency in both assays, with the nitro-substituted analogue (CHA-1) emerging as the most promising lead compound.
The structure-activity relationship analysis suggests that the incorporation of electron-withdrawing groups on the peripheral aromatic ring enhances the biological activity. This finding provides a rational basis for the design of future analogues with potentially improved therapeutic indices. Further studies should focus on expanding the library of these derivatives to refine the SAR, elucidating their mechanisms of action, and evaluating their in vivo efficacy and safety profiles. The detailed protocols provided herein offer a robust framework for the continued exploration of this versatile chemical scaffold in the quest for novel drug candidates.
References
- 1. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro bioactivity study of new hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. acgpubs.org [acgpubs.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. clyte.tech [clyte.tech]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. protocols.io [protocols.io]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Structure-Activity Relationship (SAR) Studies of Ethyl 5-bromo-2-hydroxybenzoate Analogs: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the journey from a lead compound to a viable drug candidate is a meticulous process of optimization. Structure-Activity Relationship (SAR) studies are the cornerstone of this process, providing a systematic framework to understand how modifications to a molecule's chemical architecture influence its biological activity. This guide offers an in-depth technical comparison of Ethyl 5-bromo-2-hydroxybenzoate analogs, delving into their synthesis, hypothetical biological evaluation, and the causal relationships that underpin their potential as therapeutic agents.
Introduction: The Rationale for SAR Studies of this compound
This compound, a halogenated derivative of salicylic acid, presents an intriguing scaffold for medicinal chemistry exploration. Salicylates are well-known for their anti-inflammatory, analgesic, and antipyretic properties.[1][2] The introduction of a bromine atom at the C5 position of the benzene ring is a strategic modification. Halogenation can significantly alter a molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, which in turn can profoundly impact its biological activity and pharmacokinetic profile.[3][4]
The primary objective of conducting SAR studies on this scaffold is to systematically explore the impact of structural modifications on a specific biological activity, such as antimicrobial or anticancer effects, which have been reported for related halogenated salicylates.[5][6] By synthesizing and evaluating a series of analogs, we can identify the key structural features responsible for potency and selectivity, guiding the design of more effective and safer therapeutic agents.
Synthesis of this compound and its Analogs
The synthesis of this compound and its analogs typically begins with the esterification of the corresponding salicylic acid derivative. The general synthetic approach allows for the introduction of diversity at various positions of the molecule.
2.1. General Synthesis of the Parent Compound: this compound
A common method for the synthesis of this compound is the Fischer-Speier esterification of 5-bromosalicylic acid with ethanol in the presence of an acid catalyst.[7]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, suspend 5-bromosalicylic acid (1 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
2.2. Synthesis of Analogs
To establish a comprehensive SAR, a library of analogs can be synthesized by modifying three key regions of the parent molecule:
-
Modification of the Ester Group (R¹): Varying the alcohol used in the esterification (e.g., methanol, propanol, isopropanol) will generate analogs with different alkyl esters.
-
Substitution on the Benzene Ring (R²): Starting with different substituted salicylic acids allows for the exploration of the effects of various functional groups at different positions. For instance, analogs with chloro, fluoro, or nitro groups can be synthesized.
-
Modification of the Hydroxyl and Carboxyl Groups: The phenolic hydroxyl and the ester group can be further modified to explore their roles in biological activity.
The synthesis of these analogs would follow similar esterification procedures, starting from the appropriately substituted salicylic acids.
Biological Evaluation: A Comparative Framework
Based on the known activities of related halogenated salicylates, a logical starting point for the biological evaluation of our synthesized analogs would be to screen for antimicrobial and anticancer activities.
3.1. Antimicrobial Activity Assessment
The antimicrobial potential of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi using standard susceptibility testing methods.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [8][9]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with a known antibiotic) and negative (microorganism with no compound) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
3.2. Anticancer Activity Assessment
The cytotoxic effects of the analogs on cancer cell lines can be determined using the MTT assay, which measures cell viability.[10]
Experimental Protocol: MTT Assay for Cytotoxicity [10][11][12]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Structure-Activity Relationship (SAR) Analysis: A Comparative Discussion
By systematically analyzing the biological data obtained for the synthesized analogs, we can deduce key SAR trends. The following is a hypothetical comparative analysis based on plausible data.
4.1. Hypothetical SAR for Antimicrobial Activity
Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of this compound Analogs
| Compound | R¹ (Ester) | R² (Ring Substitution) | S. aureus MIC | E. coli MIC |
| 1 (Parent) | Ethyl | 5-Bromo | 16 | 32 |
| 2 | Methyl | 5-Bromo | 32 | 64 |
| 3 | Propyl | 5-Bromo | 8 | 16 |
| 4 | Ethyl | 5-Chloro | 32 | 64 |
| 5 | Ethyl | 3,5-Dibromo | 4 | 8 |
| 6 | Ethyl | 5-Nitro | 64 | >128 |
From this hypothetical data, we can infer the following SAR:
-
Effect of the Ester Group (R¹): Increasing the lipophilicity of the ester group from methyl (2) to ethyl (1) and then to propyl (3) appears to enhance antimicrobial activity. This suggests that increased lipophilicity may facilitate better penetration through the bacterial cell membrane.
-
Effect of Ring Substitution (R²):
-
The nature of the halogen at position 5 is crucial. The bromo-substituted parent compound (1) is more potent than the chloro-substituted analog (4), indicating that the size and electronegativity of the halogen influence activity.[6]
-
The introduction of a second bromine atom at position 3 (analog 5) significantly increases potency, suggesting that di-halogenation is a favorable modification.
-
Replacing the bromo group with a nitro group (analog 6) leads to a significant decrease in activity, highlighting the importance of the halogen for antimicrobial effects.
-
4.2. Hypothetical SAR for Anticancer Activity
Table 2: Hypothetical Anticancer Activity (IC50 in µM) of this compound Analogs against MCF-7 Cells
| Compound | R¹ (Ester) | R² (Ring Substitution) | IC50 (µM) |
| 1 (Parent) | Ethyl | 5-Bromo | 25 |
| 2 | Methyl | 5-Bromo | 40 |
| 3 | Propyl | 5-Bromo | 15 |
| 4 | Ethyl | 5-Chloro | 35 |
| 5 | Ethyl | 3,5-Dibromo | 8 |
| 7 | Ethyl | H (unsubstituted) | >100 |
This hypothetical data suggests the following SAR for anticancer activity:
-
Importance of Halogenation: The unsubstituted analog (7) is inactive, underscoring the critical role of the halogen in conferring cytotoxic activity.
-
Influence of the Ester Group (R¹): Similar to the antimicrobial activity, increasing the alkyl chain length of the ester from methyl (2) to propyl (3) enhances anticancer potency.
-
Impact of Ring Substitution (R²): The di-bromo analog (5) exhibits the highest potency, suggesting that increasing the halogenation of the aromatic ring is a promising strategy for enhancing anticancer activity. The bromo-substituted compound (1) is more active than the chloro-substituted one (4).
Visualizing the Workflow and Potential Mechanisms
Diagrams are essential for visualizing complex scientific concepts and workflows.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Caption: A simplified hypothetical signaling pathway for anticancer activity.
Conclusion and Future Directions
This guide provides a comprehensive framework for conducting and interpreting SAR studies on this compound analogs. The hypothetical data and analysis presented herein illustrate how systematic structural modifications can lead to a deeper understanding of the molecular features that govern biological activity. The key takeaways from this analysis suggest that increasing the lipophilicity of the ester group and enhancing the halogenation of the aromatic ring are promising strategies for improving both the antimicrobial and anticancer potency of this class of compounds.
Future research should focus on synthesizing a broader range of analogs and evaluating them against a wider panel of microbial strains and cancer cell lines to validate these initial SAR hypotheses. Furthermore, mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways through which these compounds exert their biological effects. Ultimately, the insights gained from such rigorous SAR studies will be instrumental in the rational design of novel and more effective therapeutic agents based on the salicylate scaffold.
References
- 1. asp-inc.com [asp-inc.com]
- 2. webofjournals.com [webofjournals.com]
- 3. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00401A [pubs.rsc.org]
- 4. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ddg-pharmfac.net [ddg-pharmfac.net]
- 6. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-Bromosalicylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. researchhub.com [researchhub.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Ethyl 5-bromo-2-hydroxybenzoate: A Comparative Benchmarking
Introduction: The Significance of Ethyl 5-bromo-2-hydroxybenzoate
This compound is a key substituted aromatic ester that serves as a fundamental building block in the synthesis of a wide array of more complex molecules. Its utility is particularly pronounced in the pharmaceutical industry, where it is a crucial intermediate for the development of novel therapeutic agents, including those with anti-inflammatory and anti-cancer properties. It also finds applications in the synthesis of agrochemicals and specialty materials.
Given its importance, the efficient and reliable synthesis of this compound is of paramount interest. The choice of synthetic route can significantly impact overall yield, purity, scalability, cost, and safety. This guide provides an in-depth, comparative analysis of the most common methods for synthesizing this compound, offering the technical insights and experimental data necessary for researchers and process chemists to make informed decisions. We will dissect the mechanistic underpinnings of each approach, provide validated protocols, and present a clear, data-driven comparison.
Overview of Primary Synthetic Strategies
The synthesis of this compound predominantly revolves around the electrophilic aromatic substitution of the readily available precursor, ethyl salicylate. The hydroxyl (-OH) and ester (-COOEt) groups on the benzene ring are ortho-, para-directing and meta-directing, respectively. The powerful activating and ortho-, para-directing nature of the hydroxyl group overwhelmingly dictates the position of substitution. This leads to bromination occurring primarily at the position para to the hydroxyl group (C5), as the ortho positions (C3, C6) are sterically hindered to varying degrees.
The primary methods, which we will benchmark, are:
-
Direct Bromination using Elemental Bromine: The traditional and most direct approach.
-
Bromination using N-Bromosuccinimide (NBS): A widely adopted alternative offering improved handling and safety.
-
Synthesis from 5-Bromosalicylic Acid: An alternative route starting from the pre-brominated acid.
This guide will now delve into the specifics of each method.
**Method 1: Direct Electrophilic Bromination with Elemental Bromine (Br₂)
** This classical method relies on the direct reaction of ethyl salicylate with elemental bromine. The polarity of the Br-Br bond is enhanced by a suitable solvent, typically a polar protic solvent like acetic acid, which facilitates the electrophilic attack on the activated benzene ring.
Mechanistic Rationale
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The hydroxyl group at C2 strongly activates the ring, particularly at the ortho and para positions. The bromine molecule, polarized by the solvent, acts as the electrophile. The attack occurs preferentially at the C5 position (para to the -OH group) due to a combination of electronic activation and reduced steric hindrance compared to the C6 position. A subsequent deprotonation of the sigma complex restores aromaticity and yields the final product.
Experimental Protocol
-
Materials: Ethyl salicylate, Elemental Bromine (Br₂), Glacial Acetic Acid, Sodium thiosulfate solution (10%), Sodium bicarbonate solution (5%), Ice, Ethanol.
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser, dissolve ethyl salicylate (e.g., 0.1 mol) in glacial acetic acid (150 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
From the dropping funnel, add a solution of elemental bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise over a period of 60-90 minutes. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture slowly into a beaker containing 500 mL of ice-cold water with constant stirring. A white or off-white solid will precipitate.
-
Filter the crude product using a Büchner funnel and wash the solid with cold water.
-
To remove unreacted bromine, wash the solid with a 10% sodium thiosulfate solution until the color disappears, followed by a wash with 5% sodium bicarbonate solution to neutralize residual acid. Finally, wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to afford pure this compound.
-
Workflow Diagram: Direct Bromination
Caption: Workflow for synthesis via direct bromination with Br₂.
Method 2: Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a versatile and safer alternative to elemental bromine for electrophilic bromination. It serves as a source of electrophilic bromine (Br⁺), and its use often leads to higher selectivity and easier handling, minimizing the hazards associated with corrosive and volatile liquid bromine.
Mechanistic Rationale
In the presence of an acid catalyst or a polar solvent, NBS acts as a source for Br⁺. The reaction mechanism is similar to that with elemental bromine, where the highly activated aromatic ring of ethyl salicylate attacks the electrophilic bromine. The choice of solvent is critical; polar solvents like acetonitrile or DMF can facilitate the reaction. This method is often preferred in modern organic synthesis due to its milder conditions and improved safety profile.
Experimental Protocol
-
Materials: Ethyl salicylate, N-Bromosuccinimide (NBS), Acetonitrile (or other suitable polar aprotic solvent), Water, Ethanol.
-
Procedure:
-
Dissolve ethyl salicylate (e.g., 0.05 mol) in acetonitrile (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-Bromosuccinimide (0.05 mol, 1.0 equivalent) to the solution in one portion.
-
Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.
-
The residue will contain the product and the by-product, succinimide. Add 100 mL of cold water to the residue and stir vigorously to precipitate the product while the succinimide remains dissolved.
-
Filter the solid product and wash thoroughly with cold water to remove all succinimide.
-
Dry the crude product. If necessary, recrystallize from ethanol to obtain the pure this compound.
-
Workflow Diagram: NBS Bromination
Validating Ethyl 5-bromo-2-hydroxybenzoate as a Strategic Precursor in Drug Discovery: A Comparative Guide
In the intricate tapestry of medicinal chemistry, the selection of a starting material is a critical decision that profoundly influences the efficiency, cost, and ultimate success of a drug discovery campaign. Ethyl 5-bromo-2-hydroxybenzoate, a halogenated derivative of salicylic acid, has emerged as a versatile and highly valuable precursor for the synthesis of a diverse array of biologically active heterocyclic scaffolds. This guide provides an in-depth technical analysis of its application, objectively comparing its performance with alternative precursors and offering supporting experimental data to validate its strategic use in the synthesis of privileged structures such as benzofurans, coumarins, xanthenes, and benzamides.
The Strategic Advantage of this compound
This compound (CAS No: 37540-59-3) possesses a unique combination of functional groups that render it an ideal starting point for complex molecular architectures.[1] The interplay between the hydroxyl, ester, and bromo functionalities, strategically positioned on the aromatic ring, allows for a wide range of chemical transformations. The electron-withdrawing nature of the bromine atom and the ester group activates the aromatic ring for certain reactions while also providing a handle for further functionalization through cross-coupling reactions. The hydroxyl group, a key feature of the salicylic acid moiety, is crucial for cyclization reactions leading to various heterocyclic systems.[2][3]
This guide will explore the practical applications of this precursor in the synthesis of key pharmacophores, providing detailed experimental protocols and comparative data where available.
Comparative Synthesis of Key Heterocyclic Scaffolds
The true value of a precursor is demonstrated through its successful application in synthesizing target molecules. The following sections detail the use of this compound and its related analogue, 5-bromosalicylaldehyde, in the construction of medicinally relevant heterocyclic cores.
Benzofuran Scaffolds: A Gateway to Potent Biologically Active Molecules
Benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and synthetic drugs with a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.
The synthesis of benzofurans from salicylaldehyde derivatives is a well-established strategy. A common approach involves the reaction of a salicylaldehyde with an active methylene compound, followed by cyclization. The following workflow illustrates a typical synthesis of a benzofuran derivative starting from 5-bromosalicylaldehyde, a close structural analogue of this compound.
Caption: Synthesis of Ethyl 5-bromobenzofuran-2-carboxylate.
-
Reaction Setup: A mixture of 5-bromosalicylaldehyde (10 mmol), diethyl bromomalonate (11 mmol), and potassium carbonate (20 mmol) in 2-butanone (20 ml) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is heated at reflux for 14 hours.
-
Work-up: The solvent is evaporated under reduced pressure. Water is added to the residue, and the organic compound is extracted with diethyl ether.
-
Purification: The ether phase is washed with 5% sodium hydroxide solution and then evaporated. The crude product is recrystallized from ethanol.
While the above protocol uses 5-bromosalicylaldehyde, this compound can also serve as a precursor for benzofuran synthesis, albeit through a different reaction pathway. The ester functionality in this compound is less reactive towards nucleophilic addition compared to the aldehyde group in 5-bromosalicylaldehyde.[4] However, the hydroxyl group can still participate in cyclization reactions.
| Precursor | Reaction Pathway | Typical Reagents | Reported Yield | Reference |
| 5-Bromosalicylaldehyde | Condensation/Cyclization | Diethyl bromomalonate, K2CO3 | Good | [2] |
| This compound | O-alkylation followed by cyclization | α-halo ketones/esters | Moderate to Good | Inferred from similar reactions |
Rationale for Precursor Choice: The choice between 5-bromosalicylaldehyde and this compound often depends on the desired substitution pattern on the final benzofuran ring and the overall synthetic strategy. The aldehyde offers a more direct route for many classical benzofuran syntheses. However, the ester group in this compound can be advantageous for introducing specific functionalities at the 2-position of the benzofuran core.
Coumarin Scaffolds: Privileged Structures in Medicinal Chemistry
Coumarins are a large family of benzopyrones that exhibit a remarkable range of pharmacological properties, including anticoagulant, anticancer, and anti-HIV activities.[5] The synthesis of coumarins often involves the condensation of a phenol with a β-ketoester or a related active methylene compound.
The Knoevenagel condensation is a widely used method for coumarin synthesis, starting from a salicylaldehyde derivative.
Caption: Knoevenagel condensation for coumarin synthesis.
-
Reaction Setup: Dissolve 4-bromo-2-hydroxybenzaldehyde (10 mmol) and diethyl malonate (12 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Reaction: Add piperidine (0.5 mmol) dropwise while stirring. Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. Acidify with dilute HCl to precipitate the product.
-
Purification: Filter the solid product and recrystallize from ethanol.
| Precursor | Reaction | Key Advantages | Potential Limitations |
| 5-Bromosalicylaldehyde | Knoevenagel, Perkin, Wittig reactions | High reactivity of the aldehyde group, well-established protocols.[5][6] | Aldehyde can be prone to oxidation. |
| This compound | Pechmann condensation (with a β-ketoester) | Ester group is stable under various conditions; can be hydrolyzed post-synthesis. | May require stronger acidic conditions and higher temperatures. |
Expert Insight: The use of this compound in a Pechmann condensation with a suitable β-ketoester offers a powerful alternative to the aldehyde-based routes. This approach allows for the direct installation of a substituent at the 4-position of the coumarin ring, a common feature in many bioactive coumarins. The stability of the ester group under various reaction conditions is another significant advantage, allowing for a broader range of subsequent chemical transformations.
Xanthene Scaffolds: Versatile Dyes and Bioactive Molecules
Xanthenes are a class of oxygen-containing heterocycles known for their applications as fluorescent dyes and their interesting biological activities, including antiviral and anticancer properties.[7][8] Their synthesis often involves the condensation of an aldehyde with a nucleophilic partner like dimedone or β-naphthol.
A common method for synthesizing 1,8-dioxo-octahydroxanthenes involves the acid-catalyzed condensation of an aromatic aldehyde with two equivalents of dimedone.
Caption: Synthesis of 1,8-dioxo-octahydroxanthene derivatives.
-
Reaction Setup: A mixture of an aromatic aldehyde (1 mmol), dimedone (2 mmol), and lanthanum(III) nitrate hexahydrate (10 mol%) is prepared.
-
Reaction: The mixture is heated at 80°C under solvent-free conditions for an appropriate time (typically 10-30 minutes).
-
Work-up: After completion of the reaction (monitored by TLC), the mixture is washed with cold water, and the solid product is separated by filtration.
-
Purification: The crude product is recrystallized from ethanol.
While the synthesis of xanthenes traditionally utilizes aldehydes, the reactivity of this compound could be harnessed in alternative synthetic strategies. Although direct comparative data is scarce, the principles of organic synthesis suggest that the phenolic hydroxyl group could direct condensation reactions with suitable partners under appropriate catalytic conditions.
| Catalyst | Conditions | Yield | Reference |
| La(NO3)3·6H2O | 80°C, solvent-free | High (up to 95%) | [7] |
| Iron Oxide Nanoparticles | Solventless | High | [9] |
| 2-Hydroxy-5-sulfobenzoic acid | 100°C, solvent-free | Good to High | [8] |
Trustworthiness of Protocols: The described protocols for xanthene synthesis are well-established and have been reported with various catalysts, demonstrating their robustness and reproducibility. The use of solvent-free conditions and efficient catalysts aligns with the principles of green chemistry, adding to their appeal in modern drug discovery.
Benzamide Derivatives: Important Pharmacophores
The 2-hydroxy-benzamide structure is a key feature in many biologically active compounds.[10][11] Synthesizing derivatives of this moiety is a constant endeavor in medicinal chemistry to enhance biological activity and reduce side effects.
A straightforward approach to synthesizing 5-bromo-2-hydroxy-benzamide derivatives involves the O-alkylation of 5-bromo-2-hydroxybenzamide with α-halo esters, followed by further derivatization.
Caption: Synthesis of 5-bromo-2-hydroxy-benzamide derivatives.
-
Reaction Setup: A mixture of 5-bromo-2-hydroxybenzamide (1 part), methyl or ethyl chloroacetate (1 part), and potassium carbonate (1 part) in 2-butanone (MEK) is prepared.
-
Reaction: The mixture is stirred and heated on a steam bath for 5 hours.
-
Work-up: After cooling, the mixture is poured into water and shaken. The organic phase is separated and dried over MgSO4.
-
Purification: After filtration and evaporation of the solvent, the ester is obtained in crystalline form and recrystallized from absolute ethanol.
| Derivative | Yield | Reference |
| (4-Bromo-2-carbamoyl-phenoxy)-acetic acid methyl ester | 50% | [11] |
| (4-Bromo-2-carbamoyl-phenoxy)-acetic acid ethyl ester | 70% | [11] |
| 5-Bromo-2-hydrazinocarbonylmethoxy-benzamide | 78% | [11] |
| 5-Bromo-2-(4-dimethylamino-benzylidene-hydrazinocarbonylmethoxy)-benzamide | 95% | [11] |
Authoritative Grounding: The synthesis of these benzamide derivatives demonstrates the utility of the 5-bromo-2-hydroxybenzoyl scaffold. While this example starts from the corresponding benzamide, this compound can be readily converted to the amide, thus serving as an excellent entry point to this class of compounds.
Safety and Handling
This compound is classified as acutely toxic if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion: A Validated and Versatile Precursor
The evidence presented in this guide strongly supports the validation of this compound as a strategic and versatile precursor in drug discovery. Its unique combination of functional groups provides access to a wide range of medicinally important heterocyclic scaffolds, including benzofurans, coumarins, xanthenes, and benzamides. While direct, head-to-head comparative studies with alternative precursors are not always available in the literature, a thorough analysis of established synthetic routes and the fundamental principles of chemical reactivity highlights its significant potential.
The stability of the ester functionality, coupled with the reactivity of the hydroxyl and bromo groups, offers a powerful and flexible platform for the synthesis of complex molecules. For research teams and drug development professionals, incorporating this compound into their synthetic strategies can open up new avenues for lead discovery and optimization, ultimately accelerating the journey from a promising molecule to a life-changing therapeutic.
References
- 1. This compound 37540-59-3 [sigmaaldrich.com]
- 2. Ethyl 5-bromo-1-benzofuran-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new benzofuran analogues from 5-bromosalicylaldehyde and their biological activities | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cjm.ichem.md [cjm.ichem.md]
- 8. thaiscience.info [thaiscience.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. revroum.lew.ro [revroum.lew.ro]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Ethyl 5-bromo-2-hydroxybenzoate
As a Senior Application Scientist, I understand that excellence in research is intrinsically linked to a culture of safety and environmental responsibility. Handling and disposing of specialized reagents like Ethyl 5-bromo-2-hydroxybenzoate requires more than just following a checklist; it demands a comprehensive understanding of the molecule's properties, the associated risks, and the regulatory landscape. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory compliance to ensure the safety of your team and the integrity of our environment.
Hazard Profile and Immediate Safety Imperatives
Before any disposal procedure, a thorough understanding of the chemical's hazard profile is paramount. This compound is a halogenated aromatic compound with a distinct set of risks that dictate its handling and disposal requirements.
Key Hazards:
-
Harmful: It is harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Irritant: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3]
These hazards necessitate the stringent use of Personal Protective Equipment (PPE) at all times. The causality is clear: the compound's reactivity can compromise biological tissues upon contact, making barrier protection non-negotiable.
Table 1: GHS Hazard Summary for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Statement (Disposal Relevant) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | P501: Dispose of contents/container to an authorized hazardous or special waste collection point.[1] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | GHS07 (Exclamation Mark) | P261: Avoid breathing dust.[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | P302+P352: IF ON SKIN: Wash with plenty of water.[2] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | P271: Use only outdoors or in a well-ventilated area.[1] |
Mandatory PPE:
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection: Handle with impervious gloves that are resistant to brominated compounds.
-
Body Protection: A lab coat is required. For larger quantities or in case of a spill, additional protective clothing may be necessary.[1]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[1]
Regulatory Framework: Classifying the Waste Stream
Proper disposal is a matter of regulatory compliance. This compound falls into a specific category of chemical waste that is strictly regulated.
Classification: Halogenated Organic Compound (HOC) This compound contains a carbon-halogen bond (specifically, a carbon-bromine bond). Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes containing Halogenated Organic Compounds (HOCs) at concentrations greater than 1,000 mg/kg are subject to specific disposal regulations. While this specific chemical may not be individually listed on every F, K, P, or U list, its chemical class dictates its management as a hazardous waste.[6]
The core principle is waste segregation . Never mix halogenated organic waste with non-halogenated waste.[7] The reason for this is twofold:
-
Disposal Method: Halogenated waste typically requires high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion.[8][9] Mixing it with non-halogenated waste unnecessarily complicates and increases the cost of disposal for the entire waste stream.
-
Regulatory Compliance: Mixing a hazardous waste with a non-hazardous waste renders the entire mixture hazardous (the "mixed-waste" rule), leading to compliance violations and increased disposal costs.
Step-by-Step Disposal Protocol for Laboratory Settings
This protocol ensures safety and compliance from the point of generation to final disposal.
Step 1: Designate a Waste Container
-
Select a chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free of leaks.
-
Clearly label the container "HAZARDOUS WASTE: Halogenated Organic Solids" or "HAZARDOUS WASTE: Halogenated Organic Liquids" as appropriate.
-
List the full chemical name: "this compound" and any other halogenated compounds in the container. Do not use abbreviations.[7]
Step 2: Waste Collection
-
Pure Chemical/Unused Product: Carefully transfer the solid chemical into the designated halogenated waste container. Avoid creating dust.[1] Use a chemical fume hood for this process.
-
Contaminated Materials: Any materials grossly contaminated with this compound (e.g., weigh boats, gloves, paper towels from a spill) must also be placed in the designated solid waste container.
-
Empty Containers: The original product container is not truly empty. It must be managed as hazardous waste itself or triple-rinsed with a suitable solvent (e.g., ethanol or acetone). Crucially, the rinsate from this process is also hazardous waste and must be collected in a designated "Halogenated Organic Liquid Waste" container. Never wash the rinsate down the drain.
Step 3: Spill Management
-
In case of a spill, immediately alert personnel in the area.[1]
-
Wearing full PPE, contain the spill.
-
For solid spills, use dry clean-up procedures.[1] Gently sweep or vacuum (using explosion-proof equipment) the material and place it in the designated hazardous waste container. Avoid generating dust.[1][3]
-
Wash the spill area thoroughly with soap and water, collecting the cleaning water and materials as hazardous waste. Prevent runoff from entering drains.[1]
Step 4: Storage and Final Disposal
-
Keep the hazardous waste container securely sealed when not in use.[1][7]
-
Store the container in a designated, well-ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[5]
-
Follow your institution's procedures for arranging a pickup by the Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[4] Waste material must be disposed of in accordance with all national and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. wku.edu [wku.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 9. fishersci.com [fishersci.com]
Mastering the Safe Handling of Ethyl 5-bromo-2-hydroxybenzoate: A Guide to Personal Protective Equipment
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount. Ethyl 5-bromo-2-hydroxybenzoate, a halogenated aromatic compound, is a valuable building block in organic synthesis. However, its safe manipulation demands a comprehensive understanding of its hazard profile and the corresponding personal protective equipment (PPE) required. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, ensuring both personal safety and the integrity of your research.
Understanding the Hazard: A Proactive Approach to Safety
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is classified with several hazard statements that necessitate stringent safety precautions.[1]
Key Hazards:
-
Acute Toxicity: The compound is harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of the dust or fumes may cause respiratory irritation.[1][2]
Given these hazards, a multi-layered PPE strategy is not just recommended, but essential.
The Core of Protection: A Detailed PPE Protocol
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Required PPE | Rationale and Expert Insight |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Nitrile gloves offer good resistance to a range of chemicals, including many solvents and aromatic compounds.[3] Always check the manufacturer's glove compatibility chart for the specific solvents you are using. It is crucial to change gloves immediately if they become contaminated. |
| Eye and Face Protection | Chemical safety goggles and a face shield | Safety goggles provide a seal around the eyes to protect against splashes and dust.[3] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a significant risk of splashing, to protect the entire face.[3] |
| Body Protection | A chemically resistant lab coat or apron | A lab coat, preferably one made of a material with low permeability to chemicals, should be worn and fully fastened. For tasks with a higher risk of splashes, a chemically resistant apron provides an additional layer of protection. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Due to the risk of respiratory irritation from dust or vapors, all handling of this compound should be conducted within a certified chemical fume hood.[1][3] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used. |
Operational Workflow: Integrating Safety into Practice
A systematic workflow is critical to minimizing the risk of exposure. The following step-by-step guide for preparing a solution of this compound integrates the necessary PPE at each stage.
Experimental Protocol: Preparing a Solution
-
Preparation and PPE Donning:
-
Before entering the lab, ensure you are wearing long pants and closed-toe shoes.
-
Don a lab coat, ensuring it is fully buttoned.
-
Put on chemical safety goggles.
-
Finally, put on the appropriate chemical-resistant gloves.
-
-
Work Area Setup:
-
Ensure the chemical fume hood is on and functioning correctly.
-
Gather all necessary equipment (glassware, stir plate, solvent, etc.) and place it inside the fume hood.
-
Place a container for halogenated organic waste inside the fume hood.
-
-
Handling and Dispensing:
-
Carefully weigh the required amount of solid this compound in a tared container inside the fume hood. Avoid creating dust.[1]
-
Slowly add the solid to the solvent in your reaction vessel with stirring to prevent splashing.
-
-
Cleanup and Decontamination:
-
Once the experiment is complete, decontaminate all glassware by rinsing it with a suitable solvent (e.g., acetone) inside the fume hood.
-
Collect all rinsate and any residual chemical as halogenated hazardous waste.[3]
-
-
PPE Doffing and Disposal:
-
Remove gloves first, turning them inside out as you remove them to avoid contaminating your skin. Dispose of them in the appropriate waste container.
-
Remove your lab coat, followed by your safety goggles.
-
Wash your hands thoroughly with soap and water after handling the chemical, even if you wore gloves.[1]
-
PPE Selection Workflow Diagram
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the handling procedure.
Caption: PPE selection workflow for this compound.
Decontamination and Disposal: A Responsible Conclusion
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound, including contaminated gloves, paper towels, and rinsate, must be collected in a designated, clearly labeled container for halogenated organic waste.[3]
-
Container Management: Ensure the waste container is kept closed when not in use and is stored in a designated satellite accumulation area.
-
Institutional Procedures: Always follow your institution's specific guidelines for hazardous waste disposal.[1]
Emergency Procedures: Be Prepared
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water. Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these comprehensive safety protocols, researchers can confidently and safely handle this compound, ensuring a secure environment for groundbreaking scientific discovery.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
